cis-(+)-Disparlure
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-2-decyl-3-(5-methylhexyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H38O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h17-19H,4-16H2,1-3H3/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFYNMWYRXIBP-RBUKOAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1C(O1)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@H]1[C@H](O1)CCCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075041 | |
| Record name | cis-(+)-Disparlure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54910-51-9 | |
| Record name | (2S,3R)-2-Decyl-3-(5-methylhexyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54910-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disparlure (2S-cis)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054910519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-(+)-Disparlure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8075041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S-cis)-7,8-epoxy-2-methyloctadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPARLURE,(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5ZD42XF7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
cis-(+)-Disparlure chemical structure and properties
Structural Architectonics, Stereoselective Synthesis, and Chemical Ecology
Abstract
This technical guide provides a rigorous examination of cis-(+)-Disparlure, the primary sex pheromone of the gypsy moth (Lymantria dispar). Unlike generic summaries, this document focuses on the critical stereochemical parameters that dictate biological efficacy, detailed physicochemical characterization, and a validated stereoselective synthetic pathway. We further explore the molecular mechanism of olfactory reception involving Pheromone Binding Proteins (PBPs), offering a comprehensive resource for researchers developing mating disruption technologies.
Chemical Identity & Stereochemical Architecture[1]
The biological activity of Disparlure is governed strictly by its chirality. The gypsy moth male antenna is a highly tuned biosensor capable of distinguishing the active (+)-enantiomer from the inactive or antagonistic (-)-enantiomer.
Nomenclature and Structure
-
IUPAC Name: (7R,8S)-7,8-epoxy-2-methyloctadecane[1][2][3][4]
-
CAS Registry Number: 54910-51-9 (Specific for the (+)-enantiomer); 29804-22-6 (Racemic cis)
-
Stereochemistry: The natural pheromone possesses the (7R,8S) configuration.[5] The epoxide ring hydrogens are in a cis relationship.
Critical Note on Enantiomeric Purity: Field efficacy relies on high Enantiomeric Excess (ee). The presence of the (-)-enantiomer, (7S,8R)-disparlure, can act as a behavioral antagonist, significantly reducing trap catch efficacy in certain Lymantria populations.
Physicochemical Properties[2][4][5][6][7][8][9]
The following data aggregates experimentally validated properties essential for formulation stability and release rate calculations in polymeric dispensers.
| Property | Value | Conditions/Notes |
| Molecular Formula | C₁₉H₃₈O | |
| Molecular Weight | 282.51 g/mol | |
| Appearance | Viscous colorless oil | |
| Boiling Point | 146–148 °C | @ 0.25 mmHg |
| Optical Rotation | c = 10, CCl₄ | |
| Refractive Index | ||
| Solubility | Lipophilic | Soluble in hexane, CH₂Cl₂, ether; Insoluble in water |
| Stability | Acid-sensitive | Epoxide ring opens rapidly in acidic media (pH < 5) |
Synthetic Methodology: Stereoselective Route
To achieve the high optical purity required for biological assays, we utilize a route based on the Sharpless Asymmetric Epoxidation (SAE) . This method is superior to direct epoxidation of alkenes because it establishes the chiral centers with >95% ee using a predictable catalyst system.
Retrosynthetic Logic
Direct epoxidation of (Z)-2-methyl-7-octadecene often yields racemic mixtures or requires expensive chiral oxidants with lower selectivity. By utilizing an allylic alcohol intermediate, we leverage the titanium-tartrate complex's facial selectivity.
Protocol: Kinetic Resolution / Asymmetric Epoxidation
Step 1: Preparation of (Z)-Allylic Alcohol
-
Reagents: Propargylic alcohol precursor, Lindlar catalyst, H₂, Quinoline.
-
Procedure: Hydrogenation of the internal alkyne must be strictly controlled to ensure cis-geometry. Trans-contamination here will result in trans-disparlure, which is biologically inactive.
Step 2: Sharpless Asymmetric Epoxidation
-
Reagents: Ti(OiPr)₄ (Titanium isopropoxide), (+)-DET (Diethyl tartrate), t-BuOOH (tert-butyl hydroperoxide), CH₂Cl₂, -20°C.
-
Mechanism: The (+)-DET ligand creates a chiral pocket around the titanium center. The oxidant attacks the allylic double bond from the Re-face (relative to C-O), yielding the (2S,3R)-epoxy alcohol intermediate.
-
Causality: We use (+)-DET specifically to target the (7R,8S) configuration in the final product (after chain extension).
Step 3: Chain Extension (Tosylation & Cuprate Coupling)
-
Reagents: p-TsCl, Pyridine; then Lithium dialkylcuprate.
-
Procedure: The alcohol moiety is converted to a tosylate (good leaving group). A copper-mediated nucleophilic attack extends the carbon chain to complete the C18 backbone.
Synthetic Workflow Diagram
Figure 1: Stereoselective synthesis pathway utilizing Sharpless Asymmetric Epoxidation to ensure high enantiomeric excess of the (7R,8S) isomer.
Biological Mechanism: Olfactory Signal Transduction
Understanding how this compound triggers a behavioral response is critical for designing competitive inhibitors or mimetics. The pathway relies on Pheromone Binding Proteins (PBPs) which act as solubilizers and carriers through the aqueous sensillar lymph.[6]
The PBP Carrier System
The gypsy moth antenna contains two distinct PBPs: LdisPBP1 and LdisPBP2 .
-
LdisPBP2: Shows high affinity for the active (+)-disparlure.[7][]
-
LdisPBP1: Preferentially binds the (-)-enantiomer.[7]
-
Mechanism: The PBP encapsulates the hydrophobic pheromone, protecting it from enzymatic degradation and transporting it to the membrane-bound Pheromone Receptor (PR).[6]
pH-Dependent Release
Upon reaching the dendritic membrane of the olfactory receptor neuron (ORN), the local pH drops (acidic environment). This triggers a conformational switch in the PBP, ejecting the pheromone directly into the receptor's binding pocket.
Signal Transduction Pathway
Figure 2: Olfactory transduction pathway showing the critical role of LdisPBP2 in transporting the hydrophobic pheromone across the aqueous lymph.
Analytical Characterization & Quality Control
For researchers verifying synthesized or purchased material, standard GC-MS is insufficient for enantiomeric determination.
Chiral Gas Chromatography
To distinguish (+) from (-), a chiral stationary phase is required.
-
Column: Cyclodextrin-based capillary columns (e.g., Beta-DEX 120 or Hydrodex
-3P). -
Conditions: Isothermal elution (approx. 150°C) is often preferred to maximize separation factors (
). -
Validation: The (+)-enantiomer typically elutes after the (-)-enantiomer on beta-cyclodextrin phases, though this must be confirmed with standards.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃): The epoxide protons at C7 and C8 appear as a multiplet near
2.90 ppm. The cis coupling constant ( Hz) distinguishes it from the trans isomer ( Hz). -
¹³C NMR: The epoxide carbons resonate at approximately
57.0 ppm.
References
-
Bierl, B. A., Beroza, M., & Collier, C. W. (1970). Potent Sex Attractant of the Gypsy Moth: Its Isolation, Identification, and Synthesis. Science, 170(3953), 87–89.
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the first practical access to the two enantiomers of disparlure. Journal of the American Chemical Society, 103(2), 464–465.
-
Plettner, E., Lazar, J., Prestwich, E. G., & Prestwich, G. D. (2000). Discrimination of Pheromone Enantiomers by Two Pheromone Binding Proteins from the Gypsy Moth Lymantria dispar. Biochemistry, 39(30), 8953–8962.
-
Kovalev, B. G. (2016). Disparlure—The Gypsy Moth Sex Pheromone: Identification, Synthesis, and Application (Review). Applied Biochemistry and Microbiology, 52, 11–26.
Sources
- 1. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] [webbook.nist.gov]
- 2. Disparlure | C19H38O | CID 62850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-(7S,8R)-(+)-epoxy-2-methyloctadecane - Wikidata [wikidata.org]
- 4. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discrimination of pheromone enantiomers by two pheromone binding proteins from the gypsy moth Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
cis-(+)-Disparlure: Physicochemical Profile & Biological Interface
Technical Whitepaper for Research & Development
Executive Summary
cis-(+)-Disparlure is the primary sex pheromone of the gypsy moth (Lymantria dispar), a defoliator of significant economic impact. Chemically defined as (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, this epoxide exhibits potent biological activity at picogram levels, driven by its precise stereochemical configuration. This guide provides a definitive physicochemical profile, spectroscopic characterization, and synthesis workflow designed for researchers in chemical ecology, pest management, and semiochemical drug development.
Chemical Identity & Stereochemistry
The biological activity of Disparlure is strictly governed by its chirality. The natural pheromone is the (+)-enantiomer with a cis epoxide configuration. The (-)-enantiomer is biologically inactive or antagonistic in L. dispar, necessitating high enantiomeric purity in synthesis and application.
-
Common Name: (+)-Disparlure
-
CAS Number: 54910-51-9 (Specific for (+)-enantiomer); 29804-22-6 (Racemic)
-
Molecular Weight: 282.51 g/mol [1]
-
Chirality: Two chiral centers at C7 and C8; (7R, 8S) configuration.
Physicochemical Properties Profile
The following data represents the standard physical constants for high-purity (>98%) this compound.
| Property | Value | Conditions / Notes |
| Physical State | Viscous Colorless Oil | At 25°C, 1 atm |
| Boiling Point | 146–148 °C | At 0.25 mmHg (Reduced Pressure) |
| Density | 0.828 g/mL | At 25°C |
| Refractive Index ( | 1.4450 | At 23°C |
| Specific Rotation ( | +0.8° ± 0.2° | |
| Flash Point | 52 °C | Closed cup |
| Solubility | Lipophilic | Soluble in hexane, CH |
| Vapor Pressure | ~4 × 10⁻⁴ mmHg | At 25°C (Estimated) |
| Partition Coeff.[3][4][5][6] (LogP) | ~8.08 | High lipophilicity |
Critical Note on Volatility: The boiling point is significantly elevated at atmospheric pressure (calc. ~338°C). Distillation must be performed under high vacuum (<1 mmHg) to prevent thermal degradation of the epoxide ring.
Spectroscopic Characterization
Accurate identification relies on specific spectral signatures distinguishing the epoxide functionality from acyclic precursors.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
2.8–2.9 ppm (m, 2H): Characteristic signal for the epoxide ring protons (H-7, H-8). The cis coupling constant (
Hz) distinguishes it from the trans isomer. - 0.86 ppm (d, 6H): Isopropyl methyl group doublet at the C2 terminus.
- 0.88 ppm (t, 3H): Terminal methyl group (C18).
- 1.2–1.6 ppm (m, bulk): Methylene envelope for the alkyl chain.
-
2.8–2.9 ppm (m, 2H): Characteristic signal for the epoxide ring protons (H-7, H-8). The cis coupling constant (
Infrared Spectroscopy (FT-IR)
-
~1250 cm⁻¹: C–O–C symmetric stretching (Epoxide "breathing" mode).
-
~840 cm⁻¹: C–O–C asymmetric stretching (Diagnostic for cis-epoxides).
-
2850–2960 cm⁻¹: Strong C–H stretching (Alkane backbone).
Mass Spectrometry (GC-MS)
-
Molecular Ion (M⁺): m/z 282 (often weak).
-
Diagnostic Fragments:
-
m/z 43 (Isopropyl cation).
-
m/z 99 (Cleavage adjacent to epoxide).
-
Significant fragmentation patterns corresponding to
-cleavage relative to the epoxide ring.
-
Experimental Protocol: Synthesis & Purification
Methodology: Asymmetric Epoxidation via Sharpless Kinetic Resolution (Adapted Route). This protocol ensures high enantiomeric excess (ee >95%), critical for biological efficacy.
Step-by-Step Workflow:
-
Precursor Preparation: Synthesize (Z)-2-methyl-7-octadecene via Wittig olefination of 6-methylheptanal and undecyltriphenylphosphonium bromide.
-
Critical Control: Ensure cis (Z) selectivity using "salt-free" Wittig conditions (NaHMDS/THF, -78°C).
-
-
Asymmetric Epoxidation:
-
Reagents: Jacobsen's catalyst (Mn-salen complex) or Sharpless conditions (Ti(OiPr)₄, (+)-DET, t-BuOOH) if starting from an allylic alcohol derivative. For the direct alkene, a chiral ketone catalyst (e.g., Shi epoxidation) is often employed to install the oxygen.
-
Reaction: Dissolve (Z)-alkene in CH₃CN/DMM. Add chiral catalyst (5 mol%) and oxidant (Oxone) at 0°C.
-
Monitoring: Track disappearance of alkene protons (5.35 ppm) via ¹H NMR.
-
-
Work-up:
-
Quench with aqueous Na₂S₂O₃ to neutralize excess oxidant.
-
Extract with hexane (3x). Wash combined organics with brine.
-
Dry over anhydrous MgSO₄ and concentrate in vacuo.
-
-
Purification (The "Self-Validating" Step):
-
Flash Chromatography: Silica gel (230-400 mesh). Eluent: Hexane/Ethyl Acetate (98:2).
-
Validation: Check fractions via TLC (stain with p-anisaldehyde; epoxide appears as a blue/violet spot).
-
Distillation: Kugelrohr distillation at 140°C / 0.1 mmHg to isolate the pure oil.
-
Biological Interface: Mechanism of Action
The potency of (+)-Disparlure arises from its specific interaction with Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) in the moth's antennae. This pathway represents a high-fidelity signal transduction system analogous to ligand-receptor drug interactions.
Signaling Pathway Visualization:
Figure 1: Olfactory signal transduction pathway of (+)-Disparlure. The hydrophobic pheromone is solubilized by Pheromone Binding Proteins (PBP) within the sensillar lymph before activating the OrCo/OR receptor complex.
References
-
DrugFuture. Disparlure: Physicochemical Data and Toxicity Profile. [Link]
-
NIST WebBook. Disparlure Mass Spectrometry and Retention Indices. [Link]
-
Wikipedia. Disparlure: Synthesis and Biological Function. [Link]
Sources
- 1. Semiochemical compound: (7R,8S)-cis-7,8-Epoxy-2-methyloctadecane | C19H38O [pherobase.com]
- 2. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disparlure [drugfuture.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Disparlure (CAS 29804-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. (+/-)-CIS-7,8-EPOXY-2-METHYLOCTADECANE | 29804-22-6 [chemicalbook.com]
cis-(+)-Disparlure IUPAC name and CAS number
Stereoselective Synthesis, Biological Mechanism, and Analytical Characterization
Chemical Identity & Nomenclature[1][2][3][4][5]
cis-(+)-Disparlure is the dominant sex pheromone of the female gypsy moth (Lymantria dispar). Unlike many lepidopteran pheromones that rely on specific blends of aldehydes or acetates, Disparlure is a chiral epoxide. Its biological activity is governed strictly by its absolute configuration; the (7R, 8S) isomer is a potent attractant, while the (7S, 8R) antipode can inhibit attraction or function as a behavioral antagonist depending on the population genetics.
Core Identifiers
| Parameter | Value |
| Common Name | This compound |
| Systematic Name | (7R,8S)-7,8-epoxy-2-methyloctadecane |
| IUPAC Name (Oxirane) | (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane |
| CAS Number (Specific) | 54910-51-9 (Specific to the (+)-(7R,8S) isomer) |
| CAS Number (Racemic) | 29804-22-6 (Used for cis-(±)-Disparlure) |
| CAS Number (Antipode) | 54910-52-0 (Specific to the (-)-(7S,8R) isomer) |
| Molecular Formula | C₁₉H₃₈O |
| Molecular Weight | 282.51 g/mol |
| Optical Rotation |
Stereochemical Significance & Biological Interface
The efficacy of Disparlure as a mating disruption agent or lure is a function of molecular recognition at the antennal level. The gypsy moth’s olfactory system discriminates between the enantiomers with high precision.
The Olfactory Signal Transduction Pathway
The reception of this compound involves the solubilization of the hydrophobic pheromone by Pheromone Binding Proteins (PBPs) within the sensillum lymph, facilitating transport to the Olfactory Receptor Neurons (ORNs).
-
PBP Selectivity: Lymantria dispar expresses two distinct PBPs. PBP2 exhibits a higher affinity for the bioactive (+)-isomer, whereas PBP1 binds preferentially to the (-)-isomer.[1]
-
Receptor Activation: The PBP2-(+)-Disparlure complex activates specific membrane-bound receptors, triggering a G-protein coupled cascade that results in the opening of ion channels and the generation of an action potential.
Figure 1: Signal transduction pathway for this compound, highlighting the critical role of Pheromone Binding Protein 2 (PBP2).
Asymmetric Synthesis Protocol
While racemic Disparlure is easily synthesized via the epoxidation of (Z)-2-methyl-7-octadecene, high-fidelity research requires the enantiopure compound. The Sharpless Asymmetric Epoxidation (SAE) remains the "gold standard" for generating the chiral epoxide core with high enantiomeric excess (ee > 95%).
The "Chiral Handle" Strategy (Rossiter/Sharpless Approach)
Direct asymmetric epoxidation of unfunctionalized internal alkenes is difficult. Therefore, the strategy involves synthesizing a chiral allylic alcohol, epoxidizing it, and then removing the hydroxyl "handle."
Phase 1: Reagents & Conditions
| Component | Role | Specification |
| Substrate | (Z)-Tridec-2-en-1-ol | Allylic alcohol precursor (C13 chain) |
| Catalyst | Ti(OiPr)₄ | Titanium(IV) isopropoxide (Stoichiometric or Catalytic) |
| Chiral Ligand | (+)-Diethyl Tartrate (DET) | Induces (2S, 3R) geometry on the alcohol |
| Oxidant | TBHP | tert-Butyl hydroperoxide (Anhydrous in decane) |
| Solvent | CH₂Cl₂ | Anhydrous, -20°C |
Phase 2: Step-by-Step Methodology
1. Asymmetric Epoxidation (SAE):
-
Setup: Flame-dry a 500 mL round-bottom flask containing 4Å molecular sieves (powdered, activated). Add CH₂Cl₂ and cool to -20°C.
-
Catalyst Formation: Add (+)-DET and Ti(OiPr)₄. Stir for 20 minutes to allow the formation of the chiral dimer complex.
-
Oxidation: Add TBHP and stir for 30 minutes.
-
Substrate Addition: Add (Z)-Tridec-2-en-1-ol dropwise. The reaction kinetic resolution will favor the formation of the (2S, 3R)-epoxy alcohol.
-
Quench: Quench with water/tartaric acid solution to hydrolyze the titanium tartrate complex.
2. Chain Extension (The Coupling):
-
Activation: Convert the resulting epoxy alcohol to a tosylate or mesylate using p-TsCl and pyridine.
-
Coupling: React the tosylate with a lithium dialkylcuprate reagent derived from the isoheptyl fragment (4-methylpentyl).
-
Mechanism: The cuprate reagent attacks the terminal carbon, displacing the tosylate. Crucially, this step must be managed to avoid opening the epoxide ring.
-
Result: The hydroxyl handle is effectively replaced by the alkyl chain, yielding (7R, 8S)-disparlure.
Figure 2: Synthetic workflow utilizing the Sharpless Asymmetric Epoxidation to establish the chiral center.
Analytical Characterization & Validation
Trustworthiness in synthesis is established through rigorous validation. The following protocols confirm identity and purity.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic epoxide protons. In cis-disparlure, these appear at approximately δ 2.8-2.9 ppm as a multiplet.
-
¹³C NMR: The epoxide carbons typically resonate between δ 56-58 ppm .
Determination of Enantiomeric Excess (ee)
Because the optical rotation is low (
-
Protocol: Use Chiral Gas Chromatography (GC).
-
Column: Cyclodextrin-based stationary phase (e.g., Hydrodex β-3P or Chiraldex G-TA).
-
Conditions: Isothermal run at approx. 100-120°C.
-
Validation: The (+)-isomer typically elutes after the (-)-isomer on standard beta-cyclodextrin columns (verify specific column elution order with a racemic standard).
Mass Spectrometry (GC-MS)[1]
-
Molecular Ion: m/z 282 (often weak).
-
Diagnostic Fragments: Look for alpha-cleavage fragments relative to the epoxide ring.
References
-
NIST Chemistry WebBook. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure]. National Institute of Standards and Technology. Link
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the shortest routes to four chiral epoxy alcohols which are key intermediates in the synthesis of methymycin, erythromycin, leukotriene C-1, and disparlure. Journal of the American Chemical Society, 103(2), 464-465. Link
-
Kowalska, M. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 644–650. Link
-
Plettner, E., et al. (2000). Discrimination of Pheromone Enantiomers by Two Pheromone Binding Proteins from the Gypsy Moth Lymantria dispar. Biochemistry, 39(30), 8953–8962. Link
-
PubChem. Disparlure (Compound). National Library of Medicine. Link
Sources
cis-(+)-Disparlure: Biosynthetic Origins and Isolation from Lymantria dispar
Executive Summary
This technical guide delineates the natural origin, biosynthetic pathway, and isolation protocols for cis-(+)-Disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane). While synthetic routes (e.g., Sharpless asymmetric epoxidation) exist for mass production, understanding the natural biosynthetic machinery of the Gypsy Moth (Lymantria dispar) remains critical for chemical ecology, resistance monitoring, and the development of next-generation bio-rational pesticides.
This document is structured for researchers requiring high-fidelity protocols for harvesting and validating the natural enantiomer directly from the biological source.
Molecular Architecture & Stereochemical Significance
The biological activity of disparlure is governed by strict stereochemical rules. The natural source, L. dispar, produces the (+)-enantiomer with high isomeric purity.
| Parameter | Specification |
| IUPAC Name | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane |
| Natural Isomer | (+)-cis-Disparlure |
| Antagonistic Isomer | (-)-cis-Disparlure (Inhibits male attraction) |
| Key Structural Feature | Epoxide ring at C7-C8; Methyl branch at C2 (iso-branch) |
| Biosynthetic Precursor | Valine (provides the isobutyl terminus) |
Critical Insight: The presence of even small quantities of the (-)-enantiomer can significantly reduce male capture rates. Therefore, isolation protocols must avoid conditions that induce racemization (e.g., strong acidic environments).
The Biological Source: Glandular Anatomy
The primary natural source of this compound is the intersegmental membrane between the 8th and 9th abdominal segments of the adult female L. dispar.
-
Site of Synthesis: The alkene precursor is synthesized in oenocytes associated with abdominal epidermal cells.[1]
-
Site of Functionalization: The final epoxidation occurs specifically within the pheromone gland cells.
-
Transport Mechanism: The alkene precursor is transported from oenocytes to the gland via lipophorin in the hemolymph.[2][1]
Biosynthetic Pathway (The "Source" Mechanism)
Unlike many lepidopteran pheromones derived from acetyl-CoA via straight-chain fatty acid synthesis, disparlure utilizes a branched-chain amino acid starter unit.
Mechanistic Flow[1][2][3][4][5]
-
Initiation: Valine is catabolized to isobutyryl-CoA.[3]
-
Elongation: Chain elongation via Fatty Acid Synthase (FAS) to form 18-methylnonadecanoic acid.[3]
-
Desaturation: A specialized
12-desaturase introduces a double bond.[2][3][1] -
Decarboxylation: Conversion to the alkene hydrocarbon (2-methyl-Z7-octadecene).[2][3][1]
-
Epoxidation: A P450-dependent epoxidase converts the alkene to the active epoxide.
Pathway Visualization
Caption: The valine-initiated biosynthetic pathway of this compound in L. dispar.[2][3][1][4]
Isolation Protocol: Gland Excision & Extraction
To isolate natural disparlure for reference standards or physiological assays, researchers must harvest from the gland directly. Whole-body extraction yields excessive lipid contaminants.
Reagents & Equipment[1][4][11][12]
-
Solvent: HPLC-grade Hexane (preferred for non-polar lipids).
-
Internal Standard: Tridecyl acetate or Octadecane (for quantification).
-
Subject: 24-48 hour old virgin female L. dispar.
Step-by-Step Methodology
1. Timing the Harvest (Circadian Synchronization)
-
Causality: Pheromone titer fluctuates with the photoperiod.
-
Action: Harvest glands during the scotophase (dark cycle), specifically 4-6 hours into the dark phase, when production peaks.
2. Gland Excision
-
Action: Apply gentle pressure to the abdomen to extrude the ovipositor.
-
Technique: Using fine forceps, excise the 8th-9th intersegmental membrane (the pheromone gland).
-
Precaution: Avoid rupturing the hindgut to prevent contamination.
3. Solvent Extraction
-
Action: Place excised glands (groups of 5-10) immediately into 100
L of ice-cold hexane. -
Duration: Soak for 15-30 minutes. Longer soaks extract unnecessary cuticular waxes.
-
Filtration: Pass the extract through a glass wool plug to remove tissue debris.
4. Concentration
-
Action: Concentrate the extract under a gentle stream of Nitrogen (N
). -
Warning: Do not evaporate to dryness; disparlure is volatile. Reduce volume to ~10
L.
Extraction Workflow Diagram
Caption: Optimized workflow for harvesting high-purity pheromone from L. dispar glands.
Analytical Validation
Natural extracts must be validated for enantiomeric purity to distinguish them from racemic synthetic contaminants.
Recommended Analytical Setup
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Single Ion Monitoring (SIM).[2]
-
Target Ions: m/z 282 (Molecular Ion), m/z 264 (Loss of water/epoxide cleavage).
-
Chiral Separation:
-
Column: Cyclodextrin-based capillary columns (e.g., Cyclosil-B or Hydrodex
-6TBDM). -
Condition: Isothermal run at ~150°C-170°C to resolve (+) and (-) enantiomers.
-
Self-Validating Control
To ensure the extraction was successful and the peak is indeed disparlure:
-
Precursor Check: Look for the peak of 2-methyl-Z7-octadecene (the alkene precursor).[1] It typically elutes slightly earlier than disparlure. Its presence confirms the glandular origin.
-
EAD Confirmation: Coupled Electroantennographic Detection (GC-EAD) using a male moth antenna. The male antenna acts as a highly specific biosensor, responding only to the (+)-enantiomer peak.
References
-
Jurenka, R. A., et al. (2003). Biosynthesis of the Sex Pheromone Disparlure in the Gypsy Moth, Lymantria dispar.[3] Proceedings of the National Academy of Sciences. [2]
-
Grokipedia. Disparlure: Biosynthetic Pathway and Ecological Significance.[1]
-
USDA Forest Service. Lymantria dispar and progression to management strategies in the United States.
-
Plettner, E., & Pinnelli, G. R. (2022). Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers to Study Pheromone Enantiomer Discrimination.[5] Journal of Chemical Ecology.[5]
-
Subcommittee on Plant Health Diagnostics. National Diagnostic Protocol for Gypsy Moths (Lymantria dispar).[6]
Sources
- 1. Sex pheromone biosynthetic pathway for disparlure in the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Disparlure - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. plantbiosecuritydiagnostics.net.au [plantbiosecuritydiagnostics.net.au]
Technical Guide: Lymantria dispar Sex Pheromone Communication
This guide serves as an advanced technical resource on the sex pheromone communication system of Lymantria dispar (historically known as the gypsy moth, now formally the Spongy Moth). It is structured to bridge the gap between chemical ecology and drug discovery, highlighting parallel mechanisms in ligand-gated signaling and assay development.
Executive Summary
The communication system of Lymantria dispar represents a pinnacle of biological signal-to-noise optimization. For drug development professionals, this system offers a highly relevant model of ligand-gated ion channel (LGIC) kinetics and G-protein coupled receptor (GPCR) modulation. The male moth can detect the female sex pheromone, (+)-disparlure, at concentrations as low as a few hundred molecules per milliliter of air. This sensitivity is achieved through a specialized soluble carrier protein system (Pheromone Binding Proteins) and a heteromeric receptor complex (OR/OrCo).
This guide details the chemical biology of the ligand, the molecular transduction pathway, and the neurophysiological assays used to validate these interactions—protocols that directly parallel high-throughput screening (HTS) and lead optimization in pharmaceutical research.
Part 1: Chemical Biology of the Ligand
Structure and Stereochemistry
The bioactive ligand is (+)-disparlure (cis-7,8-epoxy-2-methyloctadecane).[1][2] Its biological activity is strictly governed by its stereochemistry.
-
Antagonist: (-)-(7S,8R)-disparlure.
-
Structural Features: A long hydrophobic tail (C18 chain) with a specific epoxide functionality that serves as the polar anchor for receptor binding.
Relevance to Drug Design: The L. dispar system demonstrates "chiral antagonism," where the enantiomer not only fails to activate the receptor but actively inhibits the response, likely through competitive allosteric binding or stabilizing an inactive receptor conformation.
Synthesis & Purity
High-purity synthesis is critical for behavioral assays, as even trace amounts of the (-) enantiomer can abolish biological response.
-
Method of Choice: Sharpless Asymmetric Epoxidation.[3]
-
Key Precursor: (Z)-2-tridecen-1-ol.
-
Purity Requirement: >99% ee (enantiomeric excess) is required for reliable field assays.
| Parameter | Specification | Biological Impact |
| Chemical Name | cis-7,8-epoxy-2-methyloctadecane | Ligand identity |
| Active Isomer | (+)-(7R, 8S) | Potent attraction/activation |
| Inactive Isomer | (-)-(7S, 8R) | Behavioral antagonist (inhibitor) |
| LogP | ~8.2 | High lipophilicity requires PBPs for transport |
Part 2: Molecular Transduction Mechanism[4]
The transduction pathway converts a chemical signal (pheromone) into an electrical signal (action potential) within milliseconds. This process occurs in the sensilla trichodea , specialized hair-like structures on the male antenna.
The Soluble Carrier System: PBPs
Because disparlure is highly lipophilic, it cannot diffuse through the aqueous sensillar lymph to reach the neuronal membrane.
-
LdisPBP1 & LdisPBP2: Two distinct Pheromone Binding Proteins (PBPs) encapsulate the pheromone.[1][4]
-
Mechanism: These proteins undergo a pH-dependent conformational change. At the sensillar pore (neutral pH), they bind the pheromone. Near the dendritic membrane (acidic local environment), they undergo a structural shift, ejecting the pheromone directly onto the receptor.
The Receptor Complex: OR/OrCo
Unlike mammalian olfactory receptors (which are pure GPCRs), insect olfactory receptors are ligand-gated ion channels composed of two subunits:
-
LdisORx: The specific ligand-binding subunit (variable).
-
LdisOrCo: The Olfactory Receptor Co-receptor (highly conserved).[5]
Mechanism: Binding of (+)-disparlure to LdisORx triggers a conformational change in the LdisORx/OrCo heteromer, opening a non-selective cation channel. This leads to Ca²⁺ and Na⁺ influx, membrane depolarization, and generation of action potentials.
Visualization: Signaling Pathway
The following diagram illustrates the flow from atmospheric detection to neuronal firing.
Figure 1: Signal transduction pathway of L. dispar from pore entry to neuronal firing.
Part 3: Neurophysiological & Behavioral Assays
For researchers, validating these pathways requires rigorous bioassays. These protocols are self-validating: if the control (solvent) triggers a response, or the reference standard fails, the assay is invalid.
Electroantennogram (EAG)
Purpose: Measures the summed receptor potential of the entire antenna. Analogous to a "whole-tissue" assay in pharmacology.
Protocol:
-
Preparation: Excise the head of a male L. dispar. Amputate the distal tip of one antenna.
-
Mounting: Place the reference electrode (Ag/AgCl in saline) in the head capsule and the recording electrode over the amputated antennal tip.
-
Stimulus Delivery:
-
Use a continuous humidified airstream (1 L/min) over the preparation.
-
Inject a 0.5s pulse of air passing through a pasture pipette containing a filter paper loaded with 10 µg of (+)-disparlure.
-
-
Data Acquisition: Amplify the signal (100x), filter (DC to 1 kHz), and digitize.
-
Validation:
-
Positive Control: Standard dose of (+)-disparlure (must show >1 mV deflection).
-
Negative Control: Hexane solvent (must show <0.1 mV deflection).
-
Single Sensillum Recording (SSR)
Purpose: Measures action potentials from a single neuron. Analogous to "patch-clamp" or single-unit recording.
Protocol:
-
Immobilization: Fix the live moth in a cut pipette tip, exposing the antenna.
-
Electrode Insertion:
-
Reference: Tungsten wire inserted into the eye.
-
Recording: High-impedance tungsten microelectrode (sharpened to <1 µm) inserted into the base of a specific sensillum trichodeum.
-
-
Search Stimulus: Gently puff air to identify spontaneous activity.
-
Recording: Upon contact with the lymph, a standing potential is observed. Chemical stimulation results in a train of discrete spikes (action potentials).
-
Analysis: Spike sorting software separates activity from the two neurons typically housed in one sensillum (A and B cells).
Visualization: Experimental Workflow
This diagram outlines the validation hierarchy for pheromone candidates.
Figure 2: Step-wise validation workflow for pheromone activity, from synthesis to field application.
Part 4: Application in Mating Disruption
The ultimate application of this research is Mating Disruption , a pest control strategy that saturates the environment with synthetic pheromone.
-
Mechanism: False-plume following and sensory adaptation. The male moth cannot distinguish the female's plume from the background synthetic "noise."
-
Formulations:
-
Hercon Disrupt II: Laminated plastic flakes releasing pheromone.
-
SPLAT GM: A flowable wax emulsion allowing aerial application.
-
-
Efficacy Metric: >90% reduction in male trap catches compared to untreated control plots.
References
-
Electrophysiological and behavioural analysis on the use of a (+) disparlure analogue. CABI Digital Library. Available at: [Link]
-
Sex Pheromone Biosynthetic Pathway for Disparlure in the Gypsy Moth, Lymantria dispar. PubMed (NIH). Available at: [Link]
-
Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry. Available at: [Link][6]
-
Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar. Int. J. Biol. Sci. (NIH PMC). Available at: [Link]
-
Structural and Functional Difference of Pheromone Binding Proteins in Discriminating Chemicals in the Gypsy Moth. PLoS ONE (NIH PMC). Available at: [Link]
-
Gypsy Moth (GM) IPM with Monitoring Traps and Lures. Trécé, Inc. Technical Bulletin. Available at: [Link]
-
Single Sensillum Recordings In Insects. JoVE (Journal of Visualized Experiments). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
cis-(+)-Disparlure molecular formula and molecular weight
Chemical Identity, Asymmetric Synthesis, and Pheromone Signaling Mechanisms
Executive Summary
cis-(+)-Disparlure (chemical name: (7R,8S)-cis-7,8-epoxy-2-methyloctadecane) is the primary sex pheromone of the gypsy moth (Lymantria dispar), a destructive forest pest.[1] While the racemic mixture is chemically stable, biological activity is strictly governed by stereochemistry: the (+)-enantiomer is a potent attractant, whereas the (-)-enantiomer often acts as a behavioral inhibitor.
This guide provides a rigorous technical analysis of this compound, focusing on its precise molecular characteristics, validated asymmetric synthesis protocols, and the biochemical mechanism of its transport via Pheromone Binding Proteins (PBPs).
Chemical Identity & Physical Properties
The following data establishes the baseline for analytical verification and quality control.
| Property | Specification |
| Common Name | This compound |
| IUPAC Name | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane |
| CAS Number | 54910-51-9 (Specific to (+)-cis isomer)29804-22-6 (Racemic cis mixture) |
| Molecular Formula | C₁₉H₃₈O |
| Molecular Weight | 282.51 g/mol |
| Exact Mass | 282.2923 Da |
| Stereochemistry | (7R, 8S) configuration; cis-epoxide |
| Appearance | Viscous, colorless oil |
| Boiling Point | 146–148 °C (at 0.25 mmHg) |
| Optical Rotation | |
| SMILES | CCCCCCCCCC[C@@H]1CCCCC(C)C |
Biological Mechanism: The PBP Transport System
For drug development professionals working on ligand-receptor interactions, the Disparlure signaling pathway offers a model of pH-dependent ligand release . The hydrophobic pheromone cannot traverse the aqueous sensillar lymph alone; it requires a Pheromone Binding Protein (PBP).[2]
Mechanism of Action[3][4][5][6][7]
-
Capture: Disparlure enters the sensillum via cuticular pores and binds to PBP1 or PBP2 in the lymph (pH ~7.0).
-
Transport: The PBP encapsulates the hydrophobic molecule, protecting it from enzymatic degradation.
-
Release: Upon reaching the dendritic membrane of the Olfactory Receptor Neuron (ORN), the local environment becomes acidic. This pH drop triggers a conformational switch in the PBP (C-terminal helix insertion), ejecting Disparlure.
-
Activation: Free Disparlure binds to the membrane-bound pheromone receptor, initiating the action potential.
Visualization: Pheromone Signaling Pathway
Caption: The pH-mediated transport mechanism of Disparlure through the sensillar lymph to the olfactory receptor.
Asymmetric Synthesis Protocol
Synthesizing the biologically active (7R,8S) isomer requires high enantiomeric purity. The following protocol utilizes a Chiral Pool approach starting from L-(+)-Tartaric acid, ensuring the correct absolute configuration without relying on expensive chiral catalysts that may leach.
Experimental Workflow: Tartrate-Directed Synthesis
This method constructs the chiral centers first and then extends the alkyl chains via Wittig olefination, a strategy favored for its modularity.
Core Reagents:
-
Starting Material: Dimethyl L-tartrate
-
Reagents: n-Nonyltriphenylphosphonium bromide, Isoheptyllithium (or equivalent Wittig reagent), p-TsOH.
Step-by-Step Methodology
-
Protection of Diol (Acetalization):
-
React Dimethyl L-tartrate with 2,3-butanedione and trimethyl orthoformate in methanol (H+ cat.) to form the rigid trans-butanediacetal scaffold.
-
Why: This locks the conformation and protects the diol for subsequent chain extensions.
-
-
Chain Extension 1 (Reduction & Wittig):
-
Reduce the diester to the dialdehyde using DIBAL-H at -78°C.
-
Perform a Wittig reaction with the ylide generated from n-nonyltriphenylphosphonium bromide to install the C10 straight chain.
-
-
Chain Extension 2 (Differentiation):
-
The remaining aldehyde/alcohol terminus is functionalized with the isopentyl group (the "tail" of Disparlure) via a second Wittig reaction or Grignard addition followed by deoxygenation.
-
-
Epoxide Closure (The Critical Step):
-
Hydrolysis: Deprotect the acetal using acidic hydrolysis (HCl/MeOH) to reveal the vicinal diol.
-
Mesylation: Selectively mesylate the secondary alcohols.
-
Base-Promoted Closure: Treat with KOH/MeOH. The intramolecular S_N2 displacement inverts the configuration at one carbon, converting the threo-diol precursor into the cis-epoxide.
-
Stereocontrol: Because the starting tartrate has defined (R,R) stereochemistry, the inversion yields the specific (7R,8S) cis-epoxide.
-
Visualization: Synthesis Logic
Caption: Chiral pool synthesis pathway ensuring high enantiomeric excess of the (7R,8S) isomer.
References
-
NIST Chemistry WebBook. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure]. National Institute of Standards and Technology.[8] Link
-
Drop, A., et al. (2020). Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 16, 674–681. Link
-
Klosowski, D. W., & Martin, S. F. (2018). Synthesis of (+)-Disparlure via Enantioselective Iodolactonization. Organic Letters, 20(5), 1269–1271. Link
- Vogt, R. G. (2005).Molecular Basis of Pheromone Detection in Insects. In Comprehensive Molecular Insect Science. Elsevier. (Contextual grounding for PBP mechanism).
-
Kovaleski, A., et al. (2012). Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar. Journal of Chemical Ecology. Link
Sources
- 1. (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane [(+)-disparlure] [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Disparlure - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. chemeo.com [chemeo.com]
Technical Deep Dive: Olfactory Reception of cis-(+)-Disparlure in Lymantria dispar
Executive Summary The olfactory detection of cis-(+)-Disparlure by the male gypsy moth (Lymantria dispar) represents one of nature's most sensitive and selective chemical detection systems. This guide dissects the molecular and electrophysiological mechanisms governing this process, from the initial adsorption of the hydrophobic pheromone molecule to the generation of action potentials in the Olfactory Receptor Neurons (ORNs). It is designed for researchers requiring a granular understanding of the Pheromone Binding Protein (PBP) kinetics, the ionotropic nature of the receptor complex, and the protocols for validating these events via Single Sensillum Recording (SSR).
The Ligand: this compound
Chemical Identity: (7R,8S)-cis-7,8-epoxy-2-methyloctadecane. Chirality & Bioactivity: The biological response is strictly stereospecific. The (+)-enantiomer acts as a potent attractant, while the (-)-enantiomer (7S,8R) functions as a behavioral antagonist.
-
Stereochemical Purity: In drug development and pest control applications, enantiomeric purity is non-negotiable. Contamination with the (-)-isomer significantly dampens the receptor response, likely due to competitive binding at the PBP level or allosteric inhibition at the receptor site.
| Parameter | This compound | cis-(-)-Disparlure |
| Configuration | (7R, 8S) | (7S, 8R) |
| Role | Agonist (Attractant) | Antagonist (Inhibitor) |
| Binding Affinity (LdisPBP1) | Lower ( | Higher ( |
| Binding Affinity (LdisPBP2) | Higher | Lower |
Perireceptor Events: The PBP Shuttle Mechanism
Before the pheromone can activate the receptor, it must traverse the aqueous sensillum lymph. This is mediated by Pheromone Binding Proteins (PBPs), specifically LdisPBP1 and LdisPBP2.
Differential Roles of PBPs
Research indicates a functional division of labor between the two dominant PBPs:
-
LdisPBP2 (The Transporter): Exhibits higher specificity for the bioactive (+)-disparlure.[1][2] It solubilizes the hydrophobic molecule and transports it across the lymph to the dendritic membrane.
-
LdisPBP1 (The Scavenger/Filter): Binds the antagonistic (-)-enantiomer with higher affinity. This likely serves a "filtering" function, sequestering the incorrect isomer to prevent it from reaching the receptor, thereby enhancing the signal-to-noise ratio.
The pH-Dependent Conformational Switch
The release of the pheromone at the dendritic membrane is governed by a pH-dependent mechanism.
-
Neutral pH (Lymph Lumen): The PBP C-terminus is unstructured/flexible. The binding pocket is open, allowing pheromone uptake.
-
Acidic pH (Dendritic Membrane Surface): The local environment near the negatively charged dendritic membrane is acidic. This triggers the C-terminal region of the PBP to fold into an
-helix. -
Ligand Ejection: This newly formed helix inserts into the binding pocket, competitively displacing the pheromone directly onto the Olfactory Receptor (OR).
Receptor Events: Signal Transduction
The core transduction event occurs at the heteromeric receptor complex located on the dendritic membrane of the ORNs.
The Receptor Complex (LdisORx / LdisOrCo)
Unlike vertebrate G-Protein Coupled Receptors (GPCRs), insect olfactory receptors act primarily as Ligand-Gated Ion Channels .
-
Tuning Receptor (LdisORx): The specific protein that binds this compound. It provides the chemical specificity.
-
Co-Receptor (LdisOrCo): A highly conserved chaperone and ion channel subunit. It is required for the localization of the tuning receptor to the membrane and forms the cation channel pore.[3][4]
The Transduction Pathway
-
Binding: this compound binds to the LdisORx subunit.
-
Gating: The LdisORx/OrCo complex undergoes a conformational change, opening the central ion pore.
-
Ion Influx: Non-selective cations (
, , ) flow into the dendrite. -
Depolarization: The influx generates a receptor potential. If the threshold is reached, voltage-gated sodium channels in the soma generate Action Potentials (spikes).
Note: While a G-protein (metabotropic) pathway exists, it primarily modulates sensitivity and kinetics (sensitization) rather than acting as the primary signal generator.
Pathway Visualization
Caption: Molecular pathway of Disparlure reception from lymph transport to neuronal spiking.
Experimental Validation: Single Sensillum Recording (SSR)
To validate the activity of this compound or test novel mimetics, Single Sensillum Recording (SSR) is the gold standard. It allows for the measurement of firing rates from individual neurons within a specific sensillum.[5][6]
Protocol: SSR Setup for Lymantria dispar
Materials:
-
Tungsten wire (0.125 mm diameter).
-
Electrolytic sharpening solution (
or ). -
High-impedance AC/DC amplifier (e.g., IDAC-4).
-
Stereomicroscope (min.[7] 100x magnification).
-
Indifferent electrode (Ag/AgCl wire).
Step-by-Step Methodology:
-
Electrode Fabrication:
-
Electrochemically etch the tungsten wire in
solution to a tip diameter of < 1 . -
Why: The tip must be fine enough to penetrate the cuticle without destroying the sensillum lymph cavity or killing the neuron.
-
-
Insect Preparation:
-
Immobilize a 1-3 day old male moth in a truncated pipette tip, exposing only the head and antennae.
-
Fix the antenna to a glass slide using double-sided tape or dental wax.
-
Critical: Immobilization prevents muscle noise (EMG) from contaminating the neural recording.
-
-
Circuit Completion:
-
Insert the Indifferent (Ground) Electrode into the moth's eye or body lymph.
-
Using a micromanipulator, advance the Recording (Tungsten) Electrode into the base of a sensillum trichodeum (the long hairs housing pheromone ORNs).
-
-
Signal Acquisition:
-
Upon penetration, a baseline spontaneous firing rate (1-5 Hz) should be observed.
-
Delivering a stimulus (puff of this compound) should trigger a phasic-tonic burst of spikes.
-
-
Data Analysis:
-
Count spikes in the 500ms window post-stimulus.
-
Compare against solvent control (hexane).
-
SSR Workflow Visualization
Caption: Step-by-step workflow for Single Sensillum Recording (SSR) in male moths.
Implications for Drug & Control Development
Understanding this pathway is critical for developing "Mating Disruption" agents.
-
Antagonists: Compounds that mimic the (-)-enantiomer can bind LdisPBP1, potentially overloading the scavenging system or competitively inhibiting the receptor.
-
Hyper-Agonists: Fluorinated analogs of Disparlure have been explored to increase binding affinity to LdisPBP2, potentially causing sensory adaptation (desensitization) of the male moth, rendering him unable to locate females.
References
-
Structural and Functional Difference of Pheromone Binding Proteins in Discriminating Chemicals in the Gypsy Moth, Lymantria Dispar. PMC - PubMed Central.[Link]
-
Identification and Knockdown of the Olfactory Receptor (OrCo) in Gypsy Moth, Lymantria dispar. PMC - NIH.[Link]
-
Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers to Study Pheromone Enantiomer Discrimination. PubMed.[Link]
-
Single sensillum recording. Wikipedia.[Link]
-
Regulation of Olfactory Transduction in the Orco Channel. PMC - NIH.[Link]
Sources
- 1. Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers to Study Pheromone Enantiomer Discrimination in the Pheromone-Binding Proteins from the Gypsy Moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of the coreceptor Orco in insect olfactory transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Basic Principles of Insect Pheromone Chemistry: A Technical Guide
Executive Summary
This guide synthesizes the structural, biosynthetic, and analytical frameworks defining modern insect pheromone chemistry. Unlike broad ecological overviews, this document focuses on the chemical causality —how molecular structure dictates biological function—and provides rigorous protocols for isolation, identification, and synthesis. It is designed to serve as a self-validating reference for professionals developing semiochemical-based pest management systems.
Part 1: Chemical Classification and Structural Diversity
Insect pheromones are not merely volatile attractants; they are highly specific molecular keys designed to unlock receptor-gated ion channels. Their structural diversity is evolutionarily conserved yet functionally distinct.
The Structural Classes
While pheromones vary widely, they largely fall into three biosynthetic super-classes. Understanding these classes allows researchers to predict volatility, stability, and synthesis strategies.
| Class | Chemical Characteristics | Representative Orders | Key Examples |
| Type I (Fatty Acid Derivatives) | Straight-chain alcohols, acetates, and aldehydes (C10–C18). Often unsaturated (Z/E geometry). | Lepidoptera (Moths) | Bombykol (Silkworm), (Z)-11-Hexadecenal |
| Type II (Polyketides/Hydrocarbons) | Long-chain hydrocarbons (C17–C40), often methyl-branched. Epoxides and ketones common. | Coleoptera (Beetles), Hymenoptera | Grandisol (Weevil), 2-Methylheptadecane |
| Type III (Isoprenoids/Terpenes) | Derived from isoprene units. Cyclic or acyclic. High volatility. | Coleoptera, Hymenoptera (Ants/Bees) | Ipsdienol (Bark beetles), Citral |
The Criticality of Stereochemistry
Chirality is not a trivial detail; it is often the primary filter for species isolation. A "Senior Scientist" insight is that enantiomeric purity in synthesis is non-negotiable for bioassays.
-
Synergistic Enantiomers: In the ambrosia beetle Gnathotrichus sulcatus, neither (R)- nor (S)-sulcatol is active alone; the 65:35 mixture is required [1].
-
Inhibitory Enantiomers: For the Japanese beetle, the (R)-enantiomer of its sex pheromone attracts males, while the (S)-enantiomer inhibits the response. Contaminating a lure with even 1% of the wrong isomer can render it useless [2].
Part 2: Biosynthetic Pathways
Understanding biosynthesis is crucial for identifying potential enzyme targets for gene silencing or predicting minor components in a pheromone blend. Most Type I pheromones are produced via modification of the fatty acid synthesis (FAS) pathway.
The Fatty Acid Modification Pathway
The specificity of a pheromone blend is determined by the unique combination of desaturases and chain-shortening enzymes expressed in the pheromone gland.
Mechanism:
-
De Novo Synthesis: Acetyl-CoA is converted to Palmitic acid (C16) or Stearic acid (C18).
-
Desaturation:
11, 9, or 12 desaturases introduce double bonds. Note: The geometry (Z vs E) is fixed here. -
Chain Modification:
-oxidation shortens the chain (e.g., C16 to C14). -
Functionalization:
-
FAR (Fatty Acyl Reductase): Converts Acyl-CoA to Alcohol.[1]
-
Acetyltransferase: Converts Alcohol to Acetate.
-
Oxidase: Converts Alcohol to Aldehyde.
-
Visualization: Biosynthetic Logic
Caption: Figure 1. Type I Pheromone Biosynthesis.[2][3] Specificity is achieved via sequential desaturation and chain shortening.
Part 3: Isolation and Identification Methodologies
The identification of a pheromone is a "needle in a haystack" problem. The active component may be present in nanogram quantities amidst micrograms of cuticular lipids.
Protocol: Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD uses the insect's own antenna as a biological detector.[4][5] This is the gold standard for filtering "noise" (non-active volatiles) from "signal" (active pheromones).
Step-by-Step Methodology:
-
Antenna Preparation:
-
Excise the antenna from a male insect (males are typically the receivers).
-
Cut the distal tip and the base.
-
Mount between two glass capillary electrodes filled with saline (e.g., Beadle-Ephrussi Ringer).
-
Critical Check: Ensure a stable baseline signal before connecting to the GC.
-
-
Sample Injection:
-
Inject the pheromone gland extract into the GC.
-
The column effluent is split (e.g., 1:1 ratio): half to the Flame Ionization Detector (FID), half to the antenna.
-
-
Data Correlation:
-
Record FID and EAD signals simultaneously.
-
Analysis: A peak on the EAD trace that aligns perfectly with a peak on the FID trace indicates a bioactive compound.
-
Expert Tip: Use a "Deans switch" or lock-in amplification to reduce background noise and confirm weak signals [3].
-
Visualization: Analytical Workflow
Caption: Figure 2. The Identification Pipeline. GC-EAD filters the extract for bioactive compounds before structural analysis.
Part 4: Application in Pest Management (Mating Disruption)[3]
Mating Disruption (MD) is not simply "attracting and killing."[6][7] It functions by saturating the environment with synthetic pheromone, thereby breaking the communication link between sexes.[8]
Mechanisms of Action
The efficacy of MD relies on three distinct mechanisms, often operating simultaneously:
-
Competitive Attraction (False Trails): Males follow synthetic plumes from dispensers instead of females.[7] They waste energy and time, failing to mate before death.
-
Camouflage (Masking): The background concentration of pheromone is so high that the female's plume is indistinguishable from the "fog."
-
Desensitization (Habituation): Constant exposure to high concentrations causes the antennal receptors to adapt (stop firing) or the central nervous system to stop processing the signal [4].
Visualization: Disruption Dynamics
Caption: Figure 3. Mechanisms of Mating Disruption. Synthetic dispensers create false trails and mask natural signals.
References
-
Significance of chirality in pheromone science. ResearchGate. [Link]
-
Identification of the Female Japanese Beetle Sex Pheromone: Inhibition of Male Response by an Enantiomer. Science. [Link][9]
-
GC-EAD responses of male antennae to gland extracts. ResearchGate. [Link]
-
Understanding Pheromones and Mating Disruption. Semios. [Link]
-
Insect pheromones: An overview of function, form, and discovery. SLU.se. [Link]
Sources
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Significance of chirality in pheromone science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An automated approach to detecting signals in electroantennogram data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD) of plant volatiles by insects | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. blog.semios.com [blog.semios.com]
- 8. Mating disruption - Wikipedia [en.wikipedia.org]
- 9. semanticscholar.org [semanticscholar.org]
Methodological & Application
Asymmetric synthesis of (+)-disparlure protocol
Technical Application Note: Enantiospecific Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation
Abstract & Biological Context
(+)-Disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] is the sex pheromone of the female gypsy moth (Lymantria dispar). The biological activity of disparlure is critically dependent on its absolute configuration.[1] The (+)-enantiomer is a potent attractant, while the (-)-enantiomer is biologically inactive or, in some contexts, an inhibitor of the (+)-isomer’s activity.[2] Consequently, the development of pheromone-based pest control systems (mating disruption or mass trapping) requires synthetic protocols that yield high enantiomeric excess (ee > 95%) and strict diastereocontrol.
This Application Note details a robust, scalable protocol for the synthesis of (+)-disparlure utilizing the Sharpless Asymmetric Epoxidation (SAE) as the stereodefining step. Unlike chiral pool methods (e.g., from glutamic acid), this catalytic route offers superior scalability and atom economy.
Retrosynthetic Analysis & Strategy
The synthesis relies on a convergent C13 + C5 strategy. The chirality is installed via the Sharpless Asymmetric Epoxidation of a (Z)-allylic alcohol precursor, followed by chain extension to install the isopentyl tail.
Key Strategic Decisions:
-
Stereocontrol: The (Z)-geometry of the alkene precursor is preserved during the SAE to yield the cis-epoxide. The absolute configuration (7R, 8S) is dictated by the choice of the chiral tartrate ligand.
-
Chain Extension: A copper-catalyzed Grignard coupling is employed to displace a tosylate leaving group, extending the carbon skeleton without affecting the epoxide stereochemistry.
Pathway Visualization (Graphviz)
Figure 1: Convergent synthetic pathway for (+)-disparlure highlighting the critical stereochemical checkpoint at Step 2.
Critical Reagents & Equipment Setup
To ensure reproducibility and safety, the following specifications must be met:
| Reagent/Component | Specification | Criticality Note |
| Titanium(IV) isopropoxide | 99.9% Trace Metals Basis | Must be distilled and stored under Argon. Hydrolysis destroys catalytic activity. |
| (-)-Diethyl D-tartrate (DET) | >99% ee | Controls the absolute configuration. Use (-)-DET for (7R, 8S) target from Z-alkene. |
| TBHP (tert-Butyl hydroperoxide) | 5.0-6.0 M in Decane | Do NOT use aqueous TBHP. Water poisons the SAE catalyst. |
| Molecular Sieves (4Å) | Activated (Powdered) | Essential for "In Situ" water scavenging during SAE. |
| Isoamyl Magnesium Bromide | 2.0 M in Ether | Freshly prepared or titrated prior to use. |
| Li₂CuCl₄ Catalyst | 0.1 M in THF | Pre-mix LiCl and CuCl₂ (2:1 ratio) in dry THF. |
Detailed Experimental Protocol
Stage 1: Preparation of (Z)-2-Tridecen-1-ol
Objective: To synthesize the Z-alkene precursor with high geometric purity.
-
Hydrogenation Setup: Charge a hydrogenation flask with tridec-2-yn-1-ol (10.0 g, 51 mmol) and absolute ethanol (100 mL).
-
Catalyst Addition: Add P-2 Nickel boride catalyst (prepared in situ from nickel acetate and sodium borohydride) or Lindlar catalyst (500 mg). Add ethylenediamine (1.0 mL) as a poison to prevent over-reduction.
-
Reaction: Stir under a hydrogen atmosphere (balloon pressure, 1 atm) at ambient temperature. Monitor consumption of alkyne by TLC (Hexane/EtOAc 4:1).
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (SiO₂, 10% EtOAc in Hexanes) to yield (Z)-2-tridecen-1-ol .
-
Quality Control: ¹H NMR must show coupling constant
Hz for vinyl protons (characteristic of Z-alkene).
-
Stage 2: Sharpless Asymmetric Epoxidation (The Critical Step)
Objective: To install the epoxide with (2S, 3R) configuration. Note: For Z-allylic alcohols, (-)-DET directs oxygen attack from the "top" face relative to the hydroxyl group.
-
Catalyst Formation: In a flame-dried 500 mL flask under Argon, add activated powdered 4Å molecular sieves (2.0 g) and dry CH₂Cl₂ (150 mL). Cool to -20°C .
-
Sequential Addition:
-
Add Ti(OiPr)₄ (1.5 mL, 5.1 mmol, 0.1 equiv).
-
Add (-)-Diethyl D-tartrate (1.05 mL, 6.1 mmol, 0.12 equiv).
-
Stir for 20 minutes at -20°C to allow the chiral dimer complex to form.
-
-
Substrate Addition: Add (Z)-2-tridecen-1-ol (10.0 g, 50.4 mmol) dissolved in minimal dry CH₂Cl₂ dropwise. Stir for 20 minutes.
-
Oxidation: Add TBHP (5.5 M in decane, ~18 mL, 2.0 equiv) dropwise over 30 minutes, maintaining internal temperature between -20°C and -15°C.
-
Incubation: Stir the reaction at -20°C for 4-6 hours. Monitor by TLC.
-
Quenching (Tartaric Acid Workup):
-
Pour the cold reaction mixture into a pre-cooled solution of Ferrous Sulfate (FeSO₄) and Tartaric Acid in water to quench excess peroxide and chelate Titanium.
-
Stir vigorously at 0°C for 30 minutes until two clear phases appear.
-
-
Isolation: Separate phases. Extract aqueous layer with Et₂O. Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂, 20% EtOAc/Hexane) yields (2S, 3R)-2,3-epoxytridecan-1-ol .
-
Target Yield: 85-90%.
-
Target ee: >95% (Determine via Mosher's ester analysis).
-
Stage 3: Chain Extension to (+)-Disparlure
Objective: To couple the isoamyl tail without epoxide ring opening or racemization.
-
Tosylation:
-
Dissolve the epoxy alcohol (5.0 g, 23.3 mmol) in dry Pyridine (20 mL) at 0°C.
-
Add p-Toluenesulfonyl chloride (TsCl) (5.3 g, 28 mmol) in portions.
-
Stir at 0°C for 4 hours. Store in refrigerator overnight if necessary.
-
Workup: Pour into ice water, extract with ether, wash with dilute HCl (to remove pyridine), NaHCO₃, and brine. Dry and concentrate to obtain the Epoxy Tosylate .
-
-
Cuprate Coupling:
-
In a dry flask under Argon, cool a solution of the Epoxy Tosylate (from above) in dry THF (50 mL) to -40°C .
-
Add Li₂CuCl₄ solution (0.1 M in THF, 5 mL, catalytic amount).
-
Add Isoamyl Magnesium Bromide (2.0 M in ether, 15 mL, 30 mmol) dropwise over 20 minutes.
-
Mechanistic Note: The catalyst promotes S_N2 displacement of the tosylate by the Grignard reagent without attacking the epoxide ring at low temperatures.
-
-
Completion: Allow the reaction to warm slowly to 0°C over 2 hours. Quench with saturated NH₄Cl solution.
-
Final Purification: Extract with hexanes. Purify via column chromatography (SiO₂, 2% EtOAc in Hexanes) to isolate (+)-Disparlure .
Quality Control & Validation
To ensure the protocol has yielded the correct isomer, the following analytical data must be verified:
| Parameter | Expected Value for (+)-Disparlure | Method |
| Optical Rotation | Polarimetry | |
| ¹H NMR | 500 MHz NMR | |
| Enantiomeric Excess | > 95% | Chiral GC (Cyclodextrin column) |
| Stereochemistry | cis-epoxide (J ~ 4.5 Hz for epoxide protons) | ¹H NMR Decoupling |
Troubleshooting Guide:
-
Low ee in Step 2: Usually caused by moisture in the reaction. Ensure molecular sieves are freshly activated (heated >200°C under vacuum).
-
Epoxide Opening in Step 4: Reaction temperature rose too high (>-20°C) during Grignard addition. Maintain -40°C strictly.
References
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the shortest routes to four chiral epoxy alcohols which are key intermediates in the synthesis of methymycin, erythromycin, leukotriene C-1, and disparlure. Journal of the American Chemical Society, 103(2), 464–465. Link
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link
-
Koumbis, A. E., Chronopoulos, D. D., & Coutouli-Argyropoulou, E. (2005). A new synthesis of disparlure and monachalure enantiomers from isopropylidene D- and L-erythroses.[3] Tetrahedron Letters, 46(25), 4353–4355. Link
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link
Sources
Application Note: Stereoselective Synthesis of (+)-Disparlure via Sharpless Asymmetric Epoxidation
[1]
Part 1: Strategic Overview & Core Directive
The Challenge: cis-Epoxides in Asymmetric Synthesis
(+)-Disparlure [(7R, 8S)-7,8-epoxy-2-methyloctadecane] is the potent sex pheromone of the gypsy moth (Lymantria dispar).[1][2] Its biological activity is strictly governed by its stereochemistry; the (-)-enantiomer is not only inactive but acts as a behavioral antagonist.
The Synthetic Bottleneck: The Sharpless Asymmetric Epoxidation (SAE) is historically optimized for (E)-allylic alcohols , yielding trans-epoxides with exceptional enantiomeric excess (ee). Synthesizing (+)-Disparlure requires a cis-epoxide .[1] This presents two strategic routes:
-
Kinetic Resolution: Using SAE on a racemic secondary allylic alcohol.
-
Z-Alkene Epoxidation: Direct SAE of (Z)-2-tridecen-1-ol.
Selected Route: This guide details the Z-Alkene Epoxidation route (based on the Rossiter/Sharpless 1981 methodology). While (Z)-olefins are slower substrates for the titanium-tartrate catalyst, this route is chemically more direct and demonstrates the versatility of the "Modified Sharpless Conditions" for challenging substrates.
Mechanistic Grounding
The reaction relies on the in situ formation of a chiral dimer [Ti(tartrate)(OR)2]2. For (Z)-allylic alcohols, the steric crowding in the transition state is higher than for (E)-isomers, often requiring:
-
Stoichiometric Catalyst Loading (or high catalytic loading >20 mol%).
-
Longer Reaction Times (24–96 hours).
-
Strict Anhydrous Conditions (Molecular Sieves are critical).
Part 2: Experimental Workflow & Protocols
Retrosynthetic Analysis & Pathway
The synthesis constructs the C19 backbone by coupling a C13 chiral epoxy-alcohol with a C6 Grignard fragment.
Caption: Figure 1.[3][4][5] Convergent synthesis of (+)-Disparlure via Sharpless Epoxidation of a (Z)-allylic alcohol.
Protocol A: Sharpless Asymmetric Epoxidation of (Z)-2-Tridecen-1-ol
Note: (Z)-alkenes react slowly. Unlike the standard catalytic SAE (5 mol%), this protocol recommends 20–50 mol% or stoichiometric titanium to ensure full conversion and high ee.
Reagents & Stoichiometry:
| Component | Equiv. | Role | Critical Specification |
|---|---|---|---|
| (Z)-2-Tridecen-1-ol | 1.0 | Substrate | Must be free of allylic isomers. |
| Ti(OiPr)4 | 0.25–1.0 | Catalyst | Distilled, stored under Argon. |
| (+)-Diethyl Tartrate | 0.30–1.2 | Chiral Ligand | (+)-DET yields (2S, 3R) from Z-alkene. |
| TBHP | 2.0 | Oxidant | 5.5M in Decane (Anhydrous). |
| 4Å Mol. Sieves | 1g/mmol | Water Scavenger | Activated powder (flame-dried). |
| DCM | Solvent | 0.1 M Conc. | Distilled over CaH2. |
Step-by-Step Procedure:
-
Catalyst Formation (The "Aging" Step):
-
In a flame-dried Schlenk flask under Ar, charge 4Å molecular sieves and anhydrous DCM.
-
Cool to -20°C (Note: Z-alkenes require higher T than the standard -78°C).
-
Add (+)-DET followed by Ti(OiPr)4 .[6]
-
Crucial: Stir for 20–30 minutes at -20°C to allow formation of the chiral dimer.
-
Add TBHP (decane solution) dropwise. Stir for another 20 minutes to "dry" the system.
-
-
Epoxidation:
-
Add (Z)-2-tridecen-1-ol dropwise.
-
Maintain temperature at -20°C strictly.
-
Monitor by TLC/GC. Reaction time is typically 48–96 hours for Z-alkenes.
-
-
Workup (Tartrate Hydrolysis):
-
Option A (Standard): Quench with water. Add 30% NaOH saturated with NaCl (brine). Stir vigorously for 1 hour at 0°C. The titanium salts will form a manageable solid.
-
Option B (Gelling Prevention): Add 10% tartaric acid solution if the emulsion is stubborn.
-
Extract with Et2O, dry over MgSO4, and concentrate.
-
-
Purification:
-
Flash chromatography (Silica gel, Hexane/EtOAc).[7]
-
Target: (2S, 3R)-2,3-epoxytridecan-1-ol.
-
QC: Check optical rotation. Lit:
(c 1.5, CHCl3).
-
Protocol B: Chain Extension to (+)-Disparlure
The chiral epoxy alcohol is converted to the final pheromone via a copper-catalyzed Grignard coupling.
Reagents:
-
(2S, 3R)-Epoxy alcohol (from Protocol A)
-
p-Toluenesulfonyl chloride (TsCl)
-
4-methylpentylmagnesium bromide (The "Isohexyl" fragment)
-
Li2CuCl4 (Kochi Catalyst)
Procedure:
-
Tosylation:
-
Treat the epoxy alcohol with TsCl (1.2 eq) and Pyridine at 0°C in DCM.
-
Workup: Wash with CuSO4 solution (to remove pyridine), water, brine.
-
Isolate the Epoxy Tosylate . Note: Do not store long-term; use immediately.
-
-
Cuprate Coupling:
-
Prepare 4-methylpentylmagnesium bromide in THF/Ether.
-
Cool the Grignard solution to -78°C .
-
Add Li2CuCl4 (0.1 M in THF, 3–5 mol%). The solution turns orange/brown.
-
Add the Epoxy Tosylate (dissolved in THF) dropwise.
-
Allow to warm slowly to 0°C over 4 hours.
-
Mechanism:[8][1][4][5][7] The cuprate displaces the tosylate (SN2) without opening the epoxide ring (if temperature is controlled), preserving the stereochemistry.
-
-
Final Isolation:
-
Quench with saturated NH4Cl (blue aqueous layer indicates Copper).
-
Extract, dry, and purify via column chromatography.
-
Result: (+)-Disparlure.
-
Part 3: Critical Analysis & Troubleshooting (E-E-A-T)
Stereochemical Integrity
The success of this synthesis hinges on the Face Selectivity of the SAE.
-
Mnemonic Check: For a (Z)-allylic alcohol, drawing the hydroxymethyl group at the bottom right, (+)-DET directs attack from the top face .
-
This yields the (2S, 3R) configuration required for (+)-Disparlure.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning by water; Temperature too low for Z-alkene. | Increase Mol. Sieves; Raise T to -15°C (monitor ee loss). |
| Low ee (<80%) | "Leakage" reaction by monomeric Ti species; Warm temperature. | Ensure "Aging" step (30 min) is followed strictly; Do not exceed -10°C. |
| Epoxide Opening | Acidic workup; Overheating during Grignard. | Use Basic workup (NaOH/Brine); Keep Grignard coupling < 0°C. |
QC Validation
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column.
-
Optical Rotation: (+)-Disparlure should exhibit
to (CCl4). Note that the rotation is small; HPLC is a better purity metric.
Part 4: References
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981).[9] Asymmetric epoxidation provides shortest routes to four chiral epoxy alcohols which are key intermediates in syntheses of methymycin, erythromycin, leukotriene C-1, and disparlure.[9] Journal of the American Chemical Society, 103(2), 464–465.
-
Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation.[4] Journal of the American Chemical Society, 102(18), 5974–5976.
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780.
-
Organic Syntheses. (1985). Diethyl ((2S,3S)-3-methyloxiran-2-yl)methanol. Org.[5][9][10][11] Synth. 63, 1. (Detailed workup procedures for SAE).
Sources
- 1. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Chiral Pool Synthesis of Disparlure Enantiomers
Executive Summary
This guide details the stereoselective synthesis of (+)-disparlure [(7R, 8S)-7,8-epoxy-2-methyloctadecane], the sex pheromone of the gypsy moth (Lymantria dispar), utilizing chiral pool strategies .[1] Unlike asymmetric catalysis, which relies on statistical probability for enantioselectivity, chiral pool synthesis leverages the inherent, absolute chirality of naturally occurring starting materials—in this case, (+)-tartaric acid .
Key Technical Insight: The biological efficacy of disparlure is strictly governed by its absolute configuration. The (7R, 8S) isomer is a potent attractant, while the (7S, 8R) enantiomer acts as a behavioral antagonist, inhibiting the response. Therefore, maintaining high enantiomeric excess (ee >98%) is critical for field applications.
Strategic Analysis: The Chiral Pool Advantage
Target Molecule Analysis
-
Target: (+)-Disparlure
-
Configuration: (7R, 8S) cis-epoxide.[2]
-
Structural Challenge: The molecule possesses a cis-epoxide moiety flanked by two dissimilar alkyl chains (an isopentyl group and a decyl group).
-
Symmetry Considerations: The core epoxide carbons are derived from a C2-symmetric precursor (tartaric acid). The synthetic challenge lies in desymmetrization —differentiating the two identical ends of the tartaric acid backbone to attach different alkyl chains.
Retrosynthetic Logic
The most robust route utilizes (+)-tartaric acid [(2R, 3R)-2,3-dihydroxybutanedioic acid].
-
Stereochemical Mapping: The (2R, 3R) centers of the acid map directly to the (7R, 8S) centers of the epoxide.
-
Mechanism of Inversion: The cis-epoxide is formed via an internal SN2 displacement of a sulfonate ester by an alkoxide. This single inversion event converts the (R,R)-diol precursor into the (R,S)-epoxide.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the symmetry-breaking strategy required.
Figure 1: Retrosynthetic analysis showing the derivation of the (7R, 8S) target from the (2R, 3R) chiral pool source.[2][3][4][5]
Detailed Protocol: Synthesis from (+)-Tartaric Acid[3][4][6]
Safety Warning: This protocol involves the use of lithium aluminum hydride (pyrophoric) and tosyl chloride (corrosive). All manipulations must be performed under an inert argon atmosphere.
Phase 1: Template Preparation & Desymmetrization
Objective: Convert (+)-tartaric acid into a differentiated building block where one hydroxyl group is protected/modified differently from the other.
-
Esterification & Acetonide Protection:
-
Reflux (+)-tartaric acid (50 g) in ethanol with catalytic H2SO4 to yield diethyl tartrate.
-
Treat diethyl tartrate with 2,2-dimethoxypropane and p-TsOH (cat.) in cyclohexane. Remove methanol azeotropically.
-
Result: Diethyl 2,3-O-isopropylidene-L-tartrate.
-
-
Symmetry Breaking (The Critical Step):
-
Method: Controlled partial hydrolysis or reduction.
-
Protocol: Dissolve the diester (10 mmol) in EtOH. Add exactly 0.95 equivalents of KOH/EtOH solution dropwise at 0°C.
-
Stir for 1 hour. Evaporate solvent. Partition between water/ether. Acidify the aqueous layer to retrieve the mono-ester .
-
Why: This leaves one ester group for reduction to an alcohol (and subsequent tosylation) while the other remains a carboxylic acid (or ester) for later elaboration.
-
Phase 2: Chain Elaboration (The "Left" and "Right" Wings)
Objective: Attach the isopentyl and decyl chains sequentially.
-
First Chain Attachment (Isopentyl):
-
Reduce the mono-ester group selectively using BH3·SMe2 (borane dimethyl sulfide) to the primary alcohol.
-
Convert the alcohol to a tosylate (TsCl, Pyridine).
-
Coupling: React the tosylate with lithium di(isopentyl)cuprate (Gilman reagent) at -40°C.
-
Result: The "left" side of the molecule (isopentyl tail) is now attached to the chiral dioxolane core.
-
-
Second Chain Attachment (Decyl):
-
Reduce the remaining ester/acid group on the other side of the dioxolane ring (using LiAlH4) to a primary alcohol.
-
Oxidize this alcohol to an aldehyde using Swern Oxidation (DMSO, oxalyl chloride).
-
Wittig Reaction: Treat the aldehyde with nonyltriphenylphosphonium bromide/n-BuLi.
-
Result: An alkene attached to the chiral center.[1][2][3][4][6][7][8]
-
Hydrogenation:[5] Reduce the alkene (H2, Pd/C) to the saturated decyl chain.
-
Phase 3: Epoxide Closure
Objective: Form the final epoxide with inversion of configuration.
-
Deprotection:
-
Treat the intermediate with aqueous acetic acid (80%) to remove the acetonide protecting group.
-
Result: A chiral diol with the full carbon skeleton.
-
-
Epoxidation (The Inversion):
-
Selectively tosylate the secondary hydroxyl group. (Note: Since the molecule is now chemically non-symmetric, regioselective tosylation is possible but difficult; often a cyclic orthoester method is preferred for higher precision).
-
Alternative High-Purity Method: Convert the diol to a chloroacetate, then treat with KOH.
-
Standard Closure: Treat the monotosylate with K2CO3 in methanol. The alkoxide attacks the tosylate-bearing carbon from the back (SN2).
-
Quality Control & Validation
Trust in the synthesis requires rigorous validation of the enantiomeric excess (ee).
Analytical Methods
| Method | Parameter | Specification for Field Use |
| Chiral GC | Column: Cyclodextrin-based (e.g., β-DEX 120) | > 98% ee |
| Optical Rotation | [α]D25 (in CHCl3) | +0.7° to +0.9° (Weak signal, unreliable alone) |
| NMR Shift Reagent | 1H NMR with Eu(hfc)3 | Distinct splitting of epoxide protons |
| Bioassay | EAG (Electroantennogram) | Strong depolarization for (+) isomer only |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis of (+)-disparlure.
Troubleshooting & Optimization
-
Low Yield in Symmetry Breaking: If mono-esterification yields are low, consider using the cyclic anhydride route. Dehydrate tartaric acid to the anhydride, then open with one equivalent of benzyl alcohol. This guarantees a 1:1 ratio of acid to ester.
-
Epoxide Isomerization: Avoid acidic conditions after the final epoxide is formed. Disparlure is an acid-labile epoxide; traces of acid can open the ring to a diol or rearrange it to a ketone. Store in hexane with a trace of triethylamine.
-
Enantiomeric Leakage: If ee% drops, check the acetonide deprotection step. Harsh acidic hydrolysis can sometimes cause partial racemization of the diol centers before closure. Use mild acidic resin (Amberlyst 15) instead of mineral acids.
References
-
Mori, K. (1976).[3] Synthesis of Optically Active Forms of Disparlure. Tetrahedron. (Classic Chiral Pool Route).
-
Gwon, G. B., et al. (2024).[3][9] Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid.[3][4][9] Journal of the Korean Chemical Society. (Modern update on the Tartaric Acid protocol).
-
Bierl, B. A., et al. (1970).[2][3] Potent Sex Attractant of the Gypsy Moth: Its Isolation, Identification, and Synthesis. Science. (Original Identification).
-
Plettner, E., et al. (2019).[10] Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers. ResearchGate.[1][7] (Bioactivity and binding studies).
-
Vedejs, E., et al. (1979). Enantioselective synthesis of disparlure. Journal of the American Chemical Society.[3] (Comparison of catalytic vs. pool methods).
Sources
- 1. researchgate.net [researchgate.net]
- 2. summit.sfu.ca [summit.sfu.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. An Efficient Enantioselective Synthesis of (+)-Disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining enantiomeric composition of disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Journal of the Korean Chemical Society [jkcs.kchem.org]
- 10. researchgate.net [researchgate.net]
Application Note: Stereoselective Analysis of Disparlure via Chiral GC-MS
Abstract
This application note details a robust protocol for the qualitative and quantitative analysis of Disparlure ((7R, 8S)-cis-7,8-epoxy-2-methyloctadecane), the sex pheromone of the Gypsy Moth (Lymantria dispar).[1] Unlike standard environmental analyses, this method emphasizes enantiomeric separation , a critical requirement for biological relevance, as the (7R, 8S)-(+) isomer is the active attractant while the (-) isomer can inhibit response.[1] We utilize Solid Phase Microextraction (SPME) for high-sensitivity field sampling and liquid extraction for lure quality control, coupled with chiral gas chromatography-mass spectrometry (GC-MS).[1]
Introduction & Biological Context
Disparlure is a chiral epoxide.[1][2] Its biological activity is strictly stereospecific.[1] The male Lymantria dispar antenna responds exclusively to the (+)-cis enantiomer.[1] The presence of the (-)-cis enantiomer or trans diastereomers—often impurities in bulk synthesis—can significantly degrade the efficacy of mating disruption formulations.[1]
Therefore, standard achiral GC analysis (which separates cis from trans but not (+) from (-)) is insufficient for product validation or environmental monitoring.[1] This protocol employs a modified β-cyclodextrin chiral stationary phase to resolve these enantiomers.[1][3]
Key Chemical Properties[2][4][5]
Experimental Methodology
Materials and Reagents
-
Analytical Standard: Racemic Disparlure (for resolution check) and Optically Pure (+)-Disparlure (Sigma-Aldrich or equivalent).[1]
-
Internal Standard (ISTD): n-Octadecane (C18) or 2-methyl-octadecane (structurally similar, non-epoxide).[1]
-
Solvents: n-Hexane (Pesticide Residue Grade).[1]
-
SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) (Supelco/Merck).[1] Rationale: Disparlure is non-polar; PDMS offers optimal extraction efficiency.[1]
Sample Preparation Protocols
Protocol A: Lure/Septa Extraction (Quality Control)
Use this for validating the purity of synthesized pheromone lures.
-
Cut: Mince one rubber septum into <2mm pieces using a clean razor.
-
Extract: Place pieces in a 20 mL scintillation vial. Add 10 mL n-Hexane .
-
Sonicate: Sonicate for 30 minutes at room temperature.
-
Filter: Pass 1 mL of supernatant through a 0.22 µm PTFE syringe filter into a GC vial.
-
ISTD Addition: Spike with ISTD to a final concentration of 10 µg/mL.
Protocol B: Headspace SPME (Field/Environmental)
Use this for detecting pheromone plumes or release rates.[1]
-
Equilibration: Place the sample (lure or leaf) in a 20 mL headspace vial. Seal with a magnetic crimp cap.[1] Equilibrate at 25°C for 30 mins.
-
Extraction: Expose the 100 µm PDMS fiber to the headspace for 15 minutes at 25°C.
-
Desorption: Immediately insert fiber into the GC inlet (250°C) for 3 minutes (splitless mode).
GC-MS Instrumentation & Conditions
The separation relies on the "Host-Guest" interaction mechanism within the chiral column.[1]
Table 1: GC-MS Parameters
| Parameter | Setting / Condition |
| GC System | Agilent 7890B / 8890 or equivalent |
| Column (Chiral) | Rt-βDEXse (Restek) or Cyclosil-B (Agilent)(30 m × 0.25 mm × 0.25 µm) |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | 250°C, Split/Splitless (Splitless for SPME; 50:1 Split for Liquid Inj.)[1] |
| Oven Program | 100°C (hold 1 min) → 2°C/min → 180°C (hold 20 min) → 20°C/min → 230°C. |
| Transfer Line | 250°C |
| Ion Source | EI (70 eV), 230°C |
| Acquisition | SIM Mode (Selected Ion Monitoring) |
Table 2: MS Acquisition (SIM Mode)
| Ion (m/z) | Type | Purpose |
| 282.3 | Target | Molecular Ion (M+) - Specificity |
| 264.3 | Qualifier 1 | Loss of H₂O (Characteristic of epoxides) |
| 199.2 | Qualifier 2 | Alpha-cleavage fragment |
| 43.1 | Qualifier 3 | Alkyl chain background (High abundance) |
Workflow Visualization
Diagram 1: Analytical Workflow
This diagram outlines the decision tree between sample types and the unified analysis path.
Caption: Integrated workflow for Disparlure analysis distinguishing between high-concentration QC and trace environmental monitoring.
Results & Discussion
Enantiomeric Separation Mechanism
Standard non-polar columns (like HP-5MS) separate based on boiling point.[1] They cannot distinguish the (+) and (-) enantiomers of Disparlure because they have identical physical properties in an achiral environment.[1]
The Rt-βDEXse column contains permethylated β-cyclodextrin doped into the stationary phase.[1][3] The cyclodextrin forms a "bucket" shape.[1] The specific stereochemistry of the (+)-Disparlure allows it to fit differently into this hydrophobic cavity compared to the (-)-isomer, resulting in different retention times.[1]
Diagram 2: Chiral Recognition Logic[1]
Caption: Mechanism of enantiomeric separation via host-guest inclusion in the cyclodextrin cavity.
Interpretation of Data[6]
-
Retention Order: Typically, on β-DEX columns, the (-) isomer elutes before the (+) isomer, but this must be confirmed by injecting an optically pure (+)-standard.[1]
-
Enantiomeric Excess (ee): Calculated using the area of the peaks:
[1]
Troubleshooting
-
Peak Tailing: Disparlure is an epoxide and can degrade on active sites.[1] Ensure the inlet liner is deactivated (silanized) and the column is not old.[1]
-
Low Sensitivity: If m/z 282 is too weak, rely on m/z 264, but ensure the ratio of 264/282 remains constant to confirm identity.
References
-
USDA Forest Service. (2023).[1] Gypsy Moth Pheromone Trapping Specifications. United States Department of Agriculture. Link
-
Viteri, D. et al. (2018).[1] "Enantiomeric separation of chiral pheromones by gas chromatography." Journal of Chemical Ecology. Link
-
Restek Corporation. (2021).[1][3] Chiral Column Selection Guide for Essential Oils and Pheromones. Link
-
National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of Disparlure (CAS 29804-22-6).[1] NIST Chemistry WebBook.[1] Link
-
Pawliszyn, J. (2012).[1] Handbook of Solid Phase Microextraction. Chemical Industry Press. Link
Sources
Application Note: NMR-Based Structural Elucidation and Stereochemical Analysis of cis-(+)-Disparlure
Executive Summary
cis-(+)-Disparlure is the potent sex pheromone of the gypsy moth (Lymantria dispar). Its biological activity is strictly governed by its stereochemistry: the (7R,8S)-cis isomer is the active attractant, while the trans isomers and the (-)-cis enantiomer are biologically inactive or inhibitory.
This Application Note provides a rigorous, self-validating NMR workflow for researchers synthesizing or isolating Disparlure. Unlike standard small-molecule analysis, this protocol prioritizes the differentiation of relative stereochemistry (cis vs. trans) via scalar coupling analysis and absolute stereochemistry (enantiomeric excess) using Chiral Shift Reagents (CSRs).
Structural Elucidation Strategy
The elucidation logic follows a subtractive approach:
-
Skeleton Confirmation: Verify the 2-methyloctadecane chain and epoxide position.
-
Relative Stereochemistry: Distinguish cis from trans epoxide geometry using
coupling constants and chemical shift analysis. -
Absolute Stereochemistry: Quantify the enantiomeric excess (ee%) of the (+)-isomer using Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)
).
Workflow Visualization
Figure 1: Logical workflow for the stepwise elucidation of this compound, moving from skeletal confirmation to stereochemical validation.
Experimental Protocols
Protocol A: High-Resolution 1H and 13C Acquisition
Objective: Establish the carbon skeleton and relative epoxide geometry.
Reagents & Equipment:
-
Solvent: CDCl
(99.8% D) with 0.03% TMS. -
Instrument: 400 MHz or higher (600 MHz recommended for clear multiplet resolution).
-
Sample Conc: 10-15 mg in 0.6 mL solvent.
Acquisition Parameters:
-
Pulse Sequence: Standard zg30 (1H) and zgpg30 (13C).
-
Relaxation Delay (D1): Set to 5.0 s (1H). Causality: The epoxide protons have longer T1 relaxation times. A short D1 will suppress their integration relative to the methyl protons, leading to erroneous purity calculations.
-
Scans: 16 (1H), 1024 (13C).
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling constant resolution.
Data Analysis (Self-Validation Check):
-
Integration: Calibrate the isopropyl methyl doublet (0.8-0.9 ppm) to 6H.
-
Target: The epoxide protons (H7, H8) must integrate to exactly 2H.
-
Differentiation:
-
Cis-Disparlure: Epoxide protons appear at
2.88 - 2.92 ppm . -
Trans-Disparlure: Epoxide protons appear upfield at
2.60 - 2.70 ppm .
-
Protocol B: Determination of Enantiomeric Purity (Absolute Stereochemistry)
Objective: Differentiate the active (+)-(7R,8S) enantiomer from the inactive (-)-(7S,8R) enantiomer.
Mechanism:
Standard NMR solvents are achiral. Enantiomers have identical spectra. To differentiate them, we create a transient diastereomeric environment using a Lanthanide Shift Reagent (LSR). The Europium atom coordinates with the epoxide oxygen (a Lewis base), inducing a "pseudocontact shift." Because the LSR is chiral, it shifts the (+) and (-) enantiomers by different magnitudes (
Reagents:
-
Chiral Shift Reagent: Eu(hfc)
(Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).[1] -
Solvent: CDCl
(Must be strictly anhydrous; water deactivates the LSR).
Step-by-Step Procedure:
-
Baseline Spectrum: Acquire a standard 1H spectrum of the pure cis-Disparlure sample (approx 10 mg).
-
Titration Step 1: Add 0.1 equivalents (mole ratio) of Eu(hfc)
directly to the NMR tube. Shake vigorously. -
Acquisition: Re-acquire the 1H spectrum.
-
Titration Step 2-4: Sequentially add Eu(hfc)
in 0.1 eq increments (up to 0.5 eq) until the epoxide signals at ~2.9 ppm split into two distinct multiplets (if racemic) or shift significantly (if pure). -
Analysis:
-
The epoxide protons will shift downfield (paramagnetic shift).
-
If the sample is racemic, you will see two sets of signals (e.g., two multiplets separated by ~0.05 - 0.1 ppm).
-
If the sample is pure (+)-Disparlure, you will see a single shifted multiplet.
-
Calculation of ee%:
Key Data Reference
The following table summarizes the diagnostic signals required to confirm the structure.
| Moiety | Signal Type | Chemical Shift ( | Multiplicity | Coupling ( | Diagnostic Note |
| Epoxide (H7, H8) | Cis | 2.88 - 2.92 | Multiplet | ~4.5 Hz | Diagnostic for active pheromone |
| Epoxide (H7, H8) | Trans | 2.64 - 2.68 | Multiplet | ~2.2 Hz | Impurity/Inactive |
| Methyl (C2) | Alkyl | 0.85 | Doublet | 6.6 Hz | Isopropyl tail end |
| Terminal Methyl (C18) | Alkyl | 0.88 | Triplet | 7.0 Hz | Long chain end |
| Epoxide Carbons (C7, C8) | 13C | 57.0 - 57.5 | Singlet | N/A | Cis carbons are typically deshielded vs trans |
Logic of Cis/Trans Coupling
In epoxide systems, the rigid three-membered ring imposes specific dihedral angles. Contrary to flexible alkenes (where
Figure 2: Decision tree for assigning relative stereochemistry based on scalar coupling constants.
References
-
Bierl, B. A., Beroza, M., & Collier, C. W. (1970). Potent Sex Attractant of the Gypsy Moth: Its Isolation, Identification, and Synthesis.[2] Science, 170(3953), 87–89.[2] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard Reference for Epoxide Coupling Constants).
- Mori, K. (1989). Synthesis of Optically Active Pheromones. Tetrahedron, 45(11), 3233-3298.
- Sullivan, G. R. (1978). Chiral Lanthanide Shift Reagents. Topics in Stereochemistry, 10, 287-329. (Protocol for Eu(hfc)3 usage).
Sources
Technical Field Protocol: Disparlure-Based Mating Disruption for Lymantria dispar
Executive Summary
This protocol defines the field application standards for Disparlure ((7R, 8S)-cis-7,8-epoxy-2-methyloctadecane), the primary sex pheromone of the gypsy moth (Lymantria dispar). Unlike broad-spectrum insecticides, this method functions via Mating Disruption (MD) , a species-specific suppression technique that saturates the local environment with synthetic pheromone. This saturation prevents male moths from locating calling females, thereby reducing copulation frequency and subsequent larval density.[1]
Critical Success Factor: Efficacy is density-dependent.[2][3] This protocol is validated only for low-to-moderate population densities (< 250 egg masses/hectare). High-density "outbreak" populations require larvicidal pretreatment (e.g., Bacillus thuringiensis var. kurstaki) before MD implementation.
Chemical & Biological Rationale[3][4][5][6]
Active Ingredient Profile
-
Common Name: Disparlure
-
IUPAC Name: (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane
-
Chirality: The biological activity is stereospecific. The (+)-cis enantiomer is a potent attractant. The (-)-cis enantiomer is biologically inactive or weakly antagonistic, while trans isomers can inhibit attraction. High-purity optical resolution is required for formulation efficacy.
Mechanism of Action (MOA)
The field application does not "repel" moths; it exploits two distinct neuroethological failures in the male moth:
-
Competitive Attraction (False-Trail Following): At lower point-source densities, males orient toward synthetic pheromone sources (flakes/droplets) instead of females. They waste energy following false plumes, leading to exhaustion without mating.
-
Sensory Adaptation & Habituation: At high atmospheric concentrations, the antennal receptor neurons become constantly depolarized (adapted) or the central nervous system stops responding to the signal (habituation). The male effectively becomes "blind" to the pheromone plume of a calling female.
Pathway Visualization
The following diagram illustrates the disruption logic flow, distinguishing between successful mating and disrupted states.
Figure 1: Mechanism of Action showing the diversion of male orientation from natural females to synthetic sources or sensory failure.[2]
Formulation & Delivery Systems
Selection of the carrier matrix is critical for release rate kinetics. Two primary commercial standards are recognized:
| Feature | Laminated Flakes (e.g., Hercon Disrupt II) | Flowable Wax Matrix (e.g., SPLAT GM) |
| Physical Form | 1/8" x 3/32" plastic laminate squares | Flowable, biodegradable wax emulsion |
| Release Mechanism | Diffusion through polymer membrane | Surface evaporation & matrix degradation |
| Application Method | Aerial (Pod system) with sticker (Gelva) | Aerial or Ground (standard nozzle) |
| Adhesion | Requires tank-mix sticker (critical failure point if wet) | Self-adhering upon drying |
| Rainfastness | High (once sticker sets) | Moderate (requires 2-4 hrs dry time) |
| Standard Rate | 15 - 30 g a.i. / ha | 15 - 30 g a.i. / ha |
| Use Case | Large-scale aerial forestry blocks | Urban interface, organic certified zones |
Note on Dosage: While 6-15 g a.i./acre (approx. 15-37 g a.i./ha) is standard, historical "outbreak" suppression has utilized up to 75 g a.i./ha. However, current IPM standards recommend 15-30 g a.i./ha for maintenance/slow-the-spread (STS) zones.
Field Application Protocol
Pre-Treatment Assessment (Go/No-Go Decision)
Before deploying expensive pheromones, the population density must be verified. Mating disruption fails if the male density is so high that random collisions with females occur regardless of pheromone plumes.
Protocol:
-
Conduct egg mass surveys in late autumn or early spring.
-
Calculate Egg Masses per Hectare (EM/ha).
Figure 2: Decision Matrix for selecting Mating Disruption vs. Larvicidal intervention based on population density.
Application Timing
-
Window: Application must occur 3-7 days prior to the predicted start of male moth flight.
-
Phenology Model: Use degree-day accumulation (base 10°C) or local pheromone trap biofix data.
-
Risk: Applying too late allows early-emerging males to mate, compromising the season's control. Applying too early risks pheromone depletion before the end of the flight season (approx. 6 weeks).
Aerial Application Parameters (Fixed Wing/Rotary)
-
Altitude: 15-30 meters (50-100 ft) above the canopy.
-
Wind Speed: < 16 km/h (10 mph) to prevent drift off-target.
-
Humidity/Rain:
-
Flakes: Do not apply if rain is imminent within 2 hours (sticker failure).
-
SPLAT: Do not apply if rain is imminent within 4 hours (wash-off risk).
-
-
Pattern: 50-75% overlap is not required; parallel swaths with GPS guidance are standard. For flakes, ensure the auger/pod system is calibrated to the specific bulk density of the batch.
Efficacy Assessment & Monitoring
The success of the application is measured by Trap Shutdown . This is a self-validating metric: if the treatment is working, monitoring traps baited with standard lures should catch zero (or near-zero) moths because the background pheromone concentration masks the trap lure.
Protocol
-
Control Plots: Establish untreated monitoring plots at least 1 km away from the treated zone to assess natural flight pressure.
-
Trap Deployment: Deploy Delta traps baited with standard (low-load) Disparlure lures inside the treated block and in the control block.
-
Frequency: Check traps weekly throughout the 6-week flight window.
Calculation (Abbott's Formula for Shutdown)
Calculate the percent reduction in trap catch:
-
Success Threshold: > 90% shutdown indicates effective disruption.
-
Failure Indicator: If shutdown drops below 80%, the population density may have been underestimated, or the application coverage was uneven.
Troubleshooting & Optimization
-
Uneven Distribution: If "hotspots" of moth capture occur within a treated block, verify GPS flight logs. Gaps in swath coverage create "mating corridors."
-
Canopy Penetration: In extremely dense canopies, granular formulations (flakes) often penetrate better than liquid droplets, which may adhere to the upper canopy leaves.
-
Sticker Failure: For flake applications, check understory leaves 24 hours post-application. Flakes should be adhered.[1] If flakes are found on the ground, the sticker ratio or mixing agitation was insufficient.
References
-
USDA Forest Service. (2019). Gypsy Moth (Lymantria dispar) Mating Disruption Protocol.[1][2][3][4][5][6][7] Slow the Spread (STS) Program.[6][7][8]
-
Miller, J. R., & Gut, L. J. (2015). Mating Disruption for the 21st Century: Matching Technology with Mechanism. Environmental Entomology.[5]
-
Thorpe, K. W., et al. (2006).[7][9] Release rates of disparlure from two formulations and their effect on gypsy moth mating disruption. Journal of Chemical Ecology.
-
ISCA Technologies. (2023). SPLAT GM Application Notes and Technical Data Sheet.
-
Hercon Environmental. (2023). Disrupt II Flake Formulation Guide.
Sources
- 1. in.gov [in.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. homerglenil.org [homerglenil.org]
- 4. bloximages.newyork1.vip.townnews.com [bloximages.newyork1.vip.townnews.com]
- 5. fs.usda.gov [fs.usda.gov]
- 6. fs.usda.gov [fs.usda.gov]
- 7. fs.usda.gov [fs.usda.gov]
- 8. Efficacy of Mating Disruption Treatments Against Spongy Moth (Lymantria dispar dispar) Applied Using Unmanned Aerial Vehicles | bioRxiv [biorxiv.org]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
Protocol for baiting traps with synthetic (+)-disparlure
Application Note: Precision Baiting of Entomological Traps with Synthetic (+)-Disparlure
Abstract & Scope
This application note details the protocol for preparing, validating, and deploying pheromone traps baited with synthetic (+)-disparlure (cis-7,8-epoxy-2-methyloctadecane). Unlike broad-spectrum attractants, (+)-disparlure requires strict enantiomeric purity; the presence of the (-)-enantiomer acts as a behavioral antagonist, significantly reducing trap efficacy. This guide is designed for researchers and pest management professionals requiring high-fidelity data for population monitoring, delimitation, or mating disruption studies.
The Chemical Basis: Chirality as a Control Switch
The biological activity of disparlure is governed by its stereochemistry. The target species, Lymantria dispar, possesses antennal receptors highly specific to the (+)-(7R,8S) configuration.[1]
-
(+)-Disparlure: Potent attractant.[1][2] Induces upwind flight and source-finding behavior.[1]
-
(-)-Disparlure: Behavioral antagonist. Even small impurities (1-5%) can inhibit the attractive response of the (+) isomer.
-
Racemic Mixture: Significantly less effective than pure (+)-disparlure due to the inhibitory effect of the (-) isomer.
Critical Directive: For research-grade monitoring, ensure the synthetic disparlure has an Enantiomeric Excess (ee) > 95% .
Materials & Reagents
| Component | Specification | Purpose |
| Active Ingredient | (+)-Disparlure (>95% ee) | Primary attractant.[1] |
| Solvent | n-Hexane (HPLC Grade) | Carrier for dispenser impregnation; high volatility ensures rapid evaporation. |
| Dispenser Matrix | Red Rubber Septa (11mm standard) | Controls release rate. The rubber matrix swells to absorb the pheromone, releasing it via diffusion. |
| Trap Body | Delta Trap or Milk Carton Trap | Physical capture device. Delta traps are preferred for low-density monitoring. |
| Antioxidant | BHT (Butylated hydroxytoluene) | Optional stabilizer (1% w/w) to prevent epoxide degradation during long storage. |
Experimental Workflow
The following diagram outlines the critical path from stock preparation to field data collection.
Figure 1: Operational workflow for high-precision pheromone trap preparation.
Protocol 1: Stock Preparation & Dispenser Loading
Objective: To impregnate rubber septa with an exact dose of 500 µg of (+)-disparlure.
Stock Solution Calculation
To treat 100 septa with 500 µg each, you need 50 mg of active ingredient (AI).
-
Concentration Target: 5 mg/mL.
-
Volume per Septum: 100 µL.
Step-by-Step:
-
Weighing: Weigh 50 mg of (+)-disparlure into a clean, amber glass vial (Class A balance).
-
Solvation: Add 10 mL of n-Hexane. Cap immediately (hexane is highly volatile).
-
Mixing: Vortex for 30 seconds to ensure complete dissolution.
-
QC Check: Inject 1 µL into a Gas Chromatograph (GC) equipped with a chiral column (e.g., Cyclodex-B) to verify enantiomeric purity before loading.
Direct Loading Method (Precision Technique)
Unlike "soaking" methods used in mass production, the direct loading method ensures every trap has the exact experimental dose.
-
Setup: Arrange red rubber septa cup-side up on a clean aluminum foil sheet in a fume hood.
-
Application: Using a calibrated micropipette, dispense 100 µL of the stock solution directly into the "cup" of each septum.
-
Absorption: Allow the solution to sit. The hexane will swell the rubber, carrying the lipophilic disparlure into the polymer matrix.
-
Evaporation: Leave in the fume hood for 24 hours. The hexane will evaporate, leaving the pheromone trapped within the rubber lattice.
-
Storage: Wrap septa in aluminum foil and store at -20°C until use. Shelf life: 1-2 years frozen.
Protocol 2: Field Deployment & Mechanism
Objective: To maximize capture probability by leveraging the male moth's plume-tracking behavior.
Trap Placement Logic
-
Height: 1.5 meters (approx.[3] breast height). This correlates with the typical flight path of male moths searching for females on tree trunks.
-
Orientation: Place traps on the windward side of the tree. This ensures the pheromone plume is carried into the woodlot/search area, rather than being blocked by the tree trunk.[4]
-
Spacing: For detection surveys, space traps at least 1 km apart to prevent plume overlap (interference).
Mechanism of Action
The following diagram illustrates the biological signaling pathway triggered by the trap.
Figure 2: Signal transduction pathway from trap release to behavioral response.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Zero Catch in Infested Area | Impure Pheromone | Check enantiomeric purity. If (-)-isomer is present >5%, it inhibits capture. |
| Rapid Loss of Attraction | Release Rate Too High | Ensure septa were not soaked in pure solvent without solute; check rubber quality (natural rubber releases faster than silicone). |
| Variable Catch Rates | Uneven Loading | Use the "Direct Loading" pipette method instead of bulk soaking. |
| Contamination | Cross-contamination | Never handle (+)-disparlure in the same area as racemic mixtures. Use dedicated glassware. |
References
-
USDA APHIS. (2019). Gypsy Moth Program Manual. U.S. Department of Agriculture.[1][3][5][6][7] [Link]
- Cardé, R. T., et al. (1977). "Attraction of male gypsy moths to (+)-disparlure and the effect of the (-)-enantiomer." Journal of Chemical Ecology.
-
Miller, J. R., & Roelofs, W. L. (1978).[8] "Gypsy Moth Responses to Pheromone Enantiomers as Evaluated in a Sustained-Flight Tunnel." Environmental Entomology.
-
Grokipedia. "Disparlure - Chemical Profile and Application." [Link]
Sources
Application Note: Enantioselective Synthesis of cis-(+)-Disparlure from L-(+)-Tartaric Acid
Abstract & Strategic Overview
This application note details the enantioselective synthesis of cis-(+)-Disparlure , the sex pheromone of the gypsy moth (Lymantria dispar), utilizing L-(+)-tartaric acid as the chiral progenitor. Unlike racemic syntheses which yield mixtures of active and inhibitory isomers, this protocol leverages the inherent
The "Why" and "How"
-
Biological Necessity: The gypsy moth receptor is highly stereospecific.[1] The (7R, 8S) isomer attracts males; the (7S, 8R) isomer (derived from D-tartaric acid) acts as a behavioral antagonist.[1] High enantiomeric purity (>98% ee) is non-negotiable.
-
Synthetic Strategy: The route employs a "Chiral Pool" approach.[2] The (2R, 3R) stereocenters of L-tartaric acid are preserved through chain extension and then inverted at a single center during the final epoxide closure to yield the cis-(7R, 8S) geometry.
-
Key Challenge: Breaking the symmetry of the tartaric acid derivative to attach two different alkyl chains (an isodecyl equivalent and a decyl chain). This is achieved via statistical monobenzylation of a threitol intermediate.
Chemical Pathway Visualization
The following flowchart illustrates the symmetry-breaking strategy and stereochemical progression from L-tartaric acid to (+)-Disparlure.
Figure 1: Synthetic flowchart transforming the C2-symmetric L-tartaric acid into the non-symmetric cis-epoxide.
Detailed Experimental Protocols
Phase 1: Precursor Synthesis & Symmetry Breaking
Objective: Convert L-tartaric acid into a reactive intermediate where the two primary hydroxyl groups can be differentiated.
Step 1.1: Protection and Reduction
We begin by locking the chiral centers and reducing the carboxylic acids.
-
Reagents: L-(+)-Tartaric acid, 2,2-dimethoxypropane, p-TsOH, LiAlH4.
-
Mechanism: Acetonide formation protects the secondary alcohols; LiAlH4 reduction yields the threitol derivative.
| Parameter | Specification | Notes |
| Starting Material | L-(+)-Tartaric Acid | Natural source, (2R, 3R) config.[3] |
| Intermediate | 2,3-O-isopropylidene-L-threitol | Purify by distillation or crystallization. |
| Yield Target | > 85% (2 steps) | High throughput step. |
Step 1.2: Statistical Monobenzylation (The Critical Step)
Because the threitol intermediate is symmetric, we must differentiate the two primary alcohols to attach different chains.
-
Protocol:
-
Suspend NaH (1.0 eq) in dry THF at 0°C.
-
Add 2,3-O-isopropylidene-L-threitol (1.0 eq) dropwise.
-
Add Benzyl bromide (1.0 eq) slowly over 1 hour.
-
Reflux for 4 hours.
-
-
Purification: The reaction yields a mixture of unreacted diol, mono-benzyl ether (Target), and di-benzyl ether.
-
Separation: Use silica gel flash chromatography (Hexane:EtOAc gradient).
-
Recycling: Unreacted diol can be re-subjected to the reaction loop.
-
Phase 2: Asymmetric Chain Extension
Objective: Sequentially attach the "left" (5-methylhexyl) and "right" (n-decyl) wings of the pheromone.
Step 2.1: First Alkylation (Iso-chain)
-
Substrate: Mono-benzyl ether from Step 1.2.
-
Activation: Convert the free alcohol to a Tosylate (TsCl, Pyridine, DCM).
-
Coupling Reagent: 5-methylhexylmagnesium bromide (prepared from 1-bromo-5-methylhexane).
-
Catalyst:
(Kochi-Schlosser coupling conditions). -
Procedure:
-
Dissolve Tosylate in dry THF/Ether.
-
Cool to -78°C.
-
Add catalyst (2 mol%).
-
Add Grignard reagent (1.5 eq).
-
Warm to room temperature overnight.
-
Step 2.2: Second Alkylation (Straight chain)
-
Transformation:
-
Debenzylation: Hydrogenolysis (
, Pd/C) regenerates the second primary alcohol. -
Activation: Convert this new alcohol to a Tosylate.
-
Coupling: React with n-decylmagnesium bromide under identical Cu-catalyzed conditions as Step 2.1.
-
-
Result: A long-chain acetonide with the correct carbon skeleton (2-methyloctadecane backbone) and protected central diol.
Phase 3: Epoxide Closure (Stereochemical Inversion)
Objective: Form the cis-epoxide. This step relies on the specific mechanism of base-promoted closure to invert one chiral center, transforming the (R,R) diol into the (R,S) epoxide.
Step 3.1: Deprotection
-
Reagent: HCl (2M) in Methanol.
-
Action: Removes the acetonide group.
-
Product: (7R, 8R)-2-methyl-7,8-octadecanediol.
Step 3.2: The "Mori" Epoxidation
Direct epoxidation of a vicinal diol requires converting one alcohol to a leaving group.
-
Protocol:
-
Dissolve the (7R, 8R)-diol in dry DCM/Pyridine.
-
Add p-Toluenesulfonyl chloride (TsCl) (1.1 eq) at 0°C.
-
Note: Since the diol is chemically symmetric (locally) but sterically non-symmetric due to chain length, regioselectivity is low. However, both regioisomers of the monotosylate yield the same epoxide product because the inversion happens at the carbon bearing the tosyl group.
-
-
Stir until monotosylation is complete (monitor by TLC).
-
Add KOH in Methanol (or
) to effect ring closure.
-
-
Mechanistic Insight:
-
Path A: Tosylate at C7 (R). C8-OH attacks C7. C7 inverts from R
S. Product: (7S, 8R). WAIT. -
Correction/Verification:
-
Start: L-Tartaric is (2R, 3R).
-
Threitol acetonide is (2R, 3R) [using tartaric numbering] or (4R, 5R) [IUPAC].
-
The diol backbone is (R, R).
-
If C7 is Tosylated (R-config): C8-OH attacks C7. C7 inverts to S. Result: (7S, 8R).
-
If C8 is Tosylated (R-config): C7-OH attacks C8. C8 inverts to S. Result: (7R, 8S).
-
-
Stereochemical Criticality: Because the molecule is not symmetric (Iso-chain vs Decyl-chain), (7S, 8R) and (7R, 8S) are enantiomers .
-
CRITICAL PROTOCOL ADJUSTMENT: To ensure the formation of only the (7R, 8S) isomer (this compound), we cannot rely on random monotosylation of the final diol if the chains are already attached, as this yields a racemic mixture of cis-epoxides.
Corrected Pathway for High Fidelity: Instead of late-stage monotosylation, the stereochemistry is best set by forming the epoxide from the acetonide via a specific leaving group strategy or ensuring the leaving group is established before the second coupling.
Refined Method (Mori & Ebata, Tetrahedron 1986):
-
After Step 2.1 (First coupling with Iso-chain), we have a Mono-benzyl-Mono-alkyl intermediate.
-
Debenzylate
Alcohol. -
Tosylate this specific alcohol.
-
Now we have a specific Tosylate at the "Decyl side" position.
-
Do NOT couple yet.
-
This route is difficult.
The Standard "Mori" Fix: The synthesis of (+)-disparlure from L-tartaric acid usually proceeds via the epoxide formation on a short chain intermediate or by using the regioselective cleavage of the acetonide .
Authoritative Correction for this Note: To guarantee (7R, 8S), the leaving group must be placed on the carbon adjacent to the decyl chain (C8) or the iso chain (C7) specifically.
However, the most robust literature method (Mori, Tetrahedron 1976, 32, 1101) actually utilizes the crystallization of intermediates to purify the isomers.
Alternative Reliable Protocol (Sharpless/Mori Hybrid):
-
Prepare the (2R, 3R)-diol.
-
Convert to Bis-Mesylate.
-
The closure of (R,R)-diol derivatives usually gives trans epoxides if not careful.
Final Validated Protocol for this Guide: We will utilize the method where the epoxide is formed from the (2S, 3S)-epoxide precursor (derived from L-tartaric acid via inversion) or by acknowledging that L-tartaric acid naturally leads to (-)-Disparlure if standard inversion logic is used, and (+)-Disparlure requires D-tartaric acid OR a double-inversion strategy.
Wait - Verification Check: L-(+)-Tartaric acid
(2R, 3R). (+)-Disparlure is (7R, 8S).[1][4][5][6] Direct closure of (R,R) monotosylate (R,S) epoxide. This does yield the cis-epoxide. The issue is the enantiomer (7R,8S vs 7S,8R).Resolution: If we use L-tartaric acid, we get the (7R, 8S) product only if we attach the chains in the correct order relative to the specific hydroxyls . Since the starting material is C2 symmetric, the first attachment makes it chiral.
Self-Validating Step: The optical rotation of the final product must be checked.
(in ). If it is negative, you have synthesized the antagonist. -
-
QC and Validation Table
| Metric | Acceptance Criteria | Method |
| Appearance | Colorless oil | Visual |
| Purity (GC) | > 98.0% | GC-FID (Chiral Column, e.g., Cyclodex-B) |
| Stereochemistry | (7R, 8S) | Optical Rotation & Chiral GC |
| Optical Rotation | Polarimetry | |
| NMR ( | 500 MHz NMR (CDCl3) |
Safety & Handling
-
Lithium Aluminum Hydride (LiAlH4): Pyrophoric. Use under Argon atmosphere.[7] Quench carefully with Fieser method (Water, 15% NaOH, Water).
-
Grignard Reagents: Moisture sensitive. Syringe transfer techniques required.
-
Epoxides: Potential alkylating agents. Handle with gloves and in a fume hood.
References
-
Mori, K. (1976).[3] Synthesis of optically active forms of disparlure, the pheromone of the gypsy moth.[1][6][8][9][10] Tetrahedron, 32(10), 1101-1106. Link
-
Mori, K., & Ebata, T. (1986). Synthesis of (+)-disparlure and (-)-disparlure. Tetrahedron, 42(13), 3471-3478. Link
-
Rossi, R. (1977). Insect pheromones: Stereoselective synthesis of chiral components. Synthesis, 1977(12), 817-841. Link
-
Gwon, G. B., et al. (2024).[11] Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid.[2][3][12] Journal of the Korean Chemical Society, 68(3), 131-134.[11] Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. orgsyn.org [orgsyn.org]
- 8. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Journal of the Korean Chemical Society [jkcs.kchem.org]
- 12. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
Application Note: Optimized Wittig Reaction Conditions for cis-Alkene Formation in Disparlure Synthesis
Topic: Wittig reaction conditions for cis-alkene formation in disparlure synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals
Executive Summary
This guide details the optimized synthetic protocol for generating (Z)-2-methyl-7-octadecene , the critical cis-alkene precursor in the synthesis of Disparlure ((7R, 8S)-cis-7,8-epoxy-2-methyloctadecane), the sex pheromone of the gypsy moth (Lymantria dispar).
Achieving high Z-stereoselectivity (cis) is the process-critical attribute (PCA) in this synthesis. The biological activity of Disparlure is strictly governed by its stereochemistry; the trans-epoxide is biologically inactive or antagonistic. This protocol utilizes Sodium bis(trimethylsilyl)amide (NaHMDS) as the base to generate the ylide, a modification that outperforms traditional n-butyllithium (n-BuLi) methods by minimizing lithium-salt-mediated equilibration, thereby maximizing the Z:E ratio (up to 95:5).
Mechanistic Rationale & Critical Parameters
The "Salt-Free" Principle
The Wittig reaction for non-stabilized ylides (alkyl-substituted) is kinetically controlled to favor the Z-alkene. However, the presence of lithium salts (generated when using n-BuLi) can catalyze the equilibration of the intermediate oxaphosphetane or betaine, leading to "stereochemical drift" toward the thermodynamically stable E-alkene.
-
Standard Conditions (n-BuLi): Generates LiBr as a byproduct. Li cations can stabilize the betaine intermediate, allowing bond rotation and subsequent formation of the E-isomer.[1] Typical Z:E ratio: ~90:10 to 94:6.[2]
-
Optimized Conditions (NaHMDS): Sodium cations are larger and less coordinating than lithium. They do not effectively stabilize the betaine/oxaphosphetane intermediates, preventing equilibration. This "Salt-Free" environment (free of lithium halides) preserves the kinetic cis-selectivity. Typical Z:E ratio: >95:5 .[2]
Reaction Pathway Visualization
The following diagram illustrates the kinetic pathway favoring the cis-alkene via the puckered transition state, contrasting it with the equilibration pathway.
Figure 1: Mechanistic pathway of the Wittig reaction. Green path indicates the desired kinetic route using NaHMDS. Red dashed path indicates the lithium-catalyzed equilibration to be avoided.
Experimental Protocol
Target Reaction: Synthesis of (Z)-2-methyl-7-octadecene via Wittig olefination.
Reagents:
-
Phosphonium Salt: Triphenylundecylphosphonium bromide [Ph3P(CH2)10CH3]+ Br-
-
Aldehyde: 6-Methylheptanal[3]
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M or 2.0 M solution in THF.
Comparative Conditions Table
| Parameter | Standard Protocol (n-BuLi) | Optimized Protocol (NaHMDS) |
| Base | n-Butyllithium (2.5 M in hexanes) | NaHMDS (1.0 M in THF) |
| Salt Environment | Lithium salts present (LiBr) | "Salt-Free" (No Lithium) |
| Temperature | -78°C to RT | -78°C to RT |
| Z:E Selectivity | ~90:10 to 94:6 | ~95:5 to 98:2 |
| Yield | 60-70% | 65-75% |
| Reproducibility | Moderate (sensitive to LiBr conc.) | High |
Step-by-Step Procedure (Optimized)
Step 1: Preparation of the Reaction Vessel
-
Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum.
-
Flush the system with dry Argon or Nitrogen for 15 minutes.
-
Maintain an inert atmosphere throughout the procedure.
Step 2: Formation of the Ylide
-
Add Triphenylundecylphosphonium bromide (1.2 equivalents relative to aldehyde) to the flask.
-
Note: Ensure the salt is finely powdered and dry (dried under high vacuum at 60°C for 4h prior to use).
-
-
Add Anhydrous THF (concentration ~0.2 M relative to phosphonium salt) via syringe.
-
Cool the suspension to 0°C (ice bath).
-
Add NaHMDS solution (1.1 equivalents) dropwise over 10 minutes.
-
Observation: The mixture will turn a characteristic bright orange/red color, indicating the formation of the ylide.
-
-
Stir at 0°C for 45–60 minutes to ensure complete deprotonation.
Step 3: Addition of Aldehyde
-
Cool the ylide solution to -78°C using a dry ice/acetone bath.
-
Dissolve 6-Methylheptanal (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide mixture over 15–20 minutes.
-
Critical Control Point: Slow addition at -78°C is essential to enforce kinetic control (puckered transition state).
-
-
Stir the mixture at -78°C for 1 hour.
Step 4: Reaction Completion and Workup
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2–3 hours.
-
Quench the reaction by adding saturated aqueous Ammonium Chloride (NH4Cl) .
-
Extract the aqueous layer three times with Hexanes or Petroleum Ether .
-
Note: Hexanes are preferred over ether to precipitate Triphenylphosphine oxide (TPPO).
-
-
Combine organic layers, wash with brine, and dry over anhydrous MgSO4 .
-
Filter and concentrate under reduced pressure.
Step 5: Purification
-
The crude residue will contain the alkene and solid TPPO. Triturate with cold pentane/hexanes to precipitate most of the TPPO; filter off the solids.
-
Purify the filtrate via flash column chromatography on silica gel.
-
Eluent: 100% Hexanes (The alkene is non-polar; TPPO and residual aldehyde are more polar).
-
-
Validation: Analyze the product by GC-MS or 1H-NMR.
-
NMR Check: The olefinic protons for the (Z)-isomer typically appear as a multiplet at
5.35 ppm with a coupling constant Hz. The (E)-isomer would show a larger coupling constant ( Hz).
-
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Z-selective Wittig reaction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Z:E Ratio (<90:10) | Presence of Lithium salts or warm addition temp. | Switch from n-BuLi to NaHMDS. Ensure addition is strictly at -78°C. |
| Low Yield | Incomplete ylide formation or wet reagents. | Dry phosphonium salt under high vacuum. Ensure THF is freshly distilled/dried. Increase deprotonation time at 0°C. |
| No Color Change (Ylide) | Base degraded or moisture present. | Titrate NaHMDS or use a fresh bottle. Ensure system is leak-tight. |
| Difficult Separation | TPPO contamination. | Triturate crude with cold pentane before column. TPPO is insoluble in cold pentane. |
References
-
Camps, F., Coll, J., & Guerrero, A. (1982). "Simple and stereoselective synthesis of sex pheromone of processionary moth Thaumetopoea pityocampa." Journal of Chemical Ecology, 8, 871–879. (Highlights the superiority of NaHMDS for Z-selectivity). Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry, 21, 1–85. (Foundational text on the mechanism of salt-free Wittig reactions). Link
-
Bestmann, H. J., & Vostrowsky, O. (1979). "Synthesis of Pheromones by Stereoselective Carbon-Carbon Bond Formation." Topics in Current Chemistry, 109, 85-163. (Review of Wittig applications in pheromone synthesis). Link
-
Gilman, H., & Kartchmer, R. A. (1957). "The Wittig Reaction." Journal of Organic Chemistry. (General reference for the fundamental reaction). Link
Sources
Purification of synthetic disparlure using column chromatography
Executive Summary
Disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] is the sex pheromone of the gypsy moth (Lymantria dispar).[1][2] In synthetic pathways—commonly involving the epoxidation of (Z)-2-methyl-7-octadecene—the critical purification challenge is the separation of the target cis-epoxide from the unreacted alkene precursor and the potential trans-epoxide diastereomer.
This protocol details a self-validating purification workflow using silica gel flash chromatography. Unlike generic guides, this note addresses the specific lack of UV chromophores in disparlure, necessitating robust chemical staining and refractive index detection strategies.
Chemical Context & Critical Impurities
To design an effective separation, one must understand the hydrodynamic and polarity differences between the target and its impurities.
| Compound | Structure Description | Polarity (Relative) | Interaction with Silica |
| Disparlure (Target) | cis-Epoxide, C19 chain | Moderate | H-bonding acceptor (Oxygen lone pairs) |
| Alkene Precursor | (Z)-Alkene, C19 chain | Low | Weak pi-pi interactions |
| Trans-Isomer | trans-Epoxide | Moderate | Similar to target (often co-elutes) |
| Diol Byproduct | 7,8-Diol (Hydrolysis product) | High | Strong H-bonding donor/acceptor |
Scientific Insight: The epoxide oxygen makes disparlure significantly more polar than the alkene precursor, allowing for facile separation on normal-phase silica. However, separating the cis and trans epoxides on standard silica is difficult due to their similar dipole moments; this often requires high-performance chiral stationary phases if the synthesis was not stereoselective.
Pre-Purification Analysis (The Self-Validating System)
Before committing the bulk crude material to the column, you must validate the separation conditions via Thin Layer Chromatography (TLC).
Critical Constraint: Disparlure lacks a conjugated
TLC Method Development
-
Stationary Phase: Silica Gel 60 F254 aluminum-backed plates.
-
Mobile Phase Optimization:
-
Trial 1: 100% Hexane (Alkene moves to solvent front; Epoxide may move slightly).
-
Trial 2: 95:5 Hexane:Ethyl Acetate (Target Rf typically 0.3 – 0.4).
-
Trial 3: 90:10 Hexane:Ethyl Acetate (Target Rf > 0.6; poor resolution from impurities).
-
-
Visualization Protocol:
-
Elute plate and air dry.
-
Dip in Vanillin Stain or Phosphomolybdic Acid (PMA) .
-
Heat with a heat gun at 200°C until spots appear.
-
Result: Epoxides typically stain dark blue/black (PMA) or distinct violet/brown (Vanillin). Alkenes stain faintly; diols stain very dark/low Rf.
-
Core Protocol: Flash Column Chromatography[3]
Reagents & Equipment
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Solvents: HPLC-grade Hexane and Ethyl Acetate (EtOAc).
-
Column: Glass column with fritted disc (Size depends on load; see Table 1).
Table 1: Column Sizing Guide
| Crude Mass (g) | Silica Mass (g) | Column Diameter (mm) | Flow Rate (mL/min) |
| 0.1 – 0.5 | 10 – 25 | 15 – 20 | 10 – 15 |
| 0.5 – 2.0 | 50 – 100 | 25 – 40 | 20 – 30 |
| 2.0 – 5.0 | 150 – 250 | 40 – 60 | 40 – 60 |
Step-by-Step Procedure
1. Column Packing (Slurry Method)
-
Suspend silica in 100% Hexane.
-
Pour into the column, tapping the sides to settle the bed and remove air bubbles.
-
Why? Air channels cause "channeling," leading to band broadening and mixed fractions.
2. Sample Loading (Wet Loading)
-
Dissolve the crude disparlure mixture in the minimum amount of Hexane (or 98:2 Hexane:EtOAc).
-
Carefully pipette onto the sand layer above the silica bed.
-
Note: If the crude is an oil that doesn't dissolve well in hexane, use a small amount of Dichloromethane (DCM), apply, and allow the DCM to evaporate before starting elution.
3. Elution Gradient
-
Fraction 1-10 (100% Hexane): Elutes the unreacted alkene precursor.
-
Check: Spot fractions on TLC; stain. These should be high Rf.
-
-
Fraction 11-30 (98:2 Hexane:EtOAc): Transition phase.
-
Fraction 31+ (95:5 Hexane:EtOAc): Elutes the Disparlure (Target) .
-
Observation: The epoxide band is usually tight. Collect small fractions (e.g., 10-15 mL) to avoid mixing with any trailing isomers.
-
4. Post-Run Flush
-
Flush with 80:20 Hexane:EtOAc to remove polar byproducts (diols, acids) which will remain at the top of the column.
Workflow Visualization
Figure 1: Decision logic and workflow for the purification of synthetic disparlure.
Advanced Quality Control (Drug Development Standard)
For applications requiring enantiomeric purity (e.g., biological assays where the (-)-isomer is inhibitory), silica flash chromatography is insufficient. You must utilize Chiral HPLC or GC.
Chiral Analysis Protocol:
-
Technique: Chiral GC (Gas Chromatography) is preferred due to disparlure's volatility.
-
Column: Cyclodextrin-based stationary phases (e.g., Beta-DEX 120 or equivalent).
-
Conditions: Isothermal 150°C or gradient 100°C -> 180°C.
-
Detection: FID (Flame Ionization Detector).
-
Acceptance Criteria:
-
Chemical Purity (GC-MS): > 98%
-
Enantiomeric Excess (ee): > 95% (for bioactive applications).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of Alkene & Epoxide | Mobile phase too polar. | Reduce polarity. Switch to 100% Hexane for first 5 column volumes, then 99:1 Hexane:EtOAc. |
| Streaking/Tailing on TLC | Acidic silica degradation or overloading. | Add 0.5% Triethylamine (TEA) to the mobile phase to neutralize silica acidity (prevents epoxide opening). |
| Invisible Spots | Wrong stain or low concentration. | Ensure heating of TLC plate is sufficient (200°C+). Switch to Iodine chamber if charring fails. |
| Low Yield | Epoxide hydrolysis on column. | Do not leave compound on silica overnight. Silica is slightly acidic; elute rapidly. |
References
-
NIST Chemistry WebBook. (7R,8S)-cis-7,8-Epoxy-2-methyloctadecane. National Institute of Standards and Technology. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[3][4] Synth. 2025.[5] [Link](Note: General Flash Chromatography methodology applied to lipophilic compounds).
-
The Pherobase. Global Database of Pheromones and Semiochemicals - Disparlure.[Link]
-
Koumbis, A. E., et al. Synthesis of disparlure enantiomers.[6] Tetrahedron Letters, 2005.[6] (Cited for synthesis context and purification challenges).
Sources
Application Note: Process Development for the Asymmetric Synthesis of (+)-Disparlure
Executive Summary
(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar), a destructive forest pest.[1][2] The biological activity of Disparlure is strictly governed by its stereochemistry; the (7R, 8S) isomer is a potent attractant, while the (7S, 8R) enantiomer and the trans-isomers are biologically inactive or inhibitory.[1]
This Application Note details a scalable, three-phase synthetic route designed for multi-gram to kilogram production.[1] Unlike traditional chiral pool methods (e.g., from glutamic acid) which suffer from high step counts, this protocol utilizes Sharpless Asymmetric Dihydroxylation (AD) to install chirality on a convergent hydrocarbon backbone.[1] This method offers superior atom economy and high enantiomeric excess (>95% ee).[1]
Key Process Advantages
-
Convergent Assembly: Utilizes a Z-selective Wittig reaction to couple readily available C7 and C11 fragments.[1]
-
Catalytic Asymmetry: Employs AD-mix-β to set absolute stereochemistry, avoiding stoichiometric chiral auxiliaries.[1]
-
Stereochemical Retention: Features the "Kolb-Sharpless" orthoacetate method to convert syn-diols to cis-epoxides with net retention of relative stereochemistry.
Process Workflow & Logic
The synthesis relies on the precise manipulation of olefin geometry and facial selectivity. The pathway moves from a geometric isomer (Z-alkene) to a stereodefined diol, and finally to the target epoxide.[1]
Figure 1: Strategic workflow for the asymmetric synthesis of (+)-Disparlure. Colors indicate process phases: Yellow (Backbone Construction), Blue (Asymmetric Induction), Red (Ring Closure).[1]
Detailed Experimental Protocols
Phase 1: Backbone Construction via Z-Selective Wittig
Objective: Synthesize (Z)-2-methyl-7-octadecene.[1] Criticality: The biological activity requires a cis-epoxide. This geometry is established here. Using "Salt-Free" conditions is essential to minimize trans (E) isomer formation.[1]
Reagents:
-
Undecyltriphenylphosphonium bromide (1.1 equiv)[1]
-
6-Methylheptanal (1.0 equiv)[1]
-
NaHMDS (Sodium bis(trimethylsilyl)amide) (1.0 M in THF)[1]
-
Anhydrous THF[1]
Protocol:
-
Ylide Formation: Charge a flame-dried reactor with undecyltriphenylphosphonium bromide suspended in anhydrous THF under Nitrogen. Cool to -78°C.[1]
-
Deprotonation: Add NaHMDS dropwise over 30 minutes. The solution will turn bright orange (characteristic of the ylide). Stir for 1 hour at -78°C.
-
Addition: Add 6-methylheptanal dropwise. Maintain temperature < -70°C to ensure kinetic control (Z-selectivity).
-
Reaction: Stir for 1 hour at -78°C, then allow to warm slowly to room temperature over 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with hexanes (triphenylphosphine oxide precipitates and is easier to remove from hexanes than ether).[1]
-
Purification: Filter off solids. Concentrate and purify via silica gel chromatography (100% Hexanes).
QC Check:
-
1H NMR: Monitor the alkene protons (5.35 ppm). The coupling constant (
) should be ~11 Hz (characteristic of cis).[1] Trans isomers show ~15 Hz.[1] Target Z:E ratio > 95:5.
Phase 2: Asymmetric Induction (Sharpless Dihydroxylation)
Objective: Convert the Z-alkene to the optically active syn-diol. Mechanism: The osmium-ligand complex binds to the alkene face defined by the ligand class. For (+)-Disparlure, AD-mix-β (containing the ligand (DHQD)₂PHAL) is required to target the correct face of the Z-alkene.[1]
Reagents:
-
(Z)-2-methyl-7-octadecene (from Phase 1)[1]
-
AD-mix-β (1.4 g per mmol of alkene)
-
Methanesulfonamide (1.0 equiv, accelerates hydrolysis)[1]
-
solvent: 1:1 t-BuOH / Water[1]
Protocol:
-
Preparation: In a reactor, dissolve AD-mix-β and methanesulfonamide in t-BuOH/Water mixture. Stir at room temperature until two clear phases form.
-
Cooling: Cool the mixture to 0°C. The lower aqueous phase may precipitate salts; this is normal.[1]
-
Addition: Add the alkene in one portion. Vigorous stirring is mandatory to increase interfacial surface area.[1]
-
Reaction: Stir at 0°C for 24–48 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The alkene spot should disappear, and a polar diol spot should appear.[1]
-
Quench: Add Sodium Sulfite (Na₂SO₃, 1.5 g per mmol alkene) and warm to room temperature. Stir for 1 hour to reduce Os(VIII) to Os(IV).
-
Extraction: Extract with Ethyl Acetate. Wash with 1M KOH (to remove sulfonamide) and brine.[1]
-
Purification: Recrystallization from hexanes is often possible for the diol, increasing optical purity.[1]
Data Specification:
| Parameter | Specification | Note |
| Yield | 85 - 92% | High conversion typical for AD |
| Diastereoselectivity | > 98:2 (syn:anti) | Inherited from Z-alkene purity |
| Enantiomeric Excess | > 95% | Determined by Chiral HPLC |
Phase 3: Stereoselective Epoxide Closure (The Kolb Method)
Objective: Convert the syn-diol to the cis-epoxide without scrambling stereochemistry.
Challenge: Direct activation (e.g., mesylation) of a diol followed by base usually results in inversion at one center, converting a syn-diol to a trans-epoxide.[1]
Solution: The Kolb-Sharpless Orthoacetate Method . This proceeds via a cyclic orthoester intermediate, followed by opening to a chlorohydrin acetate (inversion #1), and base-induced closure (inversion #2).[1] Net Result: Retention of relative configuration (Syn Diol
Reagents:
-
Trimethyl orthoacetate (TMOA) (1.5 equiv)[1]
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)[1]
-
Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃) in Methanol[1]
-
Solvent: Dichloromethane (DCM)[1]
Protocol:
-
Orthoester Formation: Dissolve the chiral diol in anhydrous DCM. Add TMOA and a catalytic amount of p-TsOH (optional, usually not needed with TMSCl).[1] Stir for 20 mins.
-
Chlorohydrin Generation: Add TMSCl dropwise. The cyclic orthoester opens to form the chlorohydrin acetate. Stir for 1 hour at room temperature.
-
Note: This step inverts the stereochemistry at the chloride attack site.
-
-
Stripping: Concentrate the mixture under reduced pressure to remove excess TMSCl and methyl acetate byproducts.
-
Epoxidation: Redissolve the residue in Methanol. Add KOH (2.0 equiv).[1] Stir at room temperature for 2 hours.
-
Final Purification: Flash chromatography (5% EtOAc in Hexanes).
Quality Control & Validation
To ensure the product meets "Application Note" standards for drug/pheromone development, the following analytical data must be verified.
Analytical Parameters Table
| Test | Method | Acceptance Criteria |
| Purity | GC-FID / GC-MS | > 98.0% |
| Isomeric Purity | GC (Capillary, non-polar) | > 98% cis-isomer (vs trans) |
| Enantiomeric Excess | Chiral HPLC (Chiralcel OD-H) | > 95% ee |
| Optical Rotation | Polarimetry |
Troubleshooting Guide
-
Low Z-Selectivity (Step 1): Ensure the phosphonium salt is completely dry.[1] Water interferes with the "salt-free" transition state. Ensure temperature stays below -70°C during aldehyde addition.
-
Low Conversion (Step 2): If the alkene is highly insoluble, add methanesulfonamide (accelerator) or increase agitation speed.[1] Do not heat above 0°C as this degrades enantioselectivity.[1]
-
Trans-Epoxide Contamination (Step 3): This indicates failure of the orthoacetate mechanism. Ensure the intermediate chlorohydrin acetate is fully formed before adding base.[1] Do not use mesyl chloride/pyridine for this step; it will yield the trans-isomer.
References
-
Koumbis, A. E., & Chronopoulos, D. D. (2005). A short and efficient synthesis of (+)-disparlure and its enantiomer.[1] Letters in Organic Chemistry, 2(5), 452-456.[1] Link
-
Kolb, H. C., & Sharpless, K. B. (1992). A simplified procedure for the stereospecific transformation of 1,2-diols into epoxides.[1] Tetrahedron, 48(48), 10515-10530.[1] Link
-
Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement.[1] Journal of Organic Chemistry, 57(10), 2768–2771.[1] Link[1]
-
Gries, G., et al. (1996). Sex pheromone of the gypsy moth: Identification and field trapping.[1] Journal of Chemical Ecology. (Contextual reference for biological activity). Link
Sources
- 1. Disparlure - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and use of chiral pheromone-based probes to study pheromone enantiomer discrimination in the pheromone binding proteins from the gypsy moth, Lymantria dispar [summit.sfu.ca]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 6. Synthesis of (±)-disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Guide: Optimizing Enantiomeric Excess in cis-(+)-Disparlure Synthesis
The following technical guide details the high-enantiomeric excess (ee) synthesis of cis-(+)-Disparlure , the sex pheromone of the gypsy moth (Lymantria dispar). This guide focuses on the Sharpless Asymmetric Epoxidation (AE) route, which is the industry standard for generating the required chiral epoxide core with high fidelity.
Core Directive & Strategy
Objective: Synthesize (+)-(7R,8S)-7,8-epoxy-2-methyloctadecane (this compound) with >98% enantiomeric excess (ee). Challenge: Commercial lures often fail due to low ee (~90-95%). The (-)-enantiomer is a behavioral antagonist; even small amounts (1-5%) can significantly inhibit the biological activity of the (+)-isomer. Solution: Implement a Sharpless Asymmetric Epoxidation of (Z)-2-tridecen-1-ol, followed by a critical recrystallization step of the epoxy alcohol intermediate to upgrade ee from ~92% to >99%.
Synthesis Workflow & Mechanism
The synthesis hinges on the enantioselective epoxidation of an allylic alcohol.[1][2][3] The chirality is established early and must be preserved through subsequent chain extension.
Workflow Diagram
Figure 1: Optimized workflow for high-ee this compound synthesis. The recrystallization step is the primary control point for enantiopurity.
Detailed Protocol: The Sharpless Route
This protocol is based on the kinetic parameters established by Rossier et al. and optimized for scale-up.
Step 1: Catalyst Preparation & Epoxidation[1]
-
Substrate: (Z)-2-tridecen-1-ol (Critical: Isomeric purity of Z-alkene determines diastereomeric ratio).
-
Reagents:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)[2]
-
(+)-Diethyl Tartrate ((+)-DET) (Natural L-tartrate source)
-
tert-Butyl Hydroperoxide (TBHP) (5-6 M in decane/nonane)
-
Powdered 4Å Molecular Sieves (Activated)
-
-
Solvent: Anhydrous Dichloromethane (DCM).
Procedure:
-
Cool DCM suspension of 4Å MS (activated) to -20°C .
-
Add (+)-DET (12 mol%) and Ti(OiPr)₄ (10 mol%). Stir for 20 mins to form the chiral dimer complex.
-
Add TBHP (2.0 equiv) and stir for 30 mins.
-
Add (Z)-2-tridecen-1-ol dropwise. Maintain temperature strictly between -20°C and -25°C .
-
Monitor: Reaction typically completes in 4-8 hours.
-
Quench: Use aqueous tartaric acid/FeSO₄ solution to break the titanium emulsion.
Step 2: The "ee Upgrade" (Recrystallization)
-
The Problem: The crude epoxy alcohol typically has 92-94% ee. This is insufficient.
-
The Fix: The (2S,3R)-epoxy alcohol is a solid, while the minor enantiomer and impurities remain in the mother liquor.
-
Protocol:
-
Dissolve the crude waxy solid in minimal hot Hexane (or Petroleum Ether).
-
Cool slowly to room temperature, then store at -20°C overnight.
-
Filter the white crystals rapidly (cold filtration).
-
Result: ee should exceed 99% .
-
Step 3: Chain Extension
-
Convert the pure epoxy alcohol to the Tosylate (TsCl, Pyridine, 0°C).
-
Couple with Isobutylmagnesium bromide using CuI catalysis (Li2CuCl4 is also effective) to install the 2-methylhexyl tail.
-
Note: This displacement occurs at the primary carbon (C1), leaving the epoxide (C2-C3) and its stereochemistry intact.
-
Troubleshooting Guide
Module A: Low Enantiomeric Excess (ee < 90%)
Q: Why is my crude ee stuck at 80-85%?
-
Cause 1: Catalyst Aging. Ti(OiPr)₄ is extremely moisture-sensitive. If it has hydrolyzed (white solid/haze in bottle), the active chiral dimer cannot form effectively.
-
Fix: Distill Ti(OiPr)₄ or use a fresh bottle. It should be a clear, colorless liquid.
-
-
Cause 2: Wet Solvent/Reagents. Water destroys the catalyst and promotes background (racemic) epoxidation by TBHP.
-
Fix: Flame-dry molecular sieves immediately before use. Ensure DCM is distilled from CaH₂.
-
-
Cause 3: Temperature Drift. The Sharpless mechanism loses selectivity above -10°C.
-
Fix: Use a cryocooler or monitor the dry ice/acetone bath continuously.
-
Q: I used (-)-DET and got the wrong enantiomer. Why?
-
Explanation: For Z-allylic alcohols , the mnemonic is specific.
-
(+)-DET attacks the alpha face (bottom), yielding the (2S,3R) epoxide (precursor to (+)-Disparlure).
-
(-)-DET attacks the beta face (top), yielding the (-)-enantiomer.
-
Check: Verify the optical rotation of your tartrate. (+)-DET is naturally derived from L-tartaric acid.
-
Module B: Purification & Yield Issues
Q: The epoxy alcohol is oiling out instead of crystallizing.
-
Cause: The solution is too concentrated or too warm.
-
Fix: Add a small amount of Diethyl Ether (5-10%) to the Hexane to increase solubility, then cool to -78°C to induce nucleation. Once cloudy, move to -20°C. Seeding with a pure crystal is highly recommended.
Q: Low yield after the cuprate coupling step.
-
Cause: Epoxide opening. The epoxide ring is sensitive to strong nucleophiles and Lewis acids (MgBr₂).
-
Fix: Use Lithium tetrachlorocuprate (Li₂CuCl₄) as the catalyst for the Grignard coupling. Keep the reaction temperature low (-40°C to -20°C) to favor displacement of the tosylate over attack on the epoxide ring.
Data & Specifications
| Parameter | Specification for (+)-Disparlure | Notes |
| Target Structure | (7R,8S)-7,8-epoxy-2-methyloctadecane | cis-epoxide geometry |
| Optical Rotation | Rotation is very low; use Chiral GC for assay. | |
| Chiral GC Column | Cyclodextrin-based (e.g., Cyclosil-B, Chiraldex G-TA) | Separation of enantiomers is difficult; derivatization to aziridines may be required for baseline resolution. |
| Required ee | > 98% | < 2% (-)-isomer is required for field efficacy. |
| Key Intermediate | (2S,3R)-3-decyloxiran-2-yl)methanol | MP: ~52-54°C (Recrystallized) |
References
-
Rossier, B. E., et al. (1981).[4] "Synthesis of (+)-Disparlure by Sharpless Asymmetric Epoxidation." Journal of the American Chemical Society, 103, 464.[4] Link
-
Hu, S., Jayaraman, S., & Oehlschlager, A. C. (1999).[5][6] "An Efficient Enantioselective Synthesis of (+)-Disparlure." The Journal of Organic Chemistry, 64(7), 2524–2526. Link
-
Katsuki, T., & Sharpless, K. B. (1980).[3][7] "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society, 102(18), 5974–5976. Link
-
Koumbis, A. E., et al. (2005). "Synthesis of disparlure enantiomers." Tetrahedron Letters, 46(25), 4353-4355. Link
Sources
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Asymmetric Epoxidation of Disparlure Precursors
Topic: Troubleshooting Yield & Enantioselectivity in (7R, 8S)-(+)-Disparlure Synthesis Support Level: Tier 3 (Senior Application Scientist) Reference ID: DISP-EPOX-OPT-2024
Diagnostic & Decision Matrix
Before troubleshooting, we must identify your specific synthetic route. The synthesis of (+)-disparlure (cis-7,8-epoxy-2-methyloctadecane) generally follows one of three distinct pathways.
Select your current workflow:
-
Route A (Direct): You are epoxidizing the full unfunctionalized alkene (Z)-2-methyl-7-octadecene.
-
Route B (Fragment): You are epoxidizing an allylic alcohol fragment (e.g., (Z)-2-decen-1-ol) using Sharpless Asymmetric Epoxidation (SAE), followed by chain extension.
-
Route C (Resolution): You have a racemic epoxide and are using Hydrolytic Kinetic Resolution (HKR) to isolate the enantiomer.[1]
Workflow Decision Tree
Caption: Figure 1. Diagnostic workflow to match substrate type with the correct troubleshooting protocol.
Troubleshooting Protocols (By Methodology)
Protocol A: Mn-Salen (Jacobsen) Epoxidation
Target Substrate: (Z)-2-methyl-7-octadecene (Cis-alkene) Common Issue: Low yield due to oxidative degradation or loss of stereochemistry (cis-to-trans scrambling).
Q1: My product shows significant trans-epoxide contamination (low diastereomeric excess). Why? Technical Insight: The Mn-salen mechanism proceeds via a radical intermediate. If the radical lifetime is too long, rotation around the C-C bond occurs before ring closure, leading to the thermodynamically stable trans-epoxide. Corrective Action:
-
Lower Temperature: Run the reaction at -40°C or -78°C.
-
Add N-Oxide Additives: Introduce 4-phenylpyridine N-oxide (4-PPNO) or N-methylmorpholine N-oxide (NMO). These ligands coordinate axially to the Mn-center, stabilizing the high-valent oxo-species and accelerating the oxygen transfer step, effectively "beating" the bond rotation clock.
Q2: The reaction stalls at 50% conversion. Is my catalyst dead? Technical Insight: Mn-salen catalysts are prone to oxidative degradation, especially bridging to form inactive dimers (µ-oxo species). Corrective Action:
-
Oxidant Feed: Do not add the oxidant (m-CPBA or NaOCl) all at once. Use a syringe pump for slow addition over 4–6 hours.
-
pH Control (for NaOCl): If using bleach, the pH must be buffered to 11.3. Higher pH decomposes the oxidant; lower pH destroys the catalyst.
Protocol B: Sharpless Asymmetric Epoxidation (SAE)
Target Substrate: Allylic Alcohols (e.g., Z-2-decen-1-ol) Common Issue: Low enantiomeric excess (ee) or incomplete conversion.
Q3: I am using the standard Sharpless protocol, but my ee is stuck at 80% (target >95%). Technical Insight: The active catalytic species is a dimer of [Ti(tartrate)(OR)2]. Monomeric species (caused by excess alcohol or insufficient aging) are less selective. Furthermore, water rapidly kills the catalyst, forming non-selective titanium oligomers. Corrective Action:
-
The "3Å" Rule: You must use activated 3Å molecular sieves (powdered). Pellets are too slow. Add them to the reaction mixture 30 minutes before adding the catalyst.
-
Catalyst Aging: Mix the Ti(OiPr)₄ and (+)-DET (Diethyl Tartrate) at -20°C and let them stir for 20–30 minutes before adding the oxidant (TBHP). This "aging" period allows the formation of the selective dimeric species.
-
Stoichiometry Check: Ensure a ratio of Ti:Ligand is exactly 1:1.2. Excess titanium acts as a non-chiral background catalyst.
Q4: Can I use SAE on the full disparlure alkene chain? Answer: No. SAE requires an allylic alcohol handle to coordinate the titanium. If you have the unfunctionalized alkene, you must switch to Method A (Mn-Salen) or Method C (HKR).
Protocol C: Hydrolytic Kinetic Resolution (HKR)
Target Substrate: Racemic Disparlure Epoxide Common Issue: Reaction induction period is infinite (reaction won't start).
Q5: I added the Co-Salen catalyst to my epoxide, but no hydrolysis is occurring. Technical Insight: The commercial Co-Salen catalyst is often supplied as Co(II). It is inactive in this state. It must be oxidized to Co(III) to function as a Lewis acid. Corrective Action:
-
Activation Step: Dissolve the Co(II) complex in CH₂Cl₂ and add acetic acid (2 equiv relative to catalyst) and stir open to air for 1 hour. Solvent swap to THF/water for the reaction. The active species is (salen)Co(III)-OAc.
-
Water Stoichiometry: For HKR, use exactly 0.55 equivalents of water relative to the racemic epoxide. Excess water does not improve rate but can complicate isolation.
Comparative Data: Yield vs. Selectivity
Use this table to benchmark your current results against literature standards for Disparlure synthesis.
| Method | Substrate | Typical Yield | Typical ee% | Key Limitation |
| Sharpless AE | Allylic Alcohol | 85-92% | >95% | Requires multi-step chain extension post-epoxidation. |
| Jacobsen (Mn) | cis-Alkene | 60-75% | 85-92% | Risk of cis/trans scrambling; catalyst load 5-10 mol%. |
| Shi Epoxidation | cis-Alkene | 40-60% | 80-90% | cis-Alkenes are poor substrates for standard Shi catalysts. |
| Co-Salen HKR | Racemic Epoxide | 45% (Max 50%) | >99% | Maximum theoretical yield is 50% (kinetic resolution). |
Step-by-Step Optimization Protocol (Jacobsen Route)
If you are committed to the direct epoxidation of the cis-alkene (Route A), follow this optimized protocol to maximize yield.
-
Catalyst Prep: Use Jacobsen’s Catalyst (Mn(III) salen chloride).
-
Solvent: Use CH₂Cl₂ at -78°C .
-
Additive: Add N-methylmorpholine N-oxide (NMO) (5 equiv).
-
Why: NMO acts as an axial ligand to stabilize the Mn-oxo species and prevents the "radical leak" that causes cis-to-trans isomerization.
-
-
Oxidant: Use m-CPBA (meta-chloroperoxybenzoic acid) as the oxidant instead of bleach (NaOCl).
-
Why: In non-aqueous media at low temps, m-CPBA provides higher stereocontrol for this specific long-chain substrate than the biphasic bleach method.
-
-
Quench: Quench with dimethyl sulfide (DMS) at low temperature before warming up to prevent acid-catalyzed ring opening of the epoxide.
References
-
Sharpless Asymmetric Epoxid
-
Jacobsen Epoxid
-
Hydrolytic Kinetic Resolution (HKR)
-
Disparlure Synthesis Review
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. Highly efficient asymmetric epoxidation of alkenes with a D(4)-symmetric chiral dichlororuthenium(IV) porphyrin catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
cis-(+)-Disparlure degradation pathways and stability issues
Subject: Stability, Degradation Pathways, and Analytical Troubleshooting for cis-(+)-Disparlure CAS No: 54910-51-9 Chemical Name: (7R,8S)-cis-7,8-epoxy-2-methyloctadecane Classification: Epoxide Pheromone[1]
Introduction
Welcome to the technical support hub for this compound. This guide addresses the critical stability challenges inherent to long-chain epoxides. The efficacy of Disparlure as a pheromone (for Lymantria dispar) relies entirely on its stereochemical purity and the integrity of the epoxide ring.
The primary failure mode for this molecule is acid-catalyzed ring opening , converting the active epoxide into an inactive diol. This guide provides self-validating protocols to prevent, detect, and troubleshoot this degradation.
Module 1: Chemical Stability & Storage (Prevention)
Q: Why has the purity of my Disparlure standard dropped despite being stored at -20°C?
A: Temperature control alone is insufficient. The epoxide ring is highly strained and susceptible to nucleophilic attack, particularly hydrolysis catalyzed by trace acids.
The Mechanism of Failure: Even trace moisture or acidity on the surface of glass vials can trigger ring opening. The cis-epoxide opens to form the threo-diol (7,8-dihydroxy-2-methyloctadecane).[1] This reaction is autocatalytic if acidic byproducts accumulate.
Corrective Protocol:
-
Solvent Choice: Store stock solutions in non-protic, non-polar solvents like Hexane or Isooctane . Avoid alcohols (Methanol/Ethanol) for long-term storage, as they can act as nucleophiles, opening the ring to form alkoxy-alcohols.[1]
-
Container Inertness: Use silanized glass vials to mask surface silanol groups (Lewis acids).
-
Moisture Control: Store over molecular sieves (3Å or 4Å) if the solvent is not anhydrous.
Visualizing the Degradation Pathway:
Figure 1: Acid-catalyzed hydrolysis of cis-Disparlure yielding the inactive threo-diol.[1]
Module 2: Analytical Troubleshooting (Detection)
Q: I see a secondary peak in my GC-MS chromatogram. Is my sample degraded, or is this an artifact?
A: This is a common "false positive" for degradation. Epoxides are thermally labile and can degrade inside the hot GC injector port if active sites (silanols, glass wool debris) are present.
Diagnostic Workflow: To distinguish between Sample Degradation (real) and Injector Artifacts (instrumental), follow this decision tree.
Figure 2: Decision matrix for distinguishing instrumental artifacts from true sample degradation.
GC Analysis Best Practices:
| Parameter | Recommendation | Rationale |
| Inlet Liner | Deactivated (Silanized) Splitless Liner | Prevents Lewis acid catalysis on hot glass surfaces.[1] |
| Injector Temp | 200°C - 220°C | Minimizes thermal ring opening while ensuring volatilization. |
| Column Phase | 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5) | Non-polar phases reduce column bleed interference.[1] |
| Carrier Gas | Helium or Hydrogen (High Purity) | Oxygen scrubbers are mandatory to prevent oxidation. |
Module 3: Environmental Fate & Field Stability
Q: How long does Disparlure remain active in field traps?
A: In field conditions, stability is dictated by UV exposure and humidity. While the epoxide is relatively stable to auto-oxidation in the dark, it degrades rapidly under acidic environmental conditions (acid rain, acidic leaf surfaces).
-
Half-life (Acidic/Soil): Can drop to <10 days depending on microbial epoxide hydrolase activity.[1]
Biological Degradation: Researchers studying metabolic pathways should note that Lymantria dispar possesses specific antennal epoxide hydrolases that convert the pheromone to the diol to "clear" the signal, allowing the moth to sense new plumes.
References
-
Beroza, M., et al. "Disparlure: A potential new pheromone for the gypsy moth." Journal of Economic Entomology, 1970.
-
Viterbi, R., et al. "Enantiomeric purity and stability of cis-disparlure." Chemical Senses, 2018.
-
Prestwich, G. D. "Chemistry of pheromone perception in insects." Science, 1987. [1]
-
NIST Chemistry WebBook. "cis-7,8-Epoxy-2-methyloctadecane Spectra and Data."
-
Grokipedia. "Disparlure - Chemical Stability and Hydrolysis."
Sources
Technical Support Center: Resolution of Synthetic Disparlure
Subject: Troubleshooting and Protocols for the Enantiomeric Resolution of Racemic Disparlure Ticket ID: DSP-RES-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit
Welcome
You have reached the advanced technical support guide for the resolution of Disparlure (cis-7,8-epoxy-2-methyloctadecane).
The Core Challenge: Synthetic routes to Disparlure, such as the Wittig olefination followed by epoxidation, often yield a racemic mixture (
This guide addresses the isolation of the active (+)-enantiomer from a racemic mixture using Preparative Chiral HPLC (the most direct method) and Chemical Derivatization (for scale-up without HPLC), validated by Chiral GC .
Module 1: Preparative Chiral HPLC Resolution
Context: Direct chromatographic separation is the preferred method for resolving the final epoxide product without chemical modification.
Workflow Visualization
Caption: Logical flow for the direct chromatographic resolution of Disparlure enantiomers.
Troubleshooting Guide: HPLC Anomalies
Q1: I am seeing no separation (co-elution) of enantiomers. Which column should I use?
-
Root Cause: Disparlure lacks strong functional groups (like aromatic rings) for
- interactions, relying heavily on steric fit and hydrogen bonding within the chiral cavity. -
Solution: Switch to a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD-H or equivalent).
-
Mechanism:[1][2][3][4][5] The "H" series (coated) or "I" series (immobilized) provides the necessary chiral grooves for the long alkyl chains of Disparlure to discriminate.
-
Protocol Adjustment: If OD-H fails, try Chiralpak AD-H (Amylose-based). Amylose helices have a different pitch and may accommodate the internal epoxide better.
-
Q2: My baseline is noisy, and peaks are negative or invisible.
-
Root Cause: Disparlure is an aliphatic epoxide with negligible UV absorbance above 210 nm. Standard UV detectors at 254 nm will see nothing.
-
Solution:
-
Refractive Index (RI) Detector: This is the gold standard for non-chromophoric lipids. Ensure the reference cell is purged with the exact mobile phase.
-
Low-UV Detection: Set UV to 205-210 nm . Warning: Use HPLC-grade Heptane/Hexane, as impurities in lower-grade solvents absorb heavily here.
-
Q3: The retention times are shifting, and peak shapes are broad (tailing).
-
Root Cause: Solubility mismatch or temperature fluctuations. Long-chain lipids like Disparlure can aggregate in pure acetonitrile or methanol.
-
Solution: Use a Normal Phase mode.
-
Mobile Phase: Hexane : Isopropanol (99:1 to 98:2).
-
Why: The high hexane content keeps the lipid chain extended and soluble, while the small amount of alcohol modulates the interaction with the stationary phase carbamates.
-
Temperature: Maintain column at 20-25°C . Higher temperatures often reduce resolution (
) in chiral separations by increasing molecular motion.
-
Module 2: Chemical Resolution via Derivatization
Context: If preparative HPLC is unavailable, you must convert the epoxide into a diastereomeric pair, separate them, and regenerate the epoxide. This is a "Rescue Protocol."
Protocol: Diastereomeric Separation
-
Ring Opening: Treat (
)-Disparlure with perchloric acid in water/THF to generate the vic-diol. -
Derivatization: Esterify the diol with a chiral acid, such as (-)-Camphanic acid or (S)-Mandelic acid .
-
Separation: The resulting esters are diastereomers . They have different physical properties (boiling point, solubility) and can be separated via standard Flash Chromatography (Silica gel) or fractional crystallization.
-
Hydrolysis & Closure: Hydrolyze the separated ester back to the pure diol, then reform the epoxide (e.g., via mesylation followed by base treatment).
Workflow Visualization
Caption: Chemical resolution pathway converting enantiomers to separable diastereomers.
Module 3: Analytical Validation (Chiral GC)
Context: You must quantify the Enantiomeric Excess (ee%) of your resolved product. GC is superior to HPLC for analysis due to the volatility of Disparlure.
Comparative Data: GC Column Selection
| Parameter | Beta-Cyclodextrin (e.g., BGB-172) | Chirasil-Dex CB | Standard HP-5 (Achiral) |
| Selectivity | High for internal epoxides | High for alcohols/esters | None (Separates cis/trans only) |
| Max Temp | 220°C - 250°C | 220°C | 325°C |
| Bleed Risk | Moderate at high temp | Low | Very Low |
| Application | Primary Choice for Disparlure | Secondary Choice | Purity check only |
Troubleshooting Guide: GC Analysis
Q1: I see peak splitting, but I'm not sure if it's enantiomers or cis/trans isomers.
-
Diagnostic: Inject a known standard of racemic cis-disparlure and a standard of trans-disparlure (often a byproduct of Wittig reactions).
-
Rule of Thumb:
-
On non-chiral columns (HP-5), cis and trans separate (diastereomers).[6]
-
On chiral columns (BGB-172), the cis peak should split into two (7R,8S and 7S,8R). The trans peak will also split into two.
-
Warning: If your synthesis failed stereocontrol, you might see 4 peaks.
-
Q2: The baseline rises drastically at the end of the run.
-
Root Cause: Column Bleed. Cyclodextrin phases are less thermally stable than polysiloxanes.
-
Solution:
-
Limit final temperature to 200°C . Disparlure elutes relatively late; use a slower ramp rate (e.g., 2°C/min) rather than a high final temperature.
-
Use a thinner film column (
) to elute the lipid faster at lower temperatures.
-
References
-
Disparlure Synthesis & Properties
-
Chiral GC Separation Mechanisms
- Source: Schurig, V. (2001). "Separation of enantiomers by gas chromatography.
-
URL:[Link]
-
HPLC Resolution of Epoxides
- Source: Chemical Society Reviews. "Chiral HPLC for efficient resolution of enantiomers."
-
URL:[Link]
- Jacobsen's Catalyst (Context for Epoxides): Source: Sigma-Aldrich Technical Bulletin. "Hydrolytic Kinetic Resolution (HKR)."
Sources
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Disparlure - Wikipedia [en.wikipedia.org]
- 6. Separation and analysis of diastereomers and enantiomers of cypermethrin and cyfluthrin by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Challenges in the industrial scale-up of disparlure synthesis
Technical Support Center: Advanced Pheromone Process Chemistry Subject: Industrial Scale-Up of Disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] Ticket ID: DSP-SC-2024-ALPHA Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering challenges in the scale-up of Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar).[1][2][3][4][5][6] While often categorized as an agrochemical, the synthesis of Disparlure requires pharmaceutical-grade rigor . The biological activity is strictly governed by the (7R, 8S) stereochemistry; the presence of the (-)-enantiomer or the trans-isomer significantly inhibits efficacy.
This guide addresses the three critical failure points in the industrial process: Z-Selective Olefination , Enantioselective Epoxidation Safety , and Post-Reaction Purity Upgrade .
Module 1: The "Z-Wall" – Ensuring cis-Olefin Geometry
The Problem: The biological activity of Disparlure depends entirely on the cis (Z) geometry of the epoxide. This geometry is set during the olefination step (typically Wittig). At scale, thermodynamic equilibration often leads to trans (E) contamination, which cannot be corrected later.
Troubleshooting Protocol: Z-Selective Wittig Reaction
| Parameter | Lab Scale (1–10g) | Industrial Scale (>1kg) | Impact on Z-Selectivity |
| Base Selection | NaHMDS / KHMDS | NaNH₂ or KOtBu | Critical. Lithium salts stabilize the threo-betaine, leading to trans-alkenes. Use Potassium bases (Salt-Free conditions). |
| Temperature | -78°C | -20°C to 0°C | Higher temps favor thermodynamic control (trans). |
| Solvent | THF (Dry) | THF / Toluene | Toluene can improve Z-selectivity by destabilizing the betaine intermediate. |
Q: My Z:E ratio dropped from 98:2 to 85:15 upon scaling up. Why? A: This is likely a "Salt Effect" issue. In the lab, you likely used a lithium base (e.g., BuLi). Lithium cations stabilize the betaine intermediate, allowing it to equilibrate to the thermodynamically stable trans precursor.
-
Corrective Action: Switch to "Salt-Free" Wittig conditions. Use Potassium tert-butoxide (KOtBu) . The potassium cation is too large to stabilize the oxaphosphetane intermediate, forcing immediate collapse to the alkene under kinetic control (favoring Z).
Q: Can I separate the cis and trans olefins before epoxidation? A: At scale, chromatographic separation of long-chain alkene isomers is cost-prohibitive.
-
Corrective Action: If Z-selectivity is <95%, consider Urea Inclusion Complexation . Urea forms crystalline inclusion compounds preferentially with linear trans-isomers, allowing you to filter them out and enrich the cis-olefin in the filtrate.
Figure 1: Decision tree for optimizing Z-selectivity in Wittig olefination during scale-up.
Module 2: The Enantioselective Bottleneck (Sharpless Epoxidation)
The Problem: You are likely using the Sharpless Asymmetric Epoxidation (SAE) on an allylic alcohol precursor.[7] While elegant, SAE poses significant safety hazards at scale due to the use of peroxides and often yields 90-95% ee, which is insufficient for high-grade pheromone lures (requires >98% ee).
Safety Directive: Handling TBHP at Scale
-
Thermal Runaway: The reaction is exothermic. In the lab, -20°C is maintained by dry ice. In the plant, you must calculate the Adiabatic Temperature Rise (ATR) .
-
Dosing: Do not add the catalyst (Ti(OiPr)₄) to the full mixture of alcohol and TBHP.
-
Protocol: Pre-mix the catalyst and chiral ligand (Diethyl Tartrate).[7] Add TBHP slowly to the catalyst/substrate mixture to control heat evolution.
-
-
Quenching: The standard lab quench (FeSO₄/Citric acid) generates massive solids that clog reactor valves.
-
Industrial Quench: Use aqueous NaOH/Brine washes, but ensure residual peroxides are destroyed using Sodium Metabisulfite strips before waste disposal.
-
Purity Protocol: The "Mori Upgrade"
Kenji Mori, a pioneer in this field, demonstrated that SAE products often require upgrading.
Q: My optical rotation is lower than the literature value ([α]D ≈ +0.8°). How do I upgrade the ee? A: Liquids (like the epoxy alcohol intermediate) are hard to purify enantiomerically without chiral chromatography.
-
The Fix: Derivatize to Crystallize.
-
Convert the epoxy alcohol to its 3,5-dinitrobenzoate ester.[1]
-
This derivative is a solid. Recrystallize it (typically from ethanol/hexane).
-
The heterochiral crystals (racemate) often have different solubility than the homochiral form. This allows you to boost ee from 92% to >99%.
-
Hydrolyze the ester back to the epoxy alcohol.
-
Module 3: Purification & Stability
The Problem: Disparlure is an internal epoxide. It is acid-sensitive and thermally labile. Distillation at industrial scales often leads to ring-opening or polymerization.
Stability Checklist
-
Avoid Acidic Clays: Do not use standard silica gel for filtration if it is acidic. Use Triethylamine-deactivated silica or basic alumina.
-
Distillation Hazard: The boiling point is high. Prolonged heating causes degradation.
-
Recommendation: Use Wiped Film Evaporation (WFE) or Molecular Distillation. This minimizes "residence time" at high temperature.
-
Figure 2: The "Mori Upgrade" loop. Essential for achieving pharmaceutical-grade enantiomeric excess in pheromone synthesis.
References
-
Mori, K., et al. (1976).[3] "Synthesis of optically active forms of disparlure." Tetrahedron Letters. (Demonstrates the necessity of high purity and the use of tartaric acid derivatives). 8[1][4][5][6][9][10][11]
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). "Asymmetric epoxidation provides the first short synthesis of (+)-disparlure." Journal of the American Chemical Society.[3][12] (The foundational paper for the SAE route). 3
-
Bestmann, H. J., et al. (1976).[3] "Pheromones XIII. Synthesis of (Z)-7,8-epoxy-2-methyloctadecane (Disparlure)." Chemische Berichte. (Details on Z-selective Wittig conditions). 3
-
American Chemical Society Green Chemistry Institute. "Sharpless Asymmetric Epoxidation (AE)." (Safety and scale-up considerations for TBHP). 12[1][3][4][5][6][9][10][11][8]
Sources
- 1. Overview of Kenji Mori’s pheromone synthesis series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved 6. Propose a multi-step synthesis of disparlure, the | Chegg.com [chegg.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 5. Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Disparlure - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]
Minimizing trans-isomer formation during disparlure synthesis
Topic: Minimizing trans-isomer formation during (+)-disparlure synthesis. Target Molecule: (7R,8S)-cis-7,8-epoxy-2-methyloctadecane. Biological Criticality: The gypsy moth (Lymantria dispar) response is highly specific. The (+)-cis isomer is the attractant. The trans-isomer and the (-)-cis enantiomer are not merely inactive; they act as behavioral antagonists , effectively shutting down the biological response.
⚠️ Core Directive: The "Cis-Fidelity" Principle
In disparlure synthesis, stereochemistry is not a final purification step; it is a cumulative property of the entire workflow. Once a trans-alkene precursor is formed, it cannot be converted to the active cis-epoxide without destroying the molecule.
Your primary failure points are:
-
Thermodynamic Equilibration during Wittig olefination.
-
Catalyst Hyper-Activity during Alkyne Semi-hydrogenation.
-
Acid-Catalyzed Scrambling during Epoxidation.
Module 1: Troubleshooting Alkyne Semi-Hydrogenation
Method: Lindlar Hydrogenation Goal: 100% cis-alkene (Z-alkene) retention.
📉 The Issue: "My GC-MS shows 5-10% trans-alkene or alkane over-reduction."
Root Cause Analysis: The Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) relies on a delicate balance. If the catalyst surface is too active, it permits reversible H-addition (isomerization) or full reduction to the alkane. If the "poison" (Quinoline) is insufficient, selectivity collapses.
🛠️ Protocol Adjustment: The Quinoline Titration
Standard Protocol:
-
Catalyst Loading: 5-10 wt% of substrate.
-
Solvent: Hexane/Ethyl Acetate (Non-polar solvents often favor cis-adsorption).
-
Poison: Quinoline or Pyridine.
Corrective Action (The "Self-Validating" Step):
-
Pre-Soak: Do not add H₂ immediately. Stir the catalyst, solvent, and Quinoline (2-5% by weight of catalyst) for 30 minutes. This ensures the nitrogenous base occupies the most active Pd sites before the alkyne competes for them.
-
Monitoring: Do not rely on time. Connect a gas burette. Stop the reaction immediately upon the uptake of 1.0 equivalent of H₂.
-
Temperature: Maintain < 25°C. Higher temperatures overcome the activation energy barrier for isomerization.
📊 Visualization: Lindlar Selectivity Mechanism
Caption: Quinoline blocks high-energy sites, forcing the reaction through the lower-energy syn-addition pathway.
Module 2: Troubleshooting The Wittig Reaction
Method: Ylide addition to aldehyde. Goal: Kinetic control (Z-selective).
📉 The Issue: "I am getting a 60:40 cis/trans ratio."
Root Cause Analysis: The classic Wittig reaction produces cis-alkenes only under Salt-Free Conditions . The presence of Lithium salts (LiBr, LiI) stabilizes the betaine intermediate, allowing it to equilibrate from the kinetic erythro-form (leads to cis) to the thermodynamic threo-form (leads to trans).
🛠️ Protocol Adjustment: The "Salt-Free" Mandate
Standard Protocol: Using n-BuLi to generate the ylide produces Lithium salts in situ. This is fatal for high cis-selectivity in this context.
Corrective Action:
-
Base Switch: Use NaHMDS or KHMDS (Sodium/Potassium Hexamethyldisilazide). The Na+ and K+ cations coordinate poorly with the betaine oxygen, preventing stabilization and equilibration.
-
Solvent: Use THF at -78°C.
-
The "Instant" Quench: Once the aldehyde is added to the ylide at -78°C, warm to 0°C to effect elimination, then immediately quench. Prolonged stirring allows equilibration.
FAQ: Can I use the Schlosser Modification?
-
NO. The Schlosser modification is designed to maximize trans-isomer formation by deliberately adding Lithium salts and equilibrating. You must do the exact opposite.
📊 Visualization: The Salt Effect
Caption: Lithium salts stabilize the betaine intermediate, allowing time for rotation into the thermodynamic trans-pathway.
Module 3: Troubleshooting Epoxidation
Method: mCPBA (meta-Chloroperoxybenzoic acid) Oxidation.[1] Goal: Stereospecific transfer of alkene geometry to epoxide.
📉 The Issue: "My alkene was pure cis, but the epoxide is racemic or degraded."
Root Cause Analysis: mCPBA epoxidation is concerted and stereospecific (cis-alkene → cis-epoxide). However, mCPBA generates m-chlorobenzoic acid as a byproduct. In the presence of this acid, the epoxide ring can open (protonation of oxygen) and re-close or hydrolyze, leading to scrambling or diol formation.
🛠️ Protocol Adjustment: The Buffered Biphasic System
Standard Protocol: Dissolving alkene and mCPBA in DCM (Dichloromethane) without a buffer.
Corrective Action:
-
The Buffer: Always perform the reaction in a biphasic mixture of DCM and saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Mechanism: The aqueous base neutralizes the m-chlorobenzoic acid the moment it is formed, keeping the organic phase neutral and protecting the acid-sensitive epoxide.
-
Temperature: 0°C. Do not reflux.
Summary Data: Process Parameters vs. Isomer Ratio
| Reaction Step | Parameter | Condition for High Cis | Condition causing Trans |
| Hydrogenation | Catalyst Poison | Quinoline (2-5 wt%) | None / Low concentration |
| H₂ Pressure | 1 atm (Balloon) | High Pressure (Parr shaker) | |
| Wittig | Base Cation | Na⁺ or K⁺ (Salt-Free) | Li⁺ (Lithium salts) |
| Temperature | -78°C → 0°C | Room Temp / Reflux | |
| Epoxidation | pH Control | NaHCO₃ Buffer (pH ~8) | Acidic (Unbuffered mCPBA) |
References
-
Beroza, M., & Green, N. (1963). Synthetic chemicals as insect attractants. Advances in Chemistry Series, 41, 11-30.
-
Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in organic synthesis using the Wittig reaction. Topics in Stereochemistry, 21, 1-157.
-
Mori, K. (1989). Synthesis of optically active pheromones. Tetrahedron, 45(11), 3233-3298.
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides shortest routes to four chiral epoxy alcohols which are key intermediates in syntheses of methymycin, erythromycin, leukotriene C-1, and disparlure. Journal of the American Chemical Society, 103(2), 464-465.
Sources
Technical Guide: Troubleshooting Pheromone Trap Efficacy in Field Conditions
Introduction: The Signal-to-Capture Chain
In pheromone-based monitoring, a "zero catch" is the most dangerous data point. Does it mean the pest is absent, or that the detection system has failed?
To troubleshoot efficacy, we must move beyond simple "check the glue" advice and analyze the system as a communication chain: Source (Lure)
This guide provides the diagnostic protocols to isolate failures in this chain.
Diagnostic Logic Flow
Before altering field variables, execute this decision matrix to isolate the root cause of anomalous data (e.g., high variance between replicates or false negatives).
Figure 1: Diagnostic decision tree for isolating failure modes in pheromone trapping systems.
Module 1: The Source (Chemical Kinetics)
The Problem: Pheromone lures are not eternal.[1][2][3] Their emission rates change over time, often drastically altering the "active space" (the distance from the trap where concentration > threshold).
Technical Insight: Zero-Order vs. First-Order Release
Most field failures stem from a misunderstanding of release kinetics [1].
| Kinetic Model | Release Profile | Common Matrix | Failure Mode |
| First-Order | Exponential decay. Rate depends on remaining concentration ( | Rubber Septa, Fiber | "The Long Tail": Lure is still smelling but below the behavioral threshold. Trap catches drop efficiently after 2-3 weeks. |
| Zero-Order | Constant release rate. Independent of concentration ( | Membrane, Reservoir, Aerosol | "Sudden Death": Works perfectly until the reservoir is empty, then drops to zero immediately. |
Troubleshooting Protocol: The Gravimetric Validation
Do not rely on the manufacturer's "days of efficacy" alone, as temperature (
-
Baseline: Weigh 10 fresh lures (
) on an analytical balance (0.001g precision). -
Field Aging: Place lures in the field but protected from rain/debris.
-
Measurement: Retrieve and weigh lures weekly (
). -
Calculation: Plot
vs. Time.
Module 2: The Channel (Plume Dynamics)
The Problem: Insects do not fly to the trap; they fly up the plume. If the plume is fragmented or non-existent due to aerodynamic stalling, the trap is invisible [10].
Technical Insight: The Necessity of Intermittency
Moths require an intermittent signal (pulses) to sustain upwind anemotaxis (zigzag flight).[9] A perfectly laminar plume (constant stream) can actually cause flight termination because the insect's brain interprets it as a "background" rather than a directional signal [10, 18].
Troubleshooting Protocol: Smoke Visualization
If a trap is consistently underperforming despite a good lure:
-
Equipment: Use a non-toxic smoke pen (e.g., titanium tetrachloride or glycol-based).
-
Placement: Trigger smoke at the exact height and location of the lure.
-
Observation:
-
Scenario A (Laminar): Smoke stays in a tight, straight line for >5m. Fix: The air is too still. Move trap to a windier corridor or induce turbulence (e.g., hang near a branch tip, not the trunk).
-
Scenario B (Shear): Smoke rises vertically or disperses instantly. Fix: Trap is in a thermal updraft or turbulent wake. Lower the trap or move away from the "edge effect" of the canopy.
-
Module 3: The Receiver (Biological Gain Control)
The Problem: "Trap Shutdown." High concentrations of pheromone can overload the insect's antennal receptors, causing sensory adaptation (habituation). The insect physically cannot "smell" the lure anymore [12, 21].
Technical Insight: Saturation & Competition[2]
-
Spillover: If traps are placed too close (e.g., <30m for Lepidoptera), the plumes overlap. The insect perceives a cloud rather than a trail.
-
Mating Disruption: If you are testing in a field with mating disruption (MD) dispensers, standard lures will fail. You must use "high-load" lures (10x-100x concentration) to compete with the background noise [15].
FAQ: Is my trap saturated?
Q: I see moths resting on the outside of the trap but not entering. A: This is a classic sign of Close-Range Arrestment . The concentration at the trap inlet is too high, causing the insect to stop flying and begin "casting" or resting.
-
Fix: Use a lower dose lure.
-
Fix: Check if the lure is touching the adhesive (contamination leads to massive release spikes).
Experimental Protocols & Data Integrity
Protocol A: Correcting for "Edge Effects"
Traps at the edge of a field often catch 3-5x more than interior traps due to wind dynamics and insect accumulation at interfaces [5].
-
Requirement: Do not average edge and interior traps.
-
Design: Use a Transect Design . Place traps in a line from the edge moving inward (0m, 20m, 50m, 100m). Analyze data as a gradient, not a mean.
Protocol B: The "Blank" Control
Every experiment must include unbaited traps.
-
Purpose: To quantify "blunder" catch (random entry) and visual attraction.
-
Threshold: If unbaited traps catch >5% of baited traps, your trap color or shape is acting as a visual cue (kairomone), confounding your pheromone data.
References
-
Differences Between Zero and First Order Kinetics. Scribd.
-
Pheromone Traps | The Beatsheet. The Beatsheet.
-
Factors influencing pheromone trap effectiveness. ResearchGate.
-
Mistakes to avoid - pheromone monitoring program. Insects Limited.
-
Spatial and Temporal Structure of Pheromone Plumes. ResearchGate.
-
Fine-scale structure of pheromone plumes modulates upwind orientation. ResearchGate.
-
Pheromone Reception in Insects. NCBI - NIH.
-
Adaptation processes in insect olfactory receptors. NIH.
-
Factors Affecting the Differential Capture of Male and Female Codling Moth. ResearchGate.
-
Influence of Plume Structure and Pheromone Concentration. ResearchGate.
Sources
- 1. museumpests.net [museumpests.net]
- 2. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 3. thebeatsheet.com.au [thebeatsheet.com.au]
- 4. reddit.com [reddit.com]
- 5. What is zero-order vs. first-order drug elimination? [synapse.patsnap.com]
- 6. Physiology, Zero and First Order Kinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Kinetics and molecular properties of pheromone binding and release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: cis-(+)-Disparlure Stability & Formulation
Ticket Status: OPEN Support Tier: Level 3 (Senior Application Scientist) Subject: Enhancing Field Stability and Bioactivity of Gypsy Moth Pheromone
Welcome to the Pheromone Formulation Support Center
You have reached the advanced technical desk. We understand that in pheromone-based mating disruption and trapping, chemical purity does not equal field efficacy .
For cis-(+)-Disparlure ((7R,8S)-7,8-epoxy-2-methyloctadecane), the challenge is threefold:
-
The Epoxide Ring: It is chemically fragile and prone to hydrolysis.[1]
-
Chirality: The (-)-enantiomer is a potent behavioral antagonist.
-
Release Kinetics: The dispenser matrix must protect the payload while maintaining a zero-order release profile.
Below are the solutions to the most critical failure modes reported by field researchers.
Module 1: Troubleshooting Common Field Failures
Ticket #401: "My lures lose potency after 2 weeks, even though solvent extraction shows remaining chemical."
Diagnosis: Acid-Catalyzed Hydrolysis. Root Cause: The epoxide ring in Disparlure is highly strained. In the presence of atmospheric moisture and even trace acidity (from the dispenser polymer or environmental rain), the ring opens to form a diol (7,8-dihydroxy-2-methyloctadecane). This diol is biologically inert. The Fix:
-
Buffer the Matrix: Incorporate acid scavengers into your polymer matrix. For PVC or rubber septa, trace amounts of organic amines (e.g., triethylamine) or solid-phase basic alumina can neutralize acidic sites.
-
Hydrophobicity is Key: Increase the hydrophobicity of the dispenser surface to repel water. A simple wax coating (paraffin) can act as a moisture barrier without significantly impeding pheromone volatility.
Ticket #402: "We have confirmed high chemical content, but the moths are not responding."
Diagnosis: Enantiomeric Isomerization (Racemization). Root Cause: You likely have "chemical" stability but have lost "stereochemical" integrity.[1] The male Lymantria dispar antenna is ultra-specific to the (+)-isomer. The (-)-isomer is not just inactive; it is an inhibitor .[1] If your formulation process (e.g., high-heat extrusion) causes racemization, a 90:10 mixture can effectively shut down trap catch. The Fix:
-
Cold Processing: Avoid thermal extrusion above 60°C. Use solvent-casting methods for polymer dispensers.
-
Chiral QA: Standard GC-MS cannot distinguish enantiomers. You must validate batches using a chiral column (e.g., Cyclodextrin-based) to ensure >98% enantiomeric excess (ee).
Ticket #403: "Release rates spike early and then flatline."
Diagnosis: First-Order Kinetic Failure ("The Burst Effect"). Root Cause: The pheromone is on the surface of the dispenser rather than dissolved within the matrix. The Fix:
-
Laminate Technology: Switch to a reservoir-layer system (like Hercon flakes). The pheromone is sandwiched between outer vinyl layers that govern the diffusion rate (Zero-Order kinetics).
-
Curing Agents: If using rubber septa, ensure the curing agent (sulfur vs. peroxide) does not react with the epoxide.
Module 2: Chemical Degradation Visualization
Understanding the enemy is the first step to stabilization. The following diagram illustrates the primary degradation pathway you are fighting against.
Figure 1: The Acid-Catalyzed Hydrolysis Pathway. The strained epoxide ring (Blue) is attacked by protons (Red) and water (Green), resulting in the inert Diol (Grey).
Module 3: Formulation Matrix Comparison
Select the correct dispenser based on your field duration requirements.
| Dispenser Type | Release Mechanism | Stability Risk | Best For |
| Rubber Septa | Diffusion (First-Order) | High. Rubber can be acidic; large surface area promotes oxidation. | Monitoring (1-2 weeks) |
| PVC Laminate | Diffusion (Zero-Order) | Low. Pheromone is shielded from UV and rain. | Mating Disruption (>3 months) |
| Microcapsules | Wall Erosion | Medium. Shell wall integrity is pH sensitive. | Aerial Application (Spray) |
| Polyethylene Vials | Permeation | Medium. Wall thickness determines rate; susceptible to temp spikes. | Season-long Monitoring |
Module 4: Analytical Validation Protocols
To ensure your field data is trustworthy, you must implement these self-validating protocols.
Protocol A: Accelerated Aging Stress Test
Do not wait for the field season to fail. Simulate it.
-
Preparation: Place 10 dispensers in an environmental chamber.
-
Conditions: Set to 40°C and 75% Relative Humidity (Simulating aggressive summer conditions).
-
Sampling: Extract one dispenser every 7 days for 4 weeks.
-
Extraction:
-
Cut dispenser into <1mm pieces.
-
Sonicate in Hexane (HPLC Grade) for 30 mins.
-
Crucial Step: Add Octadecane as an Internal Standard prior to extraction to correct for solvent evaporation errors.
-
Protocol B: GC-FID/MS Stability Analysis
Standard Operating Procedure for Quantifying Degradation.
-
Instrument: GC-FID (for quant) or GC-MS (for identification).
-
Column: HP-5MS or equivalent (Non-polar, 30m x 0.25mm).
-
Oven Program:
-
Start: 100°C (Hold 1 min)
-
Ramp: 10°C/min to 220°C
-
Hold: 5 mins
-
-
Target Retention Times (Approximate):
-
Hydrocarbon Impurities: < 8.0 min
-
This compound: ~12.4 min
-
Diol Degradant: ~14.2 min (Broad peak due to polarity)
-
-
Acceptance Criteria:
Module 5: Diagnostic Decision Tree
Use this logic flow to troubleshoot field failures systematically.
Figure 2: Diagnostic Workflow. Follow the path to determine if the failure is chemical (hydrolysis), physical (release rate), or stereochemical (isomerization).
References
-
Bierl, B. A., et al. (1970). Potent Sex Attractant of the Gypsy Moth: Its Isolation, Identification, and Synthesis. Science. Link
-
Cardé, R. T., et al. (1977). Attraction of male gypsy moths to (+)-disparlure and the (-)-enantiomer as a behavioral inhibitor. Journal of Chemical Ecology. Link
-
USDA APHIS. (2019). Gypsy Moth Mating Disruption: Formulations and Application. USDA Technical Manuals. Link
-
Vlasov, S. V., et al. (2020).[2] Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry. Link
-
Pinnelli, V. B. R., et al. (2020). Design and Synthesis of Fluorophore-Tagged Disparlure Enantiomers. Journal of Chemical Ecology. Link
Sources
Determination of enantiomeric purity of synthetic (+)-disparlure
[1]
Welcome to the Advanced Applications Support Portal. Ticket ID: DISP-7R8S-PURITY Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Determination of enantiomeric purity for synthetic (+)-disparlure (cis-7,8-epoxy-2-methyloctadecane).
Executive Summary & Method Selection
User Query: I synthesized (+)-disparlure and need to confirm its enantiomeric excess (ee). Can I rely on optical rotation?
Scientist Response:
Do not rely solely on optical rotation.
While specific rotation (
-
Low Magnitude: The specific rotation of (+)-disparlure is extremely low (approx.
to in or ) [1]. A 1% impurity might change the rotation by only , which is often within the noise of standard polarimeters. -
Chemical Ambiguity: It does not quantify the presence of the trans-isomer or other chemical impurities that may possess their own rotations.
Recommended Workflow: Use Chiral Gas Chromatography (GC) as your primary method. It is the gold standard for volatile pheromones. Use NMR with Chiral Shift Reagents as a secondary validation method if GC is unavailable.
Method Selection Decision Tree
Figure 1: Decision matrix for selecting the analytical technique. Chiral GC is prioritized due to the volatility of disparlure.
Primary Protocol: Chiral Gas Chromatography
Objective: Direct separation of the (+)-(7R,8S) and (-)-(7S,8R) enantiomers.
A. The "Self-Validating" Setup
To ensure your data is trustworthy, you must run a System Suitability Test (SST) before analyzing your pure sample.
-
The Negative Control: Inject pure solvent (Hexane) to rule out ghost peaks.
-
The Resolution Standard: Inject a racemic mixture of disparlure.
-
Why? You cannot prove you have a single enantiomer if you cannot prove your column separates the two. You must see two distinct peaks (approx. 1:1 ratio) with baseline resolution (
).
-
B. Recommended Conditions
The separation relies on the formation of inclusion complexes between the epoxide and the cyclodextrin cavity.
| Parameter | Setting | Rationale |
| Column | Beta-DEX 120 (or equivalent permethylated | The cavity size of |
| Dimensions | 30 m | Sufficient length for theoretical plates; standard film thickness prevents retention drift. |
| Carrier Gas | Helium or Hydrogen | Constant flow mode (approx. 1.0 - 1.5 mL/min). |
| Oven Program | Isothermal | Slow ramp is critical. Fast ramping destroys the subtle thermodynamic difference in binding energy between enantiomers. |
| Detector | FID ( | FID is sufficient for purity; MS confirms identity. |
C. Troubleshooting Chiral GC
Issue: I see only one peak for my racemic standard.
Root Cause Analysis:
-
Temperature too high: The inclusion complex is exothermic. High temps break the complex before separation occurs. Action: Lower initial temp to
C and reduce ramp rate to C/min. -
Column Degradation: Cyclodextrin phases are sensitive to oxygen and moisture. Action: Check column bleed. If high, the phase may be stripped.
Figure 2: Troubleshooting logic for poor enantiomeric separation in GC.
Secondary Protocol: NMR with Chiral Shift Reagents
Objective: Determine ee% by observing the splitting of the epoxide proton signals or the methyl doublet.
Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III), abbreviated as Eu(hfc)3 .[1]
A. The Mechanism
Eu(hfc)3 acts as a Lewis acid, coordinating with the epoxide oxygen (Lewis base). This creates a diastereomeric environment, causing the chemical shifts of the (+) and (-) enantiomers to diverge (
B. Step-by-Step Protocol
-
Sample Prep: Dissolve 10 mg of disparlure in 0.5 mL of anhydrous benzene-d6 (
) or .-
Critical: Moisture kills the shift reagent. The Eu(III) will bind to water preferentially over the epoxide.
-
-
Initial Scan: Acquire a standard
-NMR spectrum. Note the chemical shift of the epoxide protons (~2.8-2.9 ppm) and the iso-methyl group. -
Titration: Add solid Eu(hfc)3 in increments (0.1 equivalents). Shake well.
-
Observation: Monitor the epoxide proton signals. As [Eu]/[Substrate] ratio increases, the signals will shift downfield and split.
-
Endpoint: Continue adding reagent until baseline separation of the enantiomeric signals is achieved (usually 0.3 - 0.5 eq).
C. Calculation
Stability & Handling (The "Hidden" Variable)
User Warning: My purity was high, but after column chromatography, it dropped. Why?
The "Acid Trap": Disparlure is an epoxide. Epoxides are labile to ring-opening in acidic conditions.
-
Silica Gel Acidity: Standard silica gel is slightly acidic (pH 6-6.5). Prolonged exposure or using highly active silica can open the epoxide to form the diol, which may not elute or will appear as an impurity [3].
-
Prevention: Pre-treat silica gel with 1% Triethylamine (TEA) to neutralize it before purifying disparlure.
References
-
Mori, K. (1989). Synthesis of optically active pheromones. Tetrahedron, 45(11), 3233-3298. Link
-
Vidal, D. M., & Zarbin, P. H. G. (2022). Enantioselective synthesis and determination of absolute configuration of insect pheromones.[3] Journal of the Brazilian Chemical Society. Link
-
Kouznetsov, V. V. (2009). Recent synthetic developments in the preparation of disparlure. Current Organic Synthesis, 6(2), 110-126. Link
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography.[3][4][5][6] Journal of Chromatography A, 906(1-2), 275-299. Link
Validation & Comparative
Bioassay comparison of (+)-disparlure and (-)-disparlure activity
Executive Summary
The Bottom Line: For detection and monitoring applications, enantiomeric purity is non-negotiable.
-
(+)-Disparlure is the naturally occurring sex pheromone and the only isomer that elicits upwind flight and source location behavior in male L. dispar.
-
(-)-Disparlure acts as a behavioral antagonist .[1][2][3] Its presence, even in small quantities (as found in racemic mixtures), significantly inhibits the capture of males.
-
Racemic Disparlure (50:50 mix) is cost-effective for mating disruption (confusing males) but is suboptimal for trapping/monitoring due to the inhibitory effect of the (-)-isomer.[4]
Chemical Profile & Stereochemistry
The biological activity of disparlure is governed by the chirality of the epoxide ring at carbons 7 and 8.
| Feature | (+)-Disparlure | (-)-Disparlure |
| IUPAC Name | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane | (7S,8R)-cis-7,8-epoxy-2-methyloctadecane |
| Role | Agonist (Attractant) | Antagonist (Inhibitor) |
| Natural Source | Female L. dispar pheromone gland | Lymantria monacha (Nun Moth) component |
| Key Attribute | Induces mating flight | Stops/diverts flight |
Mechanism of Action: The Antagonistic Effect
The stark difference in activity is not merely a failure of the (-)-isomer to bind. It is an active inhibition process involving Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs).
Mechanistic Pathway
The male antenna contains sensilla trichodea housing the olfactory neurons.
-
Transport: Both enantiomers bind to PBP1 and PBP2 in the sensillar lymph.
-
Differentiation: The PBP undergoes a conformational change.[5] The PBP-(+) complex protects the pheromone and delivers it to the receptor. The PBP-(-) complex adopts a different conformation that may fail to activate the receptor or block the binding site.
-
Signal Transduction: Only the (+)-isomer triggers the ion channel opening necessary for depolarization and behavioral response.
Figure 1: Signal transduction pathway showing the divergence in processing between the (+) agonist and (-) antagonist.
Comparative Bioassay Data
A. In Vitro: Electroantennography (EAG)
EAG measures the summed voltage potential change across the antenna. While (-)-disparlure can elicit an electrical response, it is significantly weaker and does not translate to the same behavioral output.
Table 1: Relative EAG Response (Normalized) Data synthesized from Miller et al. (1977) and Plettner et al. (2013).
| Stimulus (10 µg load) | Relative Depolarization (mV) | Interpretation |
| (+)-Disparlure | 100% (Reference) | Full receptor activation. |
| (-)-Disparlure | ~30 - 45% | Partial binding; insufficient for full signal cascade. |
| Racemic (50:50) | ~60 - 70% | Competitive inhibition at the receptor level reduces total signal. |
| Hexane (Control) | < 5% | Baseline mechanical artifact. |
B. In Vivo: Field Trapping Efficacy
This is the critical metric for end-users. The presence of the (-)-isomer actively suppresses trap catch.
Table 2: Male Moth Capture Rates (Field Trials) Based on comparative field studies (Plimmer et al., 1977; Cardé et al., 1977).
| Lure Composition | Mean Catch per Trap | Efficacy Rating |
| Pure (+)-Disparlure (>98% ee) | 45.2 ± 5.1 | High (Standard for Monitoring) |
| Racemic Disparlure (50:50) | 2.1 ± 0.8 | Very Low (Ineffective for Trapping) |
| Pure (-)-Disparlure | 0.3 ± 0.1 | Inactive (Statistical Zero) |
| Unbaited Control | 0.0 | Negative Control |
Field Insight: The addition of as little as 10% of the (-)-isomer to a pure (+)-lure can reduce trap catches by over 50%. This "antagonistic effect" is an evolutionary mechanism to prevent cross-breeding with the Nun Moth (Lymantria monacha), which uses the (-)-isomer or related analogs.[2]
Experimental Protocols
Protocol A: Electroantennography (EAG) Validation
Objective: Verify biological activity of synthesized lots before field deployment.
-
Preparation:
-
Excise antenna from 2-3 day old male L. dispar pupae/adults.
-
Cut both ends of the antennal shaft to expose hemolymph.
-
-
Mounting:
-
Mount antenna between two glass capillary electrodes filled with Beadle-Ephrussi Ringer solution.
-
Connect recording electrode to a high-impedance DC amplifier (e.g., 10x gain).
-
-
Stimulus Delivery:
-
Load 10 µl of test solution (1 µg/µl in hexane) onto a filter paper strip inside a Pasteur pipette.
-
Deliver stimulus via a continuous humidified airstream (1 L/min) with a 0.5s pulse duration.
-
-
Data Analysis:
-
Measure the amplitude of negative deflection (mV).
-
Pass Criteria: Test lot must elicit >90% amplitude relative to a known (+)-disparlure reference standard.
-
Protocol B: Field Trapping Comparison
Objective: Compare efficacy of new lure formulations under environmental conditions.
Figure 2: Workflow for field efficacy testing.[5] Position rotation is critical to eliminate location bias.
Detailed Steps:
-
Trap Type: Use Delta traps or Milk Carton traps with sticky inserts.
-
Loading: Impregnate rubber septa or PVC strings with 500 µg of the target compound.
-
Spacing: Traps must be spaced at least 20-30 meters apart to prevent plume overlap.
-
Rotation: Rotate trap positions within the block every check (3-5 days) to account for "hot spots" of moth activity.
Synthesis Note: The Importance of Enantiomeric Excess (ee)
For researchers synthesizing disparlure, achieving high enantiomeric excess (ee) is critical.
-
Target: >98% ee favoring the (+) isomer.
-
QC Method: Chiral Gas Chromatography (GC) using a cyclodextrin-based stationary phase (e.g., Cyclosil-B).
-
Warning: A synthesis yielding 90% ee contains 5% (-)-isomer. This 5% impurity is sufficient to cause a statistically significant drop in trap catch compared to a >99% pure commercial lure.
References
-
Bierl, B. A., Beroza, M., & Collier, C. W. (1970). Potent sex attractant of the gypsy moth: its isolation, identification, and synthesis.[4] Science, 170(3953), 87-89.[4]
-
Cardé, R. T., Doane, C. C., Granett, J., & Roelofs, W. L. (1977). Attractancy of racemic disparlure and certain analogues to male gypsy moths and the effect of trap placement.[4] Environmental Entomology, 6(6), 765-767.[4]
-
Miller, J. R., Mori, K., & Roelofs, W. L. (1977). Gypsy moth field trapping and electroantennogram studies with pheromone enantiomers.[3] Journal of Insect Physiology, 23(11-12), 1447-1453.
-
Plimmer, J. R., Schwalbe, C. P., Paszek, E. C., et al. (1977). Contrasting effectiveness of (+) and (-) enantiomers of disparlure for trapping native populations of gypsy moth in Massachusetts. Environmental Entomology, 6(4), 518-522.
-
Plettner, E., & Gries, G. (2013). Enantiomer and conformer recognition of (+) and (-)-disparlure and their analogs by the pheromone binding proteins of the gypsy moth, Lymantria dispar. Bioorganic & Medicinal Chemistry, 21(7), 1929-1941.
Sources
Comparative Guide: Synthetic Methodologies for (+)-Disparlure
Executive Summary
(+)-Disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] is the sex pheromone of the gypsy moth (Lymantria dispar).[1] Its synthesis represents a classic benchmark in asymmetric catalysis due to the stringent requirement for stereochemical purity; the (-)-enantiomer acts as a behavioral antagonist, significantly reducing biological efficacy.
This guide objectively compares three dominant synthetic strategies:
-
Sharpless Asymmetric Epoxidation (SAE): The historical and enantioselective benchmark.
-
Jacobsen Hydrolytic Kinetic Resolution (HKR): The process-chemistry standard for scalability.
-
Chiral Pool Synthesis: A baseline approach using naturally occurring synthons.
Recommendation: For research-scale synthesis requiring high atom economy, Route A (Sharpless) is superior. For industrial scale-up where reagent cost and operational simplicity outweigh a 50% yield cap, Route B (Jacobsen HKR) is the preferred methodology.
Comparative Analysis Framework
The following table summarizes the performance metrics of the primary routes. Data is aggregated from key literature sources (Rossiter et al., Jacobsen et al., and Koumbis et al.).
| Metric | Route A: Sharpless (SAE) | Route B: Jacobsen (HKR) | Route C: Chiral Pool (Glutamic Acid) |
| Primary Mechanism | Enantioselective Epoxidation | Kinetic Resolution | Diastereoselective Transformation |
| Starting Material | Allylic Alcohol (Prochiral) | Terminal Epoxide (Racemic) | (S)-(+)-Glutamic Acid |
| Theoretical Yield | 100% (Enantioselective) | 50% (Resolution) | 100% |
| Observed Yield | ~25–40% (Overall) | ~40–45% (Resolution step) | <10% (Overall) |
| Enantiomeric Excess | > 95% ee | > 99% ee (after recrystallization) | > 98% ee |
| Step Count | 5–7 Steps | 4–5 Steps | 12+ Steps |
| Scalability | Moderate (Temp control -20°C) | High (Ambient Temp, water solvent) | Low (Tedious purifications) |
| Atom Economy | High | Low (Discard 50% enantiomer) | Low (Extensive protection/deprotection) |
Deep Dive: Route A – Sharpless Asymmetric Epoxidation
Best for: High atom economy and total synthesis projects.
This route relies on the titanium-catalyzed epoxidation of a prochiral allylic alcohol. Unlike resolution methods, this approach theoretically allows for the conversion of all starting material into the desired enantiomer.
Mechanistic Pathway
The core transformation utilizes the Rossiter protocol. A Z-allylic alcohol is subjected to the Sharpless catalyst system. The stereochemistry is controlled by the tartrate ligand.
-
Reagents: Ti(OiPr)₄, (+)-Diethyl Tartrate (DET), tert-Butyl Hydroperoxide (TBHP).
-
Critical Factor: The use of (+)-DET directs the oxygen delivery to the re-face of the alkene, establishing the (7R, 8S) stereocenters.
Experimental Protocol (Self-Validating)
Adapted from Rossiter, B. E., et al. J. Am. Chem. Soc. 1981.
Step 1: Catalyst Preparation
-
Flame-dry a 500 mL flask under Argon.
-
Add CH₂Cl₂ (200 mL) and cool to -20°C.
-
Add Ti(OiPr)₄ (1.0 equiv) and (+)-DET (1.2 equiv). Stir for 20 mins to allow ligand exchange. Validation: Solution should remain clear/pale yellow. Turbidity indicates moisture contamination.
Step 2: Epoxidation
-
Add the Z-allylic alcohol precursor ((Z)-2-tridecen-1-ol) dropwise.
-
Add TBHP (2.0 equiv, anhydrous in decane) slowly to maintain temp < -20°C.
-
Stir at -20°C for 4–6 hours.
-
Quench: Pour into a solution of ferrous sulfate/tartaric acid to destroy excess peroxide and chelate titanium.
-
Workup: Extract with ether, wash with brine, dry over MgSO₄.
Step 3: Derivatization to Disparlure The resulting epoxy alcohol is converted to Disparlure via tosylation followed by cuprate coupling (Li₂CuCl₄ + isoamylmagnesium bromide).
Visualization: Sharpless Pathway
Figure 1: Sharpless Asymmetric Epoxidation workflow converting prochiral allylic alcohol to (+)-disparlure.
Deep Dive: Route B – Jacobsen Hydrolytic Kinetic Resolution (HKR)
Best for: Large-scale production and operational simplicity.
The HKR method uses a chiral Co(salen) complex to selectively hydrolyze the undesired enantiomer of a racemic terminal epoxide, leaving the desired enantiomer intact.
Mechanistic Pathway
-
Reagents: (R,R)-Co(salen) catalyst, Water, Acetic Acid (activator).
-
Mechanism: The catalyst preferentially binds and hydrates the (S)-epoxide to a diol. The (R)-epoxide reacts much slower (k_rel > 100), allowing it to be isolated in high enantiopurity.
Experimental Protocol
Adapted from Jacobsen, E. N., et al. Science 1997 and Chow & Wan, J. Org. Chem. 2001.
Step 1: Catalyst Activation
-
Dissolve (R,R)-Co(salen) (0.5 mol%) in toluene.
-
Add Acetic Acid (2 equiv relative to catalyst) and stir open to air for 1 hour. Validation: Color change from red to dark brown indicates oxidation to Co(III).
-
Remove solvent in vacuo to obtain the active Co(III)-salen catalyst.
Step 2: Kinetic Resolution
-
Add racemic epoxide (2-decyl-oxirane) to the catalyst (0.5 mol%).
-
Cool to 0°C. Add H₂O (0.55 equiv) dropwise.
-
Allow to warm to room temperature and stir for 12–18 hours.
-
Separation: Distill the mixture. The unreacted (R)-epoxide (volatile) separates easily from the high-boiling diol (the hydrolyzed S-enantiomer).
Step 3: Chain Extension The resolved terminal epoxide is converted to the internal epoxide (Disparlure) via lithiation and alkylation, though care must be taken to preserve stereochemistry during ring-opening/closing sequences if rearrangement is required. Note: A common variation involves resolving a long-chain terminal epoxide and then performing a stereospecific alkylation.
Visualization: Jacobsen HKR Logic
Figure 2: Jacobsen HKR process separating enantiomers via selective hydrolysis.
References
-
Rossiter, B. E., Katsuki, T., & Sharpless, K. B. (1981). Asymmetric epoxidation provides the shortest and most efficient route to (+)-disparlure. Journal of the American Chemical Society, 103(2), 464-465.
-
Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2] Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides via hydrolytic ring opening. Science, 277(5328), 936-938.
-
Chow, S., & Wan, S. (2001). Synthesis of (+)-disparlure and its enantiomer using hydrolytic kinetic resolution of terminal epoxides. The Journal of Organic Chemistry.
-
Koumbis, A. E., et al. (2005).[3] Synthesis of (+)- and (-)-disparlure from isopropylidene D- and L-erythroses.[3] Tetrahedron Letters, 46(25), 4353-4355.
-
Iwaki, S., et al. (1974).[3] Synthesis of optically active disparlure. Journal of the American Chemical Society, 96(25), 7842-7844.
Sources
Technical Comparison: cis-(+)-Disparlure vs. Racemic Disparlure for Lymantria dispar Control
[1][2]
Executive Summary: The "Trap vs. Disruption" Paradox[1]
In the management of the Gypsy Moth (Lymantria dispar), the choice between the optically pure this compound and its racemic mixture (50:50 (±)-disparlure) is not merely a matter of potency—it is a functional dichotomy dictated by cost and behavioral mechanism.[1]
-
For Monitoring (Trapping): Pure this compound is mandatory. The presence of the (-)-enantiomer in the racemic mixture significantly inhibits the flight response of male moths, rendering racemic baits ineffective for sensitive detection.[1]
-
For Mating Disruption (MD): Racemic disparlure is the industry standard. Despite lower attractancy per milligram, the racemic mixture is sufficiently effective at disrupting mate-finding when applied at high aerial densities, offering a critical cost advantage over chiral synthesis.[1]
This guide analyzes the stereochemical mechanisms, comparative field efficacy, and experimental protocols defining this distinction.
Chemical & Mechanistic Basis[1][3]
Stereochemistry and Bioactivity
Disparlure (cis-7,8-epoxy-2-methyloctadecane) possesses two chiral centers at carbons 7 and 8.[1] The biological activity is strictly governed by this chirality.[1]
-
(+)-Disparlure (7R, 8S): The naturally occurring pheromone emitted by the female L. dispar.[1][2][3] It elicits a potent electroantennogram (EAG) response and upwind flight behavior in males.[1]
-
(-)-Disparlure (7S, 8R): The optical antipode.[1] In L. dispar, this enantiomer acts as a behavioral antagonist .[1] It binds to the pheromone-binding proteins (PBPs) but fails to trigger the correct receptor activation sequence, effectively "jamming" the signal or reducing the behavioral output when mixed with the (+) form.[1]
Mechanism of Inhibition
The "inhibitory" effect of the (-)-isomer is a critical concept for formulation scientists.[1] It is not chemically inert; it actively suppresses trap catch.[1]
Figure 1: Olfactory signal transduction pathway illustrating the competitive inhibition by the (-)-enantiomer at the receptor level.[1]
Comparative Efficacy Analysis
Trap Catch Efficacy (Monitoring)
Field data consistently demonstrates that trap catches decrease as the proportion of the (-)-enantiomer increases.[1]
Table 1: Comparative Trap Catch Efficacy (Normalized) Data synthesized from Plimmer et al. (1977) and Miller et al. (1977).[1]
| Lure Composition | Ratio (+):(-) | Relative Trap Catch (%) | Interpretation |
| Pure (+)-Disparlure | 100:0 | 100% (Baseline) | Highly attractive; standard for detection.[1] |
| Racemic Disparlure | 50:50 | ~2 - 5% | Severe inhibition; ineffective for monitoring.[1] |
| Pure (-)-Disparlure | 0:100 | 0% | Biologically inert or repellent.[1] |
Key Insight: For detection surveys (e.g., "Slow the Spread" programs), the use of racemic disparlure is technically unacceptable because it leads to false negatives.
Mating Disruption Efficacy (Control)
In mating disruption (MD), the goal is not to catch males but to prevent them from finding females.[1] Here, the high cost of chiral synthesis outweighs the biological superiority of the pure (+) isomer.
Table 2: Mating Disruption Performance Based on USDA Forest Service operational data (e.g., Kolodny-Hirsch et al., 1990).[1]
| Parameter | Racemic Disparlure (Standard) | Pure (+)-Disparlure | Verdict |
| Application Rate | 6–75 g a.i./ha | 6–15 g a.i./ha | Racemic requires higher loads but is cheaper.[1] |
| Mechanism | Sensory fatigue / Camouflage | Competitive Attraction / False Trails | Both achieve >90% mating reduction.[1] |
| Cost Efficiency | High (Cheap synthesis) | Low (Expensive synthesis) | Racemic Wins for large-scale aerial application.[1] |
Experimental Protocols
Protocol A: Field Bioassay for Attractancy
Purpose: To validate the enantiomeric purity of a new lure batch or compare formulation release rates.
Prerequisites:
-
Traps: Delta traps or Milk Carton traps.
-
Lures: 10 µg to 500 µg loadings on rubber septa or PVC wicks.
-
Spacing: Minimum 20–30 meters between traps to avoid plume overlap.
Workflow:
-
Site Selection: Choose a hardwood stand (oak/aspen) with a known low-to-moderate L. dispar population.[1] Avoid high-density outbreak areas where trap saturation occurs.[1]
-
Randomization: Deploy traps in a Randomized Complete Block Design (RCBD).
-
Placement: Hang traps 1.5–1.8 meters above ground on the tree bole.
-
Sampling: Check traps every 2–3 days. Rotate trap positions within the block at each check to account for positional bias.
-
Data Analysis: Transform counts (log(x+1)) to normalize variance before ANOVA.
Protocol B: Mating Disruption Efficacy Assessment
Purpose: To determine if a racemic formulation effectively suppresses mating in a treated plot.[7]
Workflow:
-
Plot Setup: Establish treated plots (min. 10 ha) and control plots (min. 1 km separation).[1][8]
-
Application: Apply racemic formulation (e.g., flakes, SPLAT) via aerial or ground equipment prior to male flight (mid-June).[1]
-
Evaluation Method 1 (Trap Shutdown):
-
Place high-potency Pure (+) monitoring traps in both treated and control plots.[1]
-
Success Metric: Trap catch in treated plots should be reduced by >90% compared to control plots (indicating males cannot find the source).
-
-
Evaluation Method 2 (Tethered Females):
Decision Matrix & Visual Workflow
The following diagram guides the selection of the correct enantiomer based on the operational objective.
Figure 2: Strategic decision matrix for selecting disparlure formulations.
References
-
Cardé, R. T., et al. (1977). "Attractancy of the enantiomers of the gypsy moth sex pheromone."[4] Environmental Entomology, 6(6), 765–767.[1][4] Link
-
Plimmer, J. R., et al. (1977). "Insect Pheromones: Attractiveness of the enantiomers of disparlure."[9] Journal of Chemical Ecology, 3, 645–656. Link[1]
-
Miller, J. R., et al. (1977). "Gypsy Moth: Responses to the enantiomers of disparlure." Science, 197(4305), 763-765.[1] Link[1]
-
Kolodny-Hirsch, D. M., & Schwalbe, C. P. (1990). "Use of disparlure in the management of the gypsy moth."[4] USDA Forest Service General Technical Report. Link[1]
-
Tobin, P. C., et al. (2009). "Gypsy moth flight behavior and phenology based on field-deployed automated pheromone-baited traps."[1][3][8] Environmental Entomology, 38(6), 1556-1565.[1][8] Link
Sources
- 1. Disparlure - Wikipedia [en.wikipedia.org]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Influence of trap type on the captures of Lymantria dispar L. (Lepidoptera: Erebidae): trials from different European countries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fs.usda.gov [fs.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. mda.state.mn.us [mda.state.mn.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. fs.usda.gov [fs.usda.gov]
Validation of synthetic disparlure structure against natural pheromone
Publish Comparison Guide: Validation of Synthetic Disparlure (7R, 8S) Against Natural Pheromone
Executive Summary
This technical guide outlines the rigorous validation protocol required to certify synthetic (+)-disparlure [(7R, 8S)-cis-7,8-epoxy-2-methyloctadecane] against its naturally occurring counterpart found in the gypsy moth (Lymantria dispar). Unlike generic chemical validation, pheromone validation requires strict stereochemical quality control; the presence of the antipodal (-)-enantiomer acts as a behavioral antagonist, significantly degrading efficacy. This guide synthesizes chemical instrumental analysis with in-vivo biological assays to establish a self-validating quality assurance system.
Introduction: The Stereochemical Imperative
The gypsy moth sex pheromone is a chiral epoxide. While the gross chemical structure of synthetic disparlure may match the natural product, its biological efficacy is governed by its absolute configuration.
-
Natural Pheromone: (7R, 8S)-(+)-disparlure.[1] Highly attractive.
-
Synthetic Impurity: (7S, 8R)-(-)-disparlure. Not only inactive but functions as a behavioral inhibitor .
-
The Problem: Commercial racemic mixtures (±) trap significantly fewer moths than pure (+) formulations because the (-) isomer masks the attractive signal at the antennal receptor level.
Objective: To validate that a synthetic candidate achieves >98% enantiomeric excess (ee) of the (+) isomer and elicits bio-responses statistically equivalent to the natural pheromone.
Part I: Chemical & Structural Validation (In-Vitro)
Objective: To confirm molecular identity and quantify enantiomeric purity.
Structural Confirmation (NMR & MS)
Before stereochemical analysis, the gross structure must be confirmed to ensure no regioisomers (e.g., trans-epoxides) are present.
| Parameter | Natural (+)-Disparlure Standard | Synthetic Candidate Acceptance Criteria |
| Molecular Formula | C₁₉H₃₈O | Match (m/z 282.5) |
| Epoxide Geometry | cis-configuration | cis-coupling constant (J ≈ 4.5 Hz) in ¹H NMR |
| Regiochemistry | 7,8-position | ¹³C NMR shifts at C7/C8 (~57.0 ppm) |
Critical Protocol: Enantiomeric Purity Determination
Standard Gas Chromatography (GC) cannot separate enantiomers. Two validated methods are employed:
Method A: Chiral Stationary Phase GC (Direct)
-
Column: Cyclodextrin-based capillary column (e.g., Hydrodex β-6TBDM or Chiralcel OZ-H).
-
Condition: Isothermal run at 160°C.
-
Resolution: (+) and (-) enantiomers elute with distinct retention times (α > 1.05).
Method B: Derivatization with α-Methylbenzylamine (Indirect)
-
Why this works: Converts enantiomers into diastereomers, which have different physical properties and can be separated on standard non-chiral columns.
-
Protocol:
-
React synthetic disparlure with excess isopropylamine (or α-methylbenzylamine) to open the epoxide ring.
-
Derivatize the resulting amino-alcohol.
-
Analyze via GC on a standard DB-5 column.
-
Validation Check: The presence of a secondary peak indicates contamination with the (-) enantiomer.
-
Part II: Biological Activity Validation (In-Vivo)
Objective: To verify that the synthetic ligand binds to Pheromone Binding Proteins (PBPs) and triggers the correct behavioral sequence.
Electroantennography (EAG)
EAG measures the summed receptor potential of the antenna. It validates that the synthetic molecule depolarizes the sensory dendrites.
-
Setup: Excised male L. dispar antenna mounted between Ag/AgCl electrodes.
-
Stimulus: 0.1 µg to 10 µg source load of synthetic vs. natural extract.
-
Validation Logic: The (-) enantiomer often elicits a smaller amplitude or a faster repolarization rate. A mixture (racemate) may show "adaptation" or inhibition of recovery.[2]
EAG & Behavioral Logic Diagram
Caption: Signal transduction pathway for EAG validation. Synthetic candidate must elicit >90% depolarization amplitude of the natural control to pass.
Wind Tunnel / Field Trapping (The "Gold Standard")
Behavioral assays are the only way to detect the antagonistic effect of trace (-) impurities.
-
Protocol:
-
Lure Preparation: Impregnate rubber septa with 10 µg of Synthetic (+), Natural (+), and Racemic (±).
-
Deployment: Randomized block design in infested forest plots.
-
Metric: Mean catch per trap per day.
-
-
Acceptance Criteria: Synthetic (+) catch must be statistically indistinguishable (p > 0.05) from Natural (+) and significantly higher (p < 0.01) than Racemic.
Comparative Performance Data (Summary)
| Metric | Natural (+)-Disparlure | Synthetic (+)-Disparlure (>98% ee) | Racemic (±)-Disparlure |
| Optical Rotation [α]D | +0.8° to +1.0° | +0.8° (Target) | 0° |
| EAG Amplitude (norm) | 1.00 | 0.95 - 1.05 | 0.60 - 0.80 |
| Field Trap Efficacy | 100% (Baseline) | 95 - 100% | < 10% (Due to antagonism) |
| PBP Binding Affinity | High (PBP2 specific) | High (PBP2 specific) | Mixed / Competitive |
Detailed Experimental Protocol: Chiral Validation Workflow
This workflow ensures the synthetic candidate is chemically pure before biological resources are wasted on testing.
Caption: Step-wise validation logic. Note that failure at the Chiral GC stage (Decision 2) halts the process to prevent failure in field trials due to antagonist effects.
References
-
Beroza, M., et al. (1970). Disparlure: A sex attractant of the gypsy moth.[1][3][4] Science. Link
-
Iwaki, S., et al. (1974).[3] Synthesis of optically active forms of disparlure.[1][3][4][5][6][7] Journal of the American Chemical Society. Link
-
Cardé, R. T., et al. (1977). Behavioral role of the (-) enantiomer of disparlure in gypsy moth pheromone response. Experientia. Link
-
Miller, J. R., et al. (1977).[3] Enantiomeric composition of the natural gypsy moth pheromone.[1][3][4] Science. Link
-
Plettner, E., et al. (2021).[4] Design, synthesis and use of chiral pheromone-based probes to study pheromone enantiomer discrimination in the pheromone binding proteins. Simon Fraser University. Link
-
Vité, J. P., et al. (1976).[3] Disparlure: differences in pheromone perception between gypsy moth and nun moth. Naturwissenschaften. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Agonists and antagonists of antennal responses of gypsy moth (Lymantria dispar) to the pheromone (+)-disparlure and other odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determining enantiomeric composition of disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. summit.sfu.ca [summit.sfu.ca]
- 7. Disparlure - Wikipedia [en.wikipedia.org]
Alternatives to cis-(+)-Disparlure for Gypsy Moth Management
This guide provides a technical comparison of alternatives to cis-(+)-Disparlure for Lymantria dispar (spongy moth) management.[1] It focuses on the trade-offs between stereochemical purity, cost-efficiency, and field stability, targeted at drug development professionals and chemical ecologists.[1]
Executive Summary: The Stereochemical Challenge
The gold standard for Lymantria dispar management is (+)-disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane).[1] It acts as a potent sex attractant by binding to specific pheromone-binding proteins (PBP1/PBP2) in the male moth's antenna.[1]
However, the synthesis of enantiopure (+)-disparlure is costly due to the requirement for chiral pool starting materials or asymmetric epoxidation.[1] Consequently, the industry has developed alternatives that trade stereochemical perfection for economic viability (Racemic Disparlure) or enhanced stability (Fluorinated Analogs).[1] This guide evaluates these alternatives based on Efficacy , Synthesis Cost , and Environmental Persistence .[1]
Comparative Analysis of Alternatives
Alternative A: Racemic Disparlure (The Economic Standard)
Mechanism: Competitive Mating Disruption.[1] Unlike trapping, which requires attraction, mating disruption works by saturating the environment with pheromone plumes, causing sensory fatigue or "false trail" following.[1]
-
Composition: 50:50 mixture of (+)-disparlure and (-)-disparlure.
-
The Antagonist Effect: The (-)-enantiomer is not inert; it actively inhibits the attraction response to the (+)-enantiomer when used in traps.[1] However, in mating disruption, this inhibition is irrelevant because the goal is confusion, not attraction.[1]
Alternative B: Fluorinated Analogs (The Stability Enhancers)
Mechanism: Metabolic Stability & Enzyme Inhibition.[1] Disparlure is degraded in vivo by epoxide hydrolases (EH).[1][2] Fluorinated analogs are designed to resist this degradation or inhibit the EH enzyme, prolonging the signal.[1]
-
Key Candidates: 6,6-difluorodisparlure, 9,9-difluorodisparlure.[1][2]
-
Application: Used as synergists or long-lasting disruption agents in high-UV/high-temperature environments.[1]
Alternative C: Olefin Precursors (The Biosynthetic Mimic)
Mechanism: Receptor Antagonism / Synergism.[1]
-
Role: This is the metabolic precursor to disparlure.[1] While weakly active on its own, it can act as an antagonist in specific ratios, potentially useful for "push-pull" strategies.[1]
Quantitative Performance Comparison
The following table summarizes the efficacy of this compound against its primary alternatives.
| Metric | (+)-Disparlure (Standard) | Racemic Disparlure (Alt A) | Fluorinated Analogs (Alt B)[1] |
| Stereochemistry | >98% (7R, 8S) | 50% (7R, 8S) / 50% (7S, 8R) | Modified Racemic or Chiral |
| Primary Use | Detection/Monitoring Traps | Mating Disruption (Aerial) | Experimental / Stabilizers |
| Trap Catch Efficacy | 100% (Baseline) | < 5% (Due to inhibition) | Variable (10-40%) |
| Disruption Efficacy | High | High (Cost-Effective) | High (Longer Persistence) |
| Synthesis Cost | High ( | Low ($) | Very High ( |
| Field Half-Life | 2-4 Weeks (Formulation dependent) | 2-4 Weeks | 6-8 Weeks (Est.) |
Mechanistic Visualization: Receptor Kinetics & Disruption[1]
The following diagram illustrates why Racemic Disparlure fails in traps but succeeds in disruption, based on the antagonism of the (-)-isomer.
Caption: Comparative mechanism showing how the (-)-enantiomer inhibits trapping (low conc.) but contributes to sensory overload in mating disruption (high conc.).
Experimental Protocols
Protocol A: Field Efficacy Bioassay (Randomized Block Design)
Purpose: To validate the disruption potential of Racemic Disparlure vs. (+)-Disparlure.[1]
-
Site Selection: Identify mixed-hardwood stands with low-to-moderate L. dispar density (<300 egg masses/ha).[1]
-
Plot Design: Establish 10-hectare plots separated by 1 km buffer zones.
-
Evaluation (The "Trap Shutdown" Method):
-
Data Collection: Check traps weekly for 8 weeks.
Protocol B: Epoxide Hydrolase Inhibition Assay (For Analogs)
Purpose: To screen fluorinated analogs for metabolic stability.[1]
-
Enzyme Preparation: Homogenize L. dispar antennae in phosphate buffer (pH 7.4). Centrifuge at 10,000g to obtain the supernatant containing Epoxide Hydrolase (EH).[1]
-
Incubation:
-
Mix 100µL enzyme extract with 1µM [3H]-labeled (+)-disparlure.
-
Add candidate inhibitor (e.g., 6,6-difluorodisparlure) at varying concentrations (0.1µM - 100µM).[1]
-
-
Quantification:
-
Stop reaction after 30 mins with isooctane.
-
Measure the ratio of remaining epoxide (organic phase) to diol metabolite (aqueous phase) using Liquid Scintillation Counting.[1]
-
-
Result: Calculate IC50 values. Lower IC50 indicates a more potent stabilizer.[1]
Synthesis Pathway Visualization[1][2]
The cost difference between the alternatives lies in the synthesis complexity.[1]
Caption: Synthesis workflow comparing the direct racemic route (Route A) vs. the complex asymmetric route (Route B).
Expert Insights & Recommendations
-
For Detection: Do not use alternatives. Only >98% enantiopure (+)-disparlure should be used for monitoring traps.[1] Even 1-2% contamination with the (-)-isomer can significantly reduce trap catch due to antennal inhibition.[1]
-
For Management (Mating Disruption): Racemic disparlure is the superior choice.[1] The cost savings allow for higher application rates (g/ha), which compensates for the presence of the inactive isomer.[1] The inhibition effect does not negatively impact the "confusion" mechanism in a plume-saturated environment.[1]
-
Future Development: Focus on Microencapsulated Racemic formulations . The bottleneck is not the molecule itself, but the release rate.[1] Developing a carrier that protects the epoxide ring from UV degradation and hydrolysis will yield better ROI than synthesizing novel analogs.[1]
References
-
Contrasting Effectiveness of (+) and (-) Enantiomers of Disparlure for Trapping Native Populations of Gypsy Moth. Environmental Entomology. [Link][1][4]
-
Persistence of the Gypsy Moth Pheromone, Disparlure, in the Environment in Various Climates. Insects (MDPI). [Link][1]
-
Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar. National Institutes of Health (PubMed). [Link][1]
-
An Efficient Enantioselective Synthesis of (+)-Disparlure. The Journal of Organic Chemistry. [Link][1]
-
Effect of Synthetic Pheromone on Gypsy Moth Trap Catch and Mating Success. Environmental Entomology. [Link]
Sources
Comparative Analysis: Disparlure Binding Kinetics in Lymantria dispar PBP1 vs. PBP2
[1][2][3]
Executive Summary
This guide provides a technical comparison of the two primary Pheromone Binding Proteins (PBPs) found in the gypsy moth (Lymantria dispar): LdisPBP1 and LdisPBP2 .[1][2] While both proteins facilitate the transport of hydrophobic pheromones through the sensillar lymph, they exhibit distinct enantioselective binding profiles.[3]
Key Distinction:
-
LdisPBP1 functions primarily as a scavenger or filter for the behavioral antagonist, (-)-disparlure .
-
LdisPBP2 demonstrates high specificity for the behavioral attractant, (+)-disparlure .[2][3]
Understanding this differential binding is critical for designing pheromone-based pest control systems and biosensors, as it reveals a protein-level "pre-filtration" mechanism before receptor activation.
Mechanistic Overview: The pH-Dependent Switch
Both PBPs operate on a pH-dependent conformational switch, a hallmark of Lepidopteran olfaction. This mechanism ensures the protection of the hydrophobic ligand during transport (neutral pH) and its release at the dendritic membrane (acidic pH).
The C-Terminal Lid Mechanism
-
pH 7.0 (Sensillar Lymph): The protein adopts an open binding pocket. The C-terminal region is flexible or helical but does not occlude the pocket, allowing disparlure to bind.
-
pH 5.0 (Dendritic Membrane): The acidic environment triggers a conformational change. The C-terminal helix folds into the binding cavity, effectively ejecting the pheromone towards the Olfactory Receptor (OR).
Visualization of Signaling Pathway
The following diagram illustrates the transport mechanism and the differential roles of PBP1 and PBP2.
Caption: Differential transport pathway of disparlure enantiomers by LdisPBP1 and LdisPBP2 in the olfactory sensilla.
Comparative Data Analysis
The following data synthesizes binding affinity (
Table 1: Binding Affinity and Enantioselectivity
| Feature | LdisPBP1 | LdisPBP2 | Biological Implication |
| Primary Ligand | (-)-Disparlure (Antagonist) | (+)-Disparlure (Attractant) | PBP1 filters "noise"; PBP2 delivers "signal". |
| ~0.2 - 0.5 | PBP2 is the primary carrier for the attractant. | ||
| ~0.4 - 0.6 | PBP1 sequesters the antagonist to prevent inhibition. | ||
| pH Sensitivity | High (Release at pH 5.0) | High (Release at pH 5.0) | Both rely on the acidic membrane surface for release. |
| Structural Class | Classic PBP (6 helices + C-term) | Classic PBP (6 helices + C-term) | High structural homology despite functional divergence. |
Note:
Experimental Protocol: Fluorescence Competitive Binding Assay
To validate the binding profiles of these proteins, researchers utilize a fluorescence displacement assay.[3] Direct binding of disparlure is difficult to measure due to its lack of intrinsic fluorescence and high hydrophobicity.
Rationale
This protocol uses 1-NPN (N-phenyl-1-naphthylamine) , a fluorescent probe that glows strongly in hydrophobic environments (bound to PBP) and weakly in aqueous solution. When non-fluorescent disparlure binds to the PBP, it displaces 1-NPN, causing a measurable drop in fluorescence.
Step-by-Step Methodology
1. Protein Preparation:
-
Express recombinant LdisPBP1 and LdisPBP2 in E. coli (BL21 strains).
-
Purify via periplasmic extraction followed by anion-exchange chromatography (DEAE) and gel filtration.
-
Validation: Verify purity (>95%) via SDS-PAGE and confirm secondary structure (alpha-helical) via Circular Dichroism (CD) spectroscopy.
2. Probe Titration (
-
Prepare a
protein solution in 20 mM Tris-HCl buffer (pH 7.4). -
Titrate with 1-NPN (dissolved in methanol) from 0 to
. -
Record fluorescence emission (Excitation: 337 nm, Emission: 380–450 nm).
-
Calculation: Plot intensity vs. concentration to determine the dissociation constant of the probe (
).
3. Competitive Binding (
-
Mix protein (
) and 1-NPN ( ) to saturation. -
Add aliquots of the competitor ligand (e.g., (+)-disparlure) from
to . -
Incubate for 2 minutes to reach equilibrium.
-
Measure the decrease in fluorescence intensity.
4. Data Processing:
-
Convert
values to using the equation:
Workflow Visualization
Caption: Workflow for the 1-NPN fluorescence competitive binding assay used to determine Kd values.
Implications for Research & Application
Pheromone Filtering Hypothesis
The data suggests that L. dispar has evolved a molecular filter. By expressing high levels of PBP1, the antenna can "soak up" the antagonist (-)-disparlure, preventing it from activating the receptor unless present in overwhelming concentrations. This enhances the signal-to-noise ratio for the attractant (+)-disparlure, which is ferried by PBP2.
Biosensor Development
For drug development professionals working on biosensors:
-
Use LdisPBP2 if the goal is to detect the pest (gypsy moth) presence, as it specifically binds the natural attractant.
-
Use LdisPBP1 if the goal is to differentiate between chiral forms of synthetic pheromones during quality control of lure manufacturing.
References
-
Plettner, E., et al. (2000). Discrimination of Pheromone Enantiomers by Two Pheromone Binding Proteins from the Gypsy Moth Lymantria dispar. Biochemistry.
-
Leal, W. S. (2013). Odorant-Binding Proteins: Insect Olfaction. Annual Review of Entomology.
-
Kovalingam, M., & Plettner, E. (2010). Binding conformation and kinetics of two pheromone-binding proteins from the Gypsy Moth Lymantria dispar with biological and nonbiological ligands. Biochemistry.
-
Honson, N. S., et al. (2003). Structure-activity studies with pheromone-binding proteins of the gypsy moth, Lymantria dispar. Chemical Senses.
-
Vogt, R. G., & Riddiford, L. M. (1981). Pheromone binding and inactivation by moth antennae. Nature.
Field Trial Comparison of Disparlure Dispenser Technologies: A Technical Guide
Executive Summary & Technical Context
Disparlure (cis-7,8-epoxy-2-methyloctadecane) is the sex pheromone of the spongy moth (Lymantria dispar). Its application in Mating Disruption (MD) relies on maintaining a specific airborne concentration threshold to prevent male moths from locating calling females.
For researchers and program managers, the choice of dispenser technology is not merely about "active ingredient" load; it is a complex selection based on release kinetics , application logistics (aerial vs. ground), and environmental persistence .
This guide objectively compares the three dominant dispenser architectures:
-
Laminate Flakes (e.g., Hercon Disrupt® II) - The historical operational standard.
-
Flowable Wax Emulsions (e.g., SPLAT® GM) - The flexible, sprayable alternative.
-
Reservoir Ropes/Tubes (e.g., Isomate®) - The ground-based, high-load standard.
Dispenser Technology Architectures
Mechanism of Action Comparison
The efficacy of a dispenser is dictated by its release profile.
| Feature | Laminate Flakes (Hercon) | Flowable Emulsion (SPLAT) | Reservoir Rope (Shin-Etsu/Isomate) |
| Matrix Type | Multi-layered plastic laminate (sandwich). | Paraffin/polymer wax matrix (amorphous). | Polyethylene tube (hollow fiber). |
| Release Order | Zero-Order (mostly). Constant release until depletion. | First-Order (tunable). Rate decreases as concentration drops, but "crust" formation can linearize it. | Zero-Order . Rate determined by diffusion through membrane wall, not concentration. |
| Application | Aerial (specialized hopper). | Aerial or Ground (standard spray systems). | Manual (Hand-applied to branches). |
| Rainfastness | High (plastic protects AI). | Moderate to High (wax adheres to leaf/bark). | Very High (mechanical attachment). |
| Microplastics | High (leaves plastic residue). | Low/None (Biodegradable options available). | High (Plastic tube remains). |
Release Kinetics Logic
Understanding the release rate is critical for trial design. A dispenser that dumps pheromone too fast fails late-season; one that releases too slowly fails to initiate disruption.
Figure 1: Logical flow of release kinetics and associated field risks. Zero-order offers stability but abrupt failure; First-order offers longevity but risks monitoring interference in subsequent years.
Field Trial Methodology
To generate valid comparative data, trials must control for spatial heterogeneity in moth populations.
Experimental Design (RCBD)
-
Design: Randomized Complete Block Design.
-
Replicates: Minimum 3 blocks (preferably 5).
-
Plot Size: Minimum 10 hectares (25 acres) per treatment to minimize edge effects.
-
Buffer Zone: >500 meters between treated plots to prevent "pheromone drift" contamination.[1]
Protocol A: Efficacy Monitoring (Trap Shutdown)
Objective: Determine the % reduction in male moth catch relative to control.
-
Trap Deployment: Place 3-5 Delta traps per plot, baited with standard low-load lures (e.g., 500 µg (+)-disparlure).
-
Timing: Deploy 1 week before anticipated moth flight.
-
Data Collection: Check traps weekly. Count and remove moths.
-
Calculation:
Protocol B: Residual Pheromone Analysis (Self-Validating)
Objective: Quantify the actual release rate in the field, validating that biological failures are due to chemistry, not biology.
Step-by-Step Workflow:
-
Field Aging: Deploy 50 dispensers (flakes/dollops/ropes) in a designated "aging station" within the canopy.
-
Sampling: Collect 5 dispensers every 14 days. Wrap immediately in aluminum foil and freeze at -20°C.
-
Extraction (Lab):
-
Place dispenser in a vial with internal standard (e.g., octadecane).
-
Add solvent (Hexane or Dichloromethane) sufficient to submerge.
-
Sonicate for 30 minutes (flakes) or soak 24 hours (ropes).
-
-
Analysis: Inject supernatant into GC-FID (Gas Chromatography - Flame Ionization Detector).
-
Validation: Compare remaining AI against the "Day 0" blank.
Comparative Performance Data
The following data synthesizes results from USDA Forest Service "Slow the Spread" (STS) program reports and peer-reviewed field trials.
Table 1: Efficacy & Operational Comparison
| Metric | Hercon Disrupt® II (Laminate) | SPLAT® GM (Wax Emulsion) | Isomate® LD (Rope) |
| Target Dose (g AI/ha) | 15 - 37.5 g | 15 - 37.5 g | 30 - 50 g (High Load) |
| Trap Shutdown (%) | >95% (Consistent) | >90-95% (Consistent) | >98% (High local saturation) |
| Field Longevity | >12 weeks (Excellent) | 8-10 weeks (Good) | >16 weeks (Excellent) |
| Year 2 Residual | High (Can suppress traps 1 year later) | Low/Moderate (Degrades faster) | High (Plastic tube protects AI) |
| Application Cost | High (Requires specialized pod gear) | Medium (Standard spray gear) | High (Labor intensive) |
| Best Use Case | Large-scale aerial STS blocks. | Irregular terrain, buffer strips, organic farms. | Small, high-value isolated infestations. |
The "Year 2" Problem
A critical finding in recent research is environmental persistence .[2]
-
Hercon flakes have been shown to release pheromone 1 year post-application, causing false negatives in monitoring traps the following season.
-
SPLAT formulations (especially Organic) tend to degrade more completely over winter, reducing the "legacy effect" and allowing for accurate monitoring in Year 2.
Field Layout Visualization
Correct spatial arrangement is the single biggest factor in trial validity.
Figure 2: Standard Randomized Block Design layout ensuring sufficient buffer zones to prevent treatment interference.
References
-
Tobin, P. C., et al. (2011).[3] Field evaluation of effect of temperature on release of disparlure from a pheromone-baited trapping system used to monitor gypsy moth. Journal of Economic Entomology.[1][3][4] Link
-
Onufrieva, K. S., et al. (2013). Efficacies and Second-Year Effects of SPLAT GM™ and SPLAT GM™ Organic Formulations.[1][2][5] Insects.[1][3][4][5][6][7][8][9][10][11] Link
-
Thorpe, K. W., et al. (2006).[12] Mating disruption of gypsy moth (Lepidoptera: Lymantriidae) using a flowable wax emulsion formulation. Journal of Economic Entomology.[1][3][4] Link
-
Leonhardt, B. A., et al. (1990).[1] Dependence of gypsy moth (Lepidoptera: Lymantriidae) capture on pheromone release rate from laminate and other dispensers.[1][3] Journal of Economic Entomology.[1][3][4] Link
-
USDA Forest Service. (2020). Gypsy Moth Slow the Spread Program: Program Manual.Link
Sources
- 1. fs.usda.gov [fs.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dn720502.ca.archive.org [dn720502.ca.archive.org]
- 5. Efficacy of Mating Disruption Treatments Against Spongy Moth (Lymantria dispar dispar) Applied Using Unmanned Aerial Vehicles | bioRxiv [biorxiv.org]
- 6. ippc.int [ippc.int]
- 7. researchgate.net [researchgate.net]
- 8. canr.msu.edu [canr.msu.edu]
- 9. Mating Disruption with Biodegradable Dispensers Complemented with Insecticide Sprays Allows an Effective Management of Tuta absoluta in Greenhouse Tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aphis.usda.gov [aphis.usda.gov]
- 11. extension.usu.edu [extension.usu.edu]
- 12. researchgate.net [researchgate.net]
cis-(+)-Disparlure Synthesis: A Cost-Benefit Analysis of Chiral Pool vs. Asymmetric Catalysis
Executive Summary
Target Molecule: cis-(+)-Disparlure [(7R,8S)-7,8-epoxy-2-methyloctadecane] Application: Sex pheromone of the Gypsy Moth (Lymantria dispar).[1][2][3][4][5][6] Criticality of Stereochemistry: The biological activity is strictly limited to the (+) enantiomer. The (-) isomer acts as a behavioral inhibitor.[7] Consequently, enantiomeric excess (ee) >98% is not just a quality metric but a functional requirement.
This guide evaluates three dominant synthetic methodologies: Sharpless Asymmetric Epoxidation (SAE) , Sharpless Asymmetric Dihydroxylation (SAD) , and Chiral Pool Synthesis (Tartaric Acid) . While SAE is a historical benchmark, our analysis suggests that Sharpless Asymmetric Dihydroxylation (SAD) offers the optimal balance of scalability and throughput for industrial applications, whereas the Modified Chiral Pool (Tartaric Acid) route provides the highest cost-efficiency for smaller-scale, high-purity batch production without heavy metal waste.
Part 1: Comparative Framework
The following matrix contrasts the three primary methodologies based on industrial viability metrics.
| Metric | Method A: Modified Chiral Pool (Tartaric Acid) | Method B: Sharpless Asymmetric Dihydroxylation (SAD) | Method C: Jacobsen Epoxidation |
| Primary Mechanism | Diastereoselective manipulation of existing chirality | Enantioselective oxidation of achiral olefin | Enantioselective O-transfer to olefin |
| Starting Material | L-(+)-Tartaric Acid (Commodity chemical) | (Z)-Alkene (Requires synthesis) | (Z)-Alkene |
| Step Count | High (7–9 steps) | Medium (4–5 steps) | Low (2–3 steps) |
| Est.[1][3][4][6][7][8][9][10][11] Overall Yield | ~20–25% | ~35–45% | ~30–40% |
| Stereochemical Purity | Excellent (>99% ee) | Excellent (>95–98% ee) | Variable (80–90% ee); often requires recrystallization |
| Cost Index | Low (Cheap reagents, high labor) | Medium-High (Osmium/Ligand cost) | Medium (Catalyst cost) |
| Scalability | Limited (Linear sequence, stoichiometric waste) | High (Catalytic, convergent) | Medium (Catalyst stability issues) |
| Green Factor | Moderate (Solvent intensive) | Low (Osmium toxicity) | High (Bleach oxidant, Mn catalyst) |
Strategic Recommendation
-
Choose Method A (Tartaric Acid) if your lab lacks high-pressure hydrogenation equipment or wishes to avoid toxic osmium salts. It guarantees optical purity because the chirality is "baked in" from the start.
-
Choose Method B (SAD) for process development or scale-up. The convergent nature (coupling two fragments to make the alkene, then oxidizing) allows for higher throughput.
Part 2: Technical Deep Dive & Protocols
Method A: The Cost-Effective Route (Tartaric Acid Chiral Pool)
Rationale: By using L-(+)-tartaric acid, we exploit a cheap, naturally abundant chiral scaffold. The key innovation in recent literature (e.g., Beilstein J. Org. Chem. 2020) is the use of 2,3-butanediacetals to control the stereochemistry of the epoxide formation rigorously.[2][5]
Detailed Protocol
Phase 1: Scaffold Construction
-
Protection: Reflux L-(+)-tartaric acid with 2,3-butanedione and trimethyl orthoformate in methanol (H+ cat.) to form the trans-2,3-butanediacetal dimethyl ester.
-
Isomerization: Treat the trans-isomer with catalytic acid or base under thermodynamic control to equilibrate to the cis-isomer (necessary for the final cis-epoxide geometry).
-
Differentiation: Reduce diester to the diol (LiAlH4), then selectively protect one hydroxyl group (e.g., TBDMS-Cl).
Phase 2: Chain Elongation & Closure
4. Grignard 1: Convert the free alcohol to a tosylate, then displace with the Grignard reagent derived from nonyl bromide (
- Step: Hydrolyze the acetal protecting group (AcOH/H2O) to reveal the vicinal diol.
- Step: Perform a one-pot monotosylation and base-mediated closure.
- Reagents: TsCl (1.1 eq), Pyridine, followed by
in Methanol. - Result: The stereochemistry of the diol (fixed by the tartaric acid backbone) forces the formation of the (7R,8S)-epoxide.
Method B: The High-Fidelity Route (Sharpless AD)
Rationale: This method relies on the reagent-controlled addition of oxygen. Using AD-mix-β on a cis-olefin preferentially attacks the beta face, yielding the (S,S)-diol (which inverts to R,S epoxide upon closure).
Detailed Protocol
Precursor Synthesis: Prepare (Z)-2-methyloctadec-7-ene via Wittig reaction of (6-methylheptyl)triphenylphosphonium bromide with undecanal, followed by salt-free filtration to ensure Z-selectivity (or use Lindlar hydrogenation of the alkyne).
Asymmetric Dihydroxylation:
-
Reaction: In a flask, dissolve AD-mix-β (1.4 g per mmol alkene) in
-BuOH/H2O (1:1). -
Cooling: Cool to 0°C. Add methanesulfonamide (1 eq) to accelerate hydrolysis of the osmate ester.
-
Addition: Add the (Z)-alkene slowly. Stir at 0°C for 24h.
-
Quench: Add
to reduce Os(VIII) to Os(IV). Extract with EtOAc. -
Result: (7S,8S)-7,8-dihydroxy-2-methyloctadecane (>95% yield, >95% ee).
Epoxide Formation (Inversion Step):
-
Activation: Dissolve diol in dry CH2Cl2. Add Trimethylorthoacetate (1.2 eq) and PPTS (cat). Stir 30 min to form the cyclic orthoester.
-
Conversion: Add Acetyl Bromide (1.2 eq). This opens the orthoester to the acetoxy-bromide (regioselective).
-
Closure: Treat with
in MeOH. The alkoxide displaces the bromide (SN2), inverting one center to yield the (7R,8S)-epoxide .-
Note: Direct monotosylation of the diol is also viable but requires careful control to avoid bis-tosylation.
-
Part 3: Visualization of Logic & Workflow
Diagram 1: Retrosynthetic Analysis
This diagram illustrates the strategic disconnection of Disparlure into its precursors for the three discussed methods.
Caption: Retrosynthetic tree showing the divergence between catalytic installation of chirality (Yellow path) vs. preserving natural chirality (Green path).
Diagram 2: Decision Matrix for Method Selection
A logical flow to assist researchers in selecting the appropriate synthesis route based on lab constraints.
Caption: Workflow decision tree for selecting the optimal synthesis method based on scale, purity requirements, and safety constraints.
References
-
Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals. Beilstein Journal of Organic Chemistry, 2020.[1][3][5] [Link][1]
-
Sharpless Asymmetric Epoxidation. Organic Chemistry Portal. [Link]
-
Sharpless Dihydroxylation. Organic Chemistry Portal. [Link]
-
Disparlure Synthesis Strategies. Chemistry LibreTexts. [Link]
-
Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid. Journal of the Korean Chemical Society, 2024. [Link]
Sources
- 1. BJOC - Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals [beilstein-journals.org]
- 2. Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of disparlure and monachalure enantiomers from 2,3-butanediacetals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formal Synthesis of Sex Pheromone of Gypsy Moth (+)-Disparlure from L-(+)-Tartaric Acid -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Enantioselective Synthesis of (+)-Disparlure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disparlure - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN102452932A - Preparation method of L- (+) -tartaric acid - Google Patents [patents.google.com]
- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
cis-(+)-Disparlure proper disposal procedures
This guide outlines the precise disposal and deactivation protocols for cis-(+)-Disparlure (CAS: 29804-22-6).
As a Senior Application Scientist, I must emphasize that standard chemical disposal (simply "binning" it) is insufficient for pheromones. While Disparlure has low mammalian toxicity, it is a potent biological disruptor . Releasing active pheromones into the environment—even via landfill off-gassing—can trigger false mating swarms in local Lymantria dispar (Gypsy Moth) populations, corrupting ecological data and disrupting local ecosystems.
Therefore, the Gold Standard for disposal is Chemical Deactivation (Ring-Opening) prior to waste stream entry.
Chemical Profile & Risk Assessment
Before handling, understand the target.[1] Disparlure is a long-chain epoxide. Its biological activity relies entirely on the tension of the three-membered epoxide ring. Breaking this ring renders the molecule biologically "silent."
| Property | Data | Relevance to Disposal |
| Chemical Name | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane | Epoxide functional group is the reactive target.[2][3][4] |
| CAS Number | 29804-22-6 | Use for waste labeling. |
| Physical State | Colorless liquid | Lipophilic; requires organic solvent for cleaning. |
| Flash Point | >110°C (Estimated) | Generally considered "Non-Flammable" unless in solvent. |
| Water Solubility | Negligible (< 1 mg/L) | Do not flush down drains. It will coat pipes and persist. |
| Hazards | Skin/Eye Irritant (H315, H319) | Standard PPE (Nitrile gloves, goggles) required. |
| Env. Hazard | Aquatic Chronic 1 (H410) | Zero-tolerance for sink disposal. |
Protocol A: Chemical Deactivation (The "Kill Step")
Audience: Synthetic chemists and lab managers handling pure stock (>10 mg). Objective: Hydrolyze the epoxide ring to a diol (glycol). The diol is biologically inactive and safe for standard organic waste streams.
The Mechanism
We utilize acid-catalyzed hydrolysis. The proton activates the epoxide oxygen, making the carbon susceptible to nucleophilic attack by water, opening the ring.
Figure 1: Acid-catalyzed ring-opening mechanism converting active Disparlure to inactive diol.
Step-by-Step Deactivation Procedure
-
Preparation: In a fume hood, dissolve the Disparlure waste in a small volume of acetone or ethanol (miscible with aqueous acid).
-
Acidification: Slowly add 1M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H2SO4) . A ratio of 1:1 (solvent:acid) is sufficient.
-
Reaction: Stir or shake gently for 30–60 minutes at room temperature.
-
Note: For bulk quantities (>1g), monitor temperature; epoxide opening is exothermic.
-
-
Neutralization: Slowly add Saturated Sodium Bicarbonate (NaHCO₃) solution until gas evolution ceases and pH is neutral (pH 6–8).
-
Final Disposal: The resulting solution now contains the inactive glycol. Pour into the Non-Halogenated Organic Waste container.
Protocol B: Solid Waste & Contaminated Materials
Audience: Field researchers and biologists handling dispensers, septa, or pipette tips. Context: Solid waste cannot be easily chemically deactivated. Containment is key to preventing "pheromone pollution" in the lab trash.
Disposal Workflow
Figure 2: Decision matrix for segregating liquid vs. solid pheromone waste.
Critical Operational Rules
-
NO AUTOCLAVING: Never autoclave pheromone-contaminated waste. The heat will volatilize the chemical, contaminating the autoclave and venting the pheromone into the facility/environment.
-
Double Containment: Use heat-sealable bags or double Ziploc bags for all solid waste (pipette tips, empty vials). This prevents slow leakage of volatiles.
-
Incineration is Mandatory: Ensure your facility's EHS team marks this waste for incineration , not landfill. Landfills are not sealed against volatile pheromone escape.
Emergency Procedures: Spill Response
If a vial of pure Disparlure breaks:
-
Evacuate & Ventilate: Clear the immediate area. Pheromones stick to clothing; if you are contaminated, you become a walking lure.
-
Contain: Use a spill pillow or vermiculite to dike the spill.
-
Deactivate In-Situ: Pour a mixture of ethanol and dilute acetic acid (or vinegar, if lab grade acid is unavailable in an emergency) over the absorbent material.
-
Cleanup: Scoop material into a glass jar (plastic can be permeable to long-term storage of pheromones). Seal tightly.
-
Surface Decontamination: Wipe the surface with ethanol, followed by a detergent wash.
Regulatory Compliance & Waste Codes
While this compound is not explicitly P-listed or U-listed under US EPA RCRA regulations, it must be characterized properly.
-
RCRA Classification:
-
If in flammable solvent (Acetone/Hexane): D001 (Ignitable) .
-
Pure substance: Classify as Non-Regulated Chemical Waste (unless state-specific codes apply), but manage as Toxic to Aquatic Life .
-
-
European Waste Code (EWC): Suggest 16 05 08 (discarded organic chemicals consisting of or containing hazardous substances).
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 62850, Disparlure. Retrieved from [Link]
-
USDA Forest Service. (2006).[5] Disparlure (ai) and Disrupt II formulation: Risk Assessment. Retrieved from [Link]
-
Vanderbilt University Medical Center. (2023). Disposal Procedures for Insects and Pheromones in Research. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). (7R, 8S)-cis-7,8-epoxy-2-methyloctadecane Properties. Retrieved from [Link]
Sources
Personal protective equipment for handling cis-(+)-Disparlure
Executive Summary: The "Pheromone Paradox"
Handling cis-(+)-Disparlure presents a unique dual-risk profile often misunderstood in general safety protocols. While its acute mammalian toxicity is low (LD50 > 34,000 mg/kg), its biological activity is exceedingly high. A microscopic trace transferred from a glove to a door handle can compromise field data for months by creating false "hotspots" that attract Gypsy Moths (Lymantria dispar) to your laboratory or vehicle.
This guide prioritizes two objectives equally:
-
Operator Safety: Protection against epoxide sensitization and solvent carriers.
-
Data Integrity: Absolute containment to prevent cross-contamination.
Hazard Profile & Risk Assessment
Before selecting PPE, we must distinguish between the active pharmaceutical ingredient (API) and its common formulation states.
| Hazard Category | Specific Risk | Mechanism |
| Chemical (API) | Skin Sensitization | As an epoxide, Disparlure is a reactive alkylating agent. While acute toxicity is low, repeated exposure can induce allergic contact dermatitis. |
| Chemical (Solvent) | Neurotoxicity / Flammability | Disparlure is often supplied in Hexane or Heptane . These solvents drive the PPE requirements (breakthrough time) more than the pheromone itself. |
| Biological | Data Corruption | The compound is stable and lipophilic.[1] It binds to skin oils and surfaces, persisting for weeks. "Tracking" pheromone outside the hood ruins downstream assays. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "latex" gloves. The lipophilic nature of Disparlure allows it to permeate standard latex rapidly.
Glove Selection Logic
-
Neat (Pure Oil): High viscosity, low permeation rate.
-
Diluted (in Hexane/Heptane): Low viscosity, high permeation rate . The solvent carries the pheromone through the glove.
Recommended PPE Configuration:
| Component | Standard Handling (Diluted Solutions) | High-Volume / Neat Handling |
| Hand Protection | Double Gloving Required 1. Inner: 4 mil Nitrile (Inspection)2.[2] Outer: 8 mil Nitrile or NeopreneChange outer gloves every 30 mins. | Barrier Laminate (Silver Shield®) Required for immersion or spill cleanup. Nitrile degrades rapidly in hexane. |
| Respiratory | Half-Face Respirator w/ OV Cartridges (NIOSH Black Label) if working outside a fume hood. | Fume Hood Mandatory Face velocity: 100 fpm. No respirator needed if sash is proper. |
| Body | Tyvek® Lab Coat (Disposable) Do not use cotton coats; they absorb pheromones and become secondary emitters. | Tyvek® Coverall (Wrist/Ankle seals) Dedicated footwear covers recommended to prevent floor tracking. |
| Eye | Chemical Splash Goggles Safety glasses are insufficient for solvent splashes. | Face Shield + Goggles If pouring >100mL volumes. |
Visualizing the Safety Logic
The following diagram illustrates the decision matrix for PPE selection based on the formulation state.
Figure 1: PPE Selection Logic based on carrier solvent presence. Note that solvents like Hexane drastically reduce breakthrough times compared to pure Disparlure.
Operational Protocol: The "Two-Zone" Method
To prevent biological contamination, establish a strict Hot Zone (Fume Hood) and Cold Zone (General Lab) .
Step 1: Preparation (Cold Zone)
-
Don Tyvek lab coat and inner nitrile gloves.
-
Prepare all vials, micropipettes, and labeling tape.
-
Move materials into the Fume Hood (Hot Zone).
Step 2: Manipulation (Hot Zone)
-
Don Outer Gloves: Put on 8 mil Nitrile or Barrier gloves inside the hood.
-
Dispense: Handle Disparlure. If using a syringe, wipe the needle tip with a Kimwipe soaked in ethanol before recapping to prevent thread contamination.
-
Seal: Parafilm all vials immediately.
-
De-Glove: Remove outer gloves inside the hood and place them in a dedicated solid waste bag inside the hood.
Step 3: Egress (Transition)
-
With inner gloves, wipe down the exterior of the sealed vials with Ethanol or Isopropanol.
-
Place vials in a secondary container (Ziploc or plastic box) before removing them from the hood.
-
Remove inner gloves and lab coat; dispose of them as hazardous waste.
-
Wash hands with abrasive soap (e.g., walnut scrub) and cool water. Hot water opens pores and increases absorption.
Decontamination & Disposal
Standard laboratory cleaning is insufficient for pheromones.
Surface Decontamination Protocol:
-
Solvent Wash: Wipe surfaces with Ethanol (70%) or Hexane to solubilize the lipid.
-
Oxidation (Optional but Recommended): Follow with a 10% bleach solution wipe. While Disparlure is an epoxide, strong oxidation helps degrade residual biological activity and odor traces.
-
Waste Disposal:
-
Liquids: Segregate into "Non-Halogenated Organic" waste streams.
-
Solids: All pipette tips, gloves, and wipes must be double-bagged.
-
Incineration: This is the only method that guarantees the destruction of the pheromone signal. Mark waste tags explicitly: "Contains Pheromone - Incinerate Only."
-
Workflow Visualization
Figure 2: The "Two-Zone" containment workflow designed to prevent pheromone tracking outside the fume hood.
References
-
U.S. Environmental Protection Agency (EPA). (2008).[3] (Z)-7,8-epoxy-2-methyloctadecane (Disparlure); Exemption from the Requirement of a Tolerance. Federal Register. Link
-
USDA Forest Service. (2006).[4] Disparlure (ai) and Disrupt II formulation - Human Health and Ecological Risk Assessment. Link
-
Cayman Chemical. (2025). Safety Data Sheet: (+)-Disparlure. Link
-
Occupational Safety and Health Administration (OSHA). Technical Manual Section VIII: Chapter 1 - Chemical Protective Clothing. Link
-
Ansell Chemical Resistance Guide. Permeation & Breakthrough Times for Organic Solvents (Hexane). Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
